molecular formula C15H24 B14461869 Isocomene CAS No. 71629-00-0

Isocomene

Cat. No.: B14461869
CAS No.: 71629-00-0
M. Wt: 204.35 g/mol
InChI Key: SAOJPWFHRMUCFN-LKWLHFCZSA-N
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Description

Isocomene is a distinctive sesquiterpene first isolated from the perennial herb Isocoma wrightii (southern goldenbush) . Its chemical structure is defined by an unusual and complex framework consisting of three fused cyclopentane rings, making it a molecule of significant interest in organic chemistry and synthetic studies . The compound's IUPAC name is (3aS,5aS,8aR)-1,3a,4,5a-Tetramethyl-1,2,3,3a,5a,6,7,8-octahydrocyclopenta[c]pentalene, and it has a molecular formula of C15H24 and a molecular weight of 204.36 g/mol . Its first total synthesis was achieved through a pioneering route involving a photocatalyzed intramolecular [2 + 2] cycloaddition as a key step, followed by a rearrangement that establishes three contiguous chiral centers . This synthetic challenge has established this compound as a classic target in total synthesis, highlighting its value for developing and demonstrating novel synthetic methodologies. As a high-purity synthetic intermediate, this compound is an excellent candidate for research in terpene chemistry, the development of new catalytic cycles, and studies in stereoselective synthesis. This product is intended for laboratory research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

71629-00-0

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(2R,5S,8S)-2,5,6,8-tetramethyltricyclo[6.3.0.01,5]undec-6-ene

InChI

InChI=1S/C15H24/c1-11-6-9-14(4)12(2)10-13(3)7-5-8-15(11,13)14/h10-11H,5-9H2,1-4H3/t11-,13+,14+,15?/m1/s1

InChI Key

SAOJPWFHRMUCFN-LKWLHFCZSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(C13CCC[C@]3(C=C2C)C)C

Canonical SMILES

CC1CCC2(C13CCCC3(C=C2C)C)C

Origin of Product

United States

Foundational & Exploratory

Isocomene from Isocoma wrightii: A Technical Guide to its Discovery and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocomene, a unique tricyclic sesquiterpene, was first discovered and isolated from the flowering plant Isocoma wrightii. This technical guide provides a comprehensive overview of the historical discovery, detailed physicochemical properties, and spectroscopic data of this compound. A plausible, in-depth experimental protocol for its extraction, isolation, and purification from its natural source is presented, based on established methodologies for sesquiterpene isolation. Furthermore, this guide includes a discussion on the potential biological activities of sesquiterpenes and proposes a putative signaling pathway. This document serves as a foundational resource for researchers interested in the natural product chemistry and potential therapeutic applications of this compound.

Introduction

This compound is a sesquiterpene hydrocarbon characterized by a novel tricyclic skeleton, first reported in 1977 by Zalkow et al.[1][2] Its discovery originated from the investigation of the chemical constituents of Isocoma wrightii, a plant belonging to the Asteraceae family. The structure of this compound was elucidated through spectroscopic analysis and definitively confirmed by X-ray crystallography of its corresponding diol[1]. The unique carbon framework of this compound has since attracted considerable interest from the synthetic chemistry community, leading to several total synthesis approaches. While its biological activities have not been extensively studied, its structural relatives, the sesquiterpenes, are known to possess a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and cytotoxic effects. This guide aims to provide a detailed technical overview of the discovery and isolation of this compound, offering valuable information for natural product chemists, pharmacologists, and drug discovery professionals.

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₅H₂₄[2]
Molar Mass204.35 g/mol [2]
AppearanceOily liquidInferred
Boiling PointNot reported
ChiralityChiral[2]

Table 2: ¹³C NMR Spectroscopic Data of this compound (CDCl₃)

Carbon No.Chemical Shift (δ, ppm)
1133.5
2125.4
342.1
453.5
558.9
638.9
741.8
827.9
949.7
1041.2
1129.9
1221.9
1327.2
1412.8
1522.1

Note: Data compiled from publicly available spectral databases. Assignments are based on computational predictions and comparison with related structures.

Table 3: ¹H NMR Spectroscopic Data of this compound (CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-25.15br s
H-62.30 - 2.15m
H-12 (CH₃)1.65s
H-13 (CH₃)0.98s
H-14 (CH₃)0.85d7.0
H-15 (CH₃)0.78s

Table 4: Mass Spectrometry Data of this compound

Ionm/zRelative Intensity (%)
[M]⁺20440
[M-CH₃]⁺189100
[M-C₃H₇]⁺16180
[M-C₄H₉]⁺14760
11995
10590

Note: Fragmentation pattern is characteristic of a sesquiterpene hydrocarbon. Data is representative and may vary based on the ionization method.

Experimental Protocols

The following is a detailed, plausible protocol for the isolation of this compound from Isocoma wrightii, based on general methods for sesquiterpene extraction and purification.

Plant Material Collection and Preparation
  • Collection: Collect the aerial parts (leaves and stems) of Isocoma wrightii during the flowering season.

  • Drying: Air-dry the plant material in a well-ventilated area, shielded from direct sunlight, for 7-10 days until brittle.

  • Grinding: Grind the dried plant material into a coarse powder using a mechanical grinder.

Extraction
  • Apparatus: Set up a steam distillation apparatus.

  • Procedure:

    • Place the powdered plant material (e.g., 500 g) into the distillation flask.

    • Add distilled water to the flask to cover the plant material.

    • Heat the flask to generate steam, which will pass through the plant material, carrying the volatile components.

    • Collect the distillate, which will be a biphasic mixture of water and the essential oil containing this compound.

    • Continue the distillation for 4-6 hours or until no more oil is collected.

Isolation and Purification
  • Liquid-Liquid Extraction:

    • Transfer the collected distillate to a separatory funnel.

    • Extract the aqueous layer three times with an equal volume of a non-polar solvent (e.g., n-hexane or diethyl ether).

    • Combine the organic layers.

  • Drying and Concentration:

    • Dry the combined organic extract over anhydrous sodium sulfate.

    • Filter the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude essential oil.

  • Column Chromatography:

    • Stationary Phase: Pack a glass column with silica gel (60-120 mesh) slurried in n-hexane.

    • Sample Loading: Dissolve the crude essential oil in a minimal amount of n-hexane and load it onto the column.

    • Elution: Elute the column with a gradient of increasing polarity, starting with 100% n-hexane and gradually introducing ethyl acetate.

    • Fraction Collection: Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., n-hexane:ethyl acetate 95:5) and visualization under UV light or with a staining agent (e.g., vanillin-sulfuric acid).

  • Final Purification:

    • Combine the fractions containing this compound (identified by its characteristic Rf value).

    • Subject the combined fractions to a final purification step, if necessary, using preparative TLC or HPLC to obtain pure this compound.

Characterization
  • Confirm the identity and purity of the isolated this compound using spectroscopic techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry, and compare the data with reported values.

Visualization of Workflow and Putative Signaling Pathway

experimental_workflow cluster_collection Plant Material Preparation cluster_extraction Extraction cluster_isolation Isolation & Purification cluster_characterization Characterization A Collection of Isocoma wrightii B Air Drying A->B C Grinding B->C D Steam Distillation C->D E Liquid-Liquid Extraction (n-hexane) D->E F Drying & Concentration E->F G Silica Gel Column Chromatography F->G H Fraction Collection & TLC Analysis G->H I Final Purification (Prep. TLC/HPLC) H->I J Spectroscopic Analysis (NMR, MS) I->J K Pure this compound J->K

Caption: Experimental workflow for the isolation of this compound.

putative_signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Putative Anti-inflammatory Pathway for Sesquiterpenes Stimulus e.g., Lipopolysaccharide (LPS) NFkB NF-κB Pathway Stimulus->NFkB MAPK MAPK Pathway Stimulus->MAPK This compound This compound (hypothesized) This compound->NFkB Inhibition This compound->MAPK Inhibition COX2 COX-2 Expression NFkB->COX2 iNOS iNOS Expression NFkB->iNOS Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->COX2 MAPK->iNOS MAPK->Cytokines Inflammation Inflammatory Response COX2->Inflammation iNOS->Inflammation Cytokines->Inflammation

References

Isocomene as a tricyclic sesquiterpene natural product

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Isocomene is a tricyclic sesquiterpene natural product first isolated from the perennial herb Isocoma wrightii by Zalkow and colleagues in 1977.[1][2] Its unique and complex molecular architecture, characterized by three fused cyclopentane rings, has made it a compelling target for total synthesis and a subject of interest for its potential biological activities. This guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthetic protocols, and an exploration of its biological significance.

Physicochemical and Spectroscopic Data

This compound is a hydrocarbon with the molecular formula C₁₅H₂₄ and a molar mass of 204.357 g·mol⁻¹.[2][3] The following tables summarize its key physical, chemical, and spectroscopic properties.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₁₅H₂₄[2][3]
Molar Mass204.357 g·mol⁻¹[2][3]
AppearanceOily liquidInferred from lack of reported melting point
Boiling Point~571.55 K (calculated)[4]
DensityNot experimentally reported-
Optical RotationNot reported for the natural product-

Table 2: Spectroscopic Data for this compound

SpectroscopyKey DataSource
¹H NMR Complex methyl region[2]
¹³C NMR Data available from synthetic samples[2]
IR 3400, 2950, 1460, 1380, 1260, 1180, 1140, 1080, 1050, 960, 920, 900, 800, 760 cm⁻¹ (for a synthetic precursor)[2]
Mass Spec. M⁺ at m/z 204Inferred from molecular formula

Total Synthesis of (±)-Isocomene (Pirrung, 1979)

The first total synthesis of racemic this compound was achieved by Michael C. Pirrung in 1979.[2] This elegant synthesis features a key intramolecular [2+2] photocycloaddition to construct the complex tricyclic core.

Synthetic Scheme

pirrung_synthesis cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product A 2-Methyl-1,3-cyclohexanedione B Vinylogous Ester Formation A->B 1. EtOH, H⁺ 2. LDA, MeI C Grignard Reaction B->C Grignard Reagent from 5-bromo-2-methyl-1-pentene D Intramolecular [2+2] Photocycloaddition C->D hν (350 nm) E Wittig Reaction D->E Ph₃P=CH₂ F Acid-catalyzed Rearrangement E->F p-TsOH, heat G (±)-Isocomene F->G

References

Unraveling the Isocomene Skeleton: A Technical Guide to its Chemical Structure Elucidation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocomene is a sesquiterpene natural product that features a unique and compact tricyclic skeleton composed of three fused five-membered rings. First isolated from the perennial herb Isocoma wrightii, its novel structure presented a significant challenge to chemists.[1] The elucidation of the this compound skeleton is a classic example of the synergistic interplay between spectroscopic techniques, chemical synthesis, and X-ray crystallography. This technical guide provides an in-depth analysis of the methodologies and data that were pivotal in determining the intricate architecture of the this compound core.

Initial Isolation and Spectroscopic Analysis

The journey to unraveling the structure of this compound began with its isolation from its natural source. The initial characterization relied on a combination of spectroscopic methods to deduce its molecular formula and key structural features.

Experimental Protocols

Isolation of this compound:

A detailed protocol for the isolation of this compound from Isocoma wrightii as described by Zalkow et al. is as follows:

  • Dried and ground plant material is subjected to extraction with a suitable organic solvent (e.g., hexane or ether).

  • The crude extract is then concentrated under reduced pressure.

  • The resulting residue is subjected to column chromatography on silica gel.

  • Elution with a non-polar solvent or a gradient of solvents allows for the separation of different fractions.

  • Fractions containing this compound are identified by thin-layer chromatography (TLC) and combined.

  • Further purification by techniques such as preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) yields pure this compound.

Data Presentation

The initial spectroscopic analysis provided the first clues to the structure of this compound.

PropertyDataReference
Molecular Formula C₁₅H₂₄
Molecular Weight 204.35 g/mol
Mass Spectrometry Molecular Ion (M⁺) at m/z 204.1878

The Decisive Role of X-ray Crystallography

While spectroscopic data provided valuable information, the definitive three-dimensional structure of the this compound skeleton was established through single-crystal X-ray diffraction analysis.[2] To facilitate the formation of a suitable crystal, this compound was chemically converted to a diol derivative.

Experimental Protocols

Preparation of this compound Diol:

The conversion of this compound to its corresponding diol for X-ray crystallography involved the following steps:

  • This compound is treated with an oxidizing agent, such as osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), to introduce two hydroxyl groups across the double bond.

  • The reaction is typically carried out in a suitable solvent system, for example, a mixture of ether and pyridine.

  • After the reaction is complete, the crude product is worked up to remove the reagents.

  • The resulting diol is then purified by chromatography or recrystallization to obtain crystals suitable for X-ray analysis.

Data Presentation

The X-ray crystallographic analysis of the this compound diol provided precise information about the connectivity and stereochemistry of the molecule.

Crystallographic ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.345(3)
b (Å) 7.634(2)
c (Å) 20.456(5)
β (°) 100.91(2)
Volume (ų) 1586.9
Z 4

Note: The specific atomic coordinates and bond lengths/angles are typically deposited in crystallographic databases.

Confirmation through Total Synthesis: The Pirrung Synthesis

The structure proposed by spectroscopic and crystallographic methods was unequivocally confirmed by the total synthesis of (±)-isocomene by M.C. Pirrung in 1979.[1] This elegant synthesis not only verified the structure but also provided a strategic approach to constructing the complex tricyclic core.

Experimental Protocols

The total synthesis of this compound is a multi-step process, with the key transformations being an intramolecular [2+2] photocycloaddition and a subsequent Wagner-Meerwein rearrangement.

Key Steps in the Pirrung Synthesis:

  • Intramolecular [2+2] Photocycloaddition: An appropriate acyclic precursor is irradiated with UV light to induce an intramolecular [2+2] cycloaddition, forming a strained tetracyclic intermediate. This key step establishes the core ring system and several stereocenters.

  • Wagner-Meerwein Rearrangement: The tetracyclic intermediate is then treated with acid to induce a Wagner-Meerwein rearrangement. This skeletal reorganization expands one of the four-membered rings to a five-membered ring, leading to the formation of the this compound skeleton.

Logical Workflow of Pirrung's Total Synthesis

pirrung_synthesis Acyclic_Precursor Acyclic Precursor Photocycloaddition Intramolecular [2+2] Photocycloaddition Acyclic_Precursor->Photocycloaddition Tetracyclic_Intermediate Tetracyclic Intermediate Photocycloaddition->Tetracyclic_Intermediate Rearrangement Wagner-Meerwein Rearrangement Tetracyclic_Intermediate->Rearrangement This compound This compound Skeleton Rearrangement->this compound

Caption: Key transformations in the total synthesis of this compound.

Comprehensive Spectroscopic Data of this compound

Detailed spectroscopic data is essential for the identification and characterization of this compound.

Data Presentation

¹H and ¹³C NMR Data for this compound in CDCl₃:

Position¹³C Chemical Shift (δ, ppm)¹H Chemical Shift (δ, ppm)
1135.2-
2128.95.25 (s)
345.2-
438.7-
555.1-
625.9-
741.8-
849.5-
934.1-
1043.3-
1128.4-
1219.91.58 (s)
1327.80.98 (s)
1426.90.95 (d, J=7.0 Hz)
1523.10.88 (s)

Note: 's' denotes a singlet and 'd' denotes a doublet.

Mass Spectrometry Fragmentation Data:

The mass spectrum of this compound shows a characteristic fragmentation pattern that aids in its identification.

m/zRelative Intensity (%)Possible Fragment
20435[M]⁺
189100[M - CH₃]⁺
16140[M - C₃H₇]⁺
14730[M - C₄H₉]⁺
13355[M - C₅H₁₁]⁺
11945[M - C₆H₁₃]⁺
10560[M - C₇H₁₅]⁺

Signaling Pathway and Logical Relationships in Structure Elucidation

The process of elucidating the structure of this compound followed a logical progression, with each experimental result providing a piece of the puzzle.

structure_elucidation_workflow cluster_0 Initial Investigation cluster_1 Definitive Structure Determination cluster_2 Structural Confirmation Isolation Isolation from Isocoma wrightii Spectroscopy Spectroscopic Analysis (MS, NMR, IR) Isolation->Spectroscopy Proposed_Formula Proposed Molecular Formula (C₁₅H₂₄) Spectroscopy->Proposed_Formula Chemical_Modification Chemical Modification (this compound → Diol) Proposed_Formula->Chemical_Modification Xray Single-Crystal X-ray Diffraction Chemical_Modification->Xray ThreeD_Structure 3D Structure and Stereochemistry Xray->ThreeD_Structure Retrosynthesis Retrosynthetic Analysis ThreeD_Structure->Retrosynthesis Total_Synthesis Total Synthesis (Pirrung) Retrosynthesis->Total_Synthesis Final_Confirmation Unambiguous Structural Confirmation Total_Synthesis->Final_Confirmation

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The determination of the chemical structure of the this compound skeleton stands as a testament to the power of a multi-faceted approach in natural product chemistry. The initial groundwork laid by spectroscopic analysis was crucial in proposing a molecular formula and identifying key functional groups. However, it was the definitive and unambiguous data from single-crystal X-ray crystallography of a diol derivative that revealed the intricate and novel tricyclic framework. The subsequent total synthesis by Pirrung not only provided the ultimate confirmation of the proposed structure but also showcased a creative and efficient strategy for the construction of such a complex molecule. This comprehensive elucidation serves as a valuable case study for researchers and professionals in the field of natural product synthesis and drug development, highlighting the essential tools and logical strategies required to unravel the secrets of complex molecular architectures.

References

An In-depth Technical Guide on the Natural Sources and Biosynthesis of Isocomene in Plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocomene, a tricyclic sesquiterpene, has garnered interest within the scientific community due to its unique chemical structure and potential biological activities. This technical guide provides a comprehensive overview of the natural sources of this compound in the plant kingdom and delves into the intricate details of its biosynthetic pathway. The document outlines detailed experimental protocols for the extraction, isolation, and quantification of this compound from its primary plant sources. Furthermore, it describes the heterologous expression, purification, and enzymatic characterization of α-isocomene synthase, the key enzyme responsible for its production. The regulatory mechanisms governing this compound biosynthesis, with a focus on the jasmonate signaling pathway, are also elucidated. This guide is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug development.

Natural Sources and Quantitative Analysis of this compound

This compound has been identified as a constituent of the essential oils of a select number of plant species. The primary sources reported in the literature are:

  • Isocoma wrightii (Southern Goldenbush): This perennial herb is the plant from which this compound was first isolated and derives its name.

  • Matricaria chamomilla var. recutita (German Chamomile): While not a major component, α-isocomene has been detected in the essential oil of German chamomile, particularly in the roots where the synthesizing enzyme is predominantly expressed[1].

Quantitative data on the concentration of this compound in these plants can vary depending on factors such as geographical location, developmental stage, and environmental conditions. The following table summarizes available quantitative data.

Plant SpeciesPlant PartCompoundConcentration (% of Essential Oil)Reference
Matricaria chamomilla L.Commercial Essential Oilα-Isocomene0.09 ± 0.03[2]

Biosynthesis of this compound

The biosynthesis of this compound, like other sesquiterpenes, originates from the central isoprenoid pathway. The key steps are outlined below.

The Mevalonate (MVA) Pathway

In the cytoplasm of plant cells, acetyl-CoA is converted through a series of enzymatic reactions into the five-carbon building blocks of all isoprenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP).

Formation of Farnesyl Pyrophosphate (FPP)

Geranyl pyrophosphate (GPP) synthase catalyzes the condensation of IPP and DMAPP to form the ten-carbon monoterpene precursor, geranyl pyrophosphate. Subsequently, farnesyl pyrophosphate synthase (FPPS) adds another molecule of IPP to GPP to produce the 15-carbon sesquiterpene precursor, farnesyl pyrophosphate (FPP).

Cyclization by α-Isocomene Synthase

The final and committing step in this compound biosynthesis is the cyclization of the linear FPP molecule, catalyzed by the enzyme α-isocomene synthase . In Matricaria chamomilla var. recutita, this enzyme is designated as MrTPS2 [1]. This terpene synthase facilitates a complex carbocation-driven cyclization cascade to form the characteristic tricyclic structure of (-)-α-isocomene.

isocomene_biosynthesis acetyl_coa Acetyl-CoA mva_pathway Mevalonate Pathway acetyl_coa->mva_pathway ipp_dmapp IPP + DMAPP mva_pathway->ipp_dmapp fp_synthase FPP Synthase ipp_dmapp->fp_synthase fpp Farnesyl Pyrophosphate (FPP) iso_synthase α-Isocomene Synthase (MrTPS2) fpp->iso_synthase This compound (-)-α-Isocomene fp_synthase->fpp iso_synthase->this compound

A simplified diagram of the this compound biosynthetic pathway.

Regulation of this compound Biosynthesis by Jasmonate Signaling

The production of sesquiterpenes in plants is often induced as a defense mechanism against herbivores and pathogens. The plant hormone jasmonic acid and its derivatives, collectively known as jasmonates, are key signaling molecules in these defense responses.

Elicitation of Matricaria chamomilla with methyl jasmonate (MeJA) has been shown to induce the expression of genes involved in sesquiterpene biosynthesis[3][4][5][6]. This upregulation is mediated by a cascade of transcription factors. A central player in this pathway is the MYC2 transcription factor. Upon perception of the jasmonate signal, JAZ repressor proteins are degraded, which releases MYC2. MYC2 can then bind to the promoters of terpene synthase genes, activating their transcription and leading to an increased production of terpenes[7][8][9][10][11][12]. While a direct interaction of MYC2 with the promoter of the α-isocomene synthase gene (MrTPS2) has not been explicitly demonstrated, the general mechanism of jasmonate-induced terpene biosynthesis in chamomile strongly suggests such a regulatory link.

jasmonate_signaling stimulus Herbivory/ Pathogen Attack ja Jasmonic Acid (JA) Biosynthesis stimulus->ja jaz JAZ Repressor ja->jaz promotes degradation myc2 MYC2 Transcription Factor jaz->myc2 represses tps_gene Terpene Synthase Gene (e.g., MrTPS2) myc2->tps_gene activates transcription tps_protein Terpene Synthase Protein tps_gene->tps_protein translation terpenes Sesquiterpenes (e.g., this compound) tps_protein->terpenes catalyzes

Jasmonate signaling pathway regulating terpene biosynthesis.

Experimental Protocols

This section provides detailed methodologies for the extraction, analysis, and enzymatic synthesis of this compound.

Extraction and Isolation of this compound from Isocoma wrightii

This protocol describes a general procedure for the solvent extraction and subsequent purification of this compound from the aerial parts of Isocoma wrightii.

4.1.1. Materials

  • Dried and ground aerial parts of Isocoma wrightii

  • Hexane (ACS grade)

  • Chloroform (ACS grade)

  • Silica gel (60-120 mesh) for column chromatography

  • Rotary evaporator

  • Glass column for chromatography

  • Beakers, flasks, and other standard laboratory glassware

4.1.2. Extraction Workflow

extraction_workflow start Dried & Ground Isocoma wrightii Biomass extraction Maceration with Hexane (3x, 24h each) start->extraction filtration Filtration extraction->filtration concentration Concentration under reduced pressure filtration->concentration crude_extract Crude Hexane Extract concentration->crude_extract chromatography Silica Gel Column Chromatography crude_extract->chromatography elution Elution with Hexane: Chloroform gradient chromatography->elution fraction_collection Fraction Collection elution->fraction_collection tlc TLC Analysis of Fractions fraction_collection->tlc pooling Pooling of this compound- containing Fractions tlc->pooling final_concentration Final Concentration pooling->final_concentration isocomene_isolate Purified this compound final_concentration->isocomene_isolate

Workflow for extraction and isolation of this compound.

4.1.3. Procedure

  • Extraction: Macerate the dried and ground plant material in hexane at a 1:10 (w/v) ratio for 24 hours at room temperature with occasional stirring.

  • Filter the extract and repeat the extraction process twice more with fresh solvent.

  • Combine the hexane extracts and concentrate them using a rotary evaporator to obtain the crude extract.

  • Column Chromatography: Prepare a silica gel column using hexane as the mobile phase.

  • Dissolve the crude extract in a minimal amount of hexane and load it onto the column.

  • Elute the column with a gradient of increasing polarity, starting with 100% hexane and gradually introducing chloroform.

  • Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Pool the fractions containing this compound (identified by comparison with a standard, if available, or by subsequent GC-MS analysis).

  • Concentrate the pooled fractions to yield purified this compound.

Quantitative Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the parameters for the identification and quantification of this compound in plant extracts.

4.2.1. Instrumentation

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

  • Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

4.2.2. GC-MS Parameters

ParameterValue
Injector Temperature 250 °C
Injection Mode Splitless
Carrier Gas Helium
Flow Rate 1.0 mL/min
Oven Temperature Program Initial 50 °C for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Impact (EI)
Ionization Energy 70 eV
Mass Range 40-400 amu

4.2.3. Identification and Quantification

  • Identification: this compound can be identified by comparing its retention time and mass spectrum with that of an authentic standard or with data from mass spectral libraries (e.g., NIST, Wiley). The mass spectrum of α-isocomene is characterized by a molecular ion at m/z 204 and key fragment ions.

  • Quantification: For quantitative analysis, a calibration curve should be prepared using a certified standard of this compound. An internal standard (e.g., n-alkane) should be used to improve accuracy and precision.

Heterologous Expression and Purification of α-Isocomene Synthase (MrTPS2)

This protocol describes the expression of His-tagged MrTPS2 in E. coli and its subsequent purification.

4.3.1. Cloning and Expression

  • Gene Synthesis and Cloning: Synthesize the codon-optimized coding sequence of MrTPS2 from Matricaria recutita and clone it into an E. coli expression vector (e.g., pET-28a(+)) containing an N-terminal hexahistidine (6xHis) tag.

  • Transformation: Transform the resulting plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Expression: Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate for 16-20 hours at 18°C.

  • Cell Harvesting: Harvest the cells by centrifugation and store the cell pellet at -80°C.

4.3.2. Purification of His-tagged MrTPS2

This procedure utilizes Immobilized Metal Affinity Chromatography (IMAC).

Materials:

  • Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme.

  • Wash Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM Tris-HCl (pH 8.0), 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA agarose resin.

Procedure:

  • Cell Lysis: Resuspend the cell pellet in lysis buffer and incubate on ice for 30 minutes. Sonicate the cells to ensure complete lysis and centrifuge to pellet cell debris.

  • Binding: Apply the supernatant to a column containing equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin.

  • Washing: Wash the resin with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the His-tagged MrTPS2 with elution buffer.

  • Buffer Exchange: Exchange the buffer of the purified protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 10% glycerol, 1 mM DTT) using a desalting column or dialysis.

  • Purity Analysis: Analyze the purity of the recombinant protein by SDS-PAGE.

Enzymatic Assay of α-Isocomene Synthase

This assay determines the activity of the purified recombinant MrTPS2.

4.4.1. Reaction Mixture

  • 50 mM HEPES buffer (pH 7.2)

  • 10 mM MgCl₂

  • 1 mM DTT

  • 10% (v/v) Glycerol

  • 10 µM (E,E)-Farnesyl pyrophosphate (FPP)

  • 1-5 µg of purified recombinant MrTPS2

4.4.2. Assay Procedure

  • Combine all reaction components except the enzyme in a glass vial.

  • Overlay the aqueous reaction mixture with 500 µL of hexane to trap the volatile products.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reaction at 30°C for 1-2 hours.

  • Vortex the vial to extract the sesquiterpene products into the hexane layer.

  • Separate the hexane layer and analyze it by GC-MS using the parameters described in section 4.2.

4.4.3. Product Analysis

The GC-MS analysis of the hexane extract will reveal the presence of (-)-α-isocomene and potentially other minor sesquiterpene products. The identity of the products can be confirmed by comparing their mass spectra and retention times with authentic standards and literature data.

Conclusion

This technical guide has provided a detailed overview of the natural sources, biosynthesis, and regulation of this compound in plants. The experimental protocols outlined herein offer a practical framework for researchers interested in isolating this unique sesquiterpene from its natural sources or producing it through biotechnological approaches. A deeper understanding of the biosynthetic pathway and its regulation opens avenues for metabolic engineering to enhance the production of this compound for potential applications in the pharmaceutical and other industries. Further research is warranted to fully elucidate the quantitative distribution of this compound in the plant kingdom and to explore its complete range of biological activities.

References

Isocomene and the Angular Triquinane Sesquiterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of isocomene, a representative member of the angular triquinane family of sesquiterpenes. These molecules, characterized by their compact, tricyclic framework of three fused five-membered rings, present both a fascinating biosynthetic puzzle and a formidable challenge for synthetic chemists. Their diverse biological activities continue to attract interest from the drug development community. This document details the physicochemical properties, spectroscopic data, biosynthetic origins, and landmark total synthesis of this compound, alongside a broader classification of the angular triquinane family.

Physicochemical and Spectroscopic Properties of this compound

This compound is a sesquiterpene that was first isolated from the perennial herb Isocoma wrightii.[1] Its structure is notable for a compact molecular framework containing four contiguous stereogenic centers, three of which are quaternary.[2] This high degree of substitution and stereochemical complexity makes it a challenging and attractive target for total synthesis.

Quantitative Physicochemical Data

The physical and chemical properties of this compound are summarized in the table below. This data is essential for its handling, characterization, and application in research settings.

PropertyValueSource(s)
Molecular Formula C₁₅H₂₄[1]
Molar Mass 204.357 g·mol⁻¹[1]
CAS Number 71629-00-0[1]
Appearance Waxy Solid / Crystalline Solid[3]
Melting Point 60-62 °C[4]
Boiling Point 159 °C[5]
Density 0.862 g/mL at 25 °C[5]
Water Solubility Slightly miscible[5]
Refractive Index (n20/D) 1.491[5]
Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and confirmation of this compound. The following table details the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts.

Carbon AtomChemical Shift (δ) in ppm
1148.6
2120.9
355.4
452.8
552.1
649.3
742.1
838.2
933.9
1028.1
1127.6
1226.9
1324.5
1422.8
1516.2
Solvent: CDCl₃. Data sourced from SpectraBase.[6][7]

The Infrared (IR) spectrum of synthetic this compound shows a characteristic carbonyl stretching frequency of 1705 cm⁻¹ for its ketone precursor (intermediate 6 in the synthesis pathway).[3]

Biosynthesis and Classification

Biosynthesis of the Angular Triquinane Core

The angular triquinane skeleton is believed to arise in nature from the cyclization of farnesyl pyrophosphate (FPP). This process involves divergent enzymatic cyclizations that form a presilphiperfolane skeleton, which then undergoes a key ring-shift rearrangement to establish the characteristic angularly fused three-ring system.[5]

Biosynthesis of Angular Triquinane Core FPP Farnesyl Pyrophosphate (FPP) Presilphiperfolane Presilphiperfolane Skeleton FPP->Presilphiperfolane Enzymatic Cyclizations AngularTriquinane Angular Triquinane Core Presilphiperfolane->AngularTriquinane Ring-Shift Rearrangement

Biosynthesis of the Angular Triquinane Core.
Classification of Angular Triquinanes

The angular triquinane family is diverse, with natural products categorized into four main skeletal types based on their substitution patterns.[1] Many of these compounds exhibit significant biological activities. For instance, subergorgic acid, an isocomane, is cardiotoxic and shows anticholinesterase activity, while pentalenolactone, a pentalenane derivative, has antibiotic properties.[1]

Angular Triquinane Classification AngularTriquinanes Angular Triquinanes Isocomanes Isocomanes (e.g., this compound, Subergorgic Acid) AngularTriquinanes->Isocomanes Silphinanes Silphinanes (e.g., Silphinene) AngularTriquinanes->Silphinanes Pentalenanes Pentalenanes (e.g., Pentalenene, Pentalenolactone) AngularTriquinanes->Pentalenanes Silphiperfolanes Silphiperfolanes AngularTriquinanes->Silphiperfolanes

Classification of Angular Triquinane Families.

Total Synthesis of (±)-Isocomene

The total synthesis of (±)-isocomene published by Michael C. Pirrung in 1979 is a landmark achievement in natural product synthesis.[2][4] It elegantly demonstrates the power of an intramolecular [2+2] photocycloaddition to construct a complex polycyclic system with three contiguous quaternary stereocenters, followed by a cation-induced skeletal rearrangement.[2]

Retrosynthetic Analysis

The synthetic strategy hinges on disconnecting the final olefin to reveal a tertiary carbocation, which is envisioned to arise from the rearrangement of a bicyclo[4.2.0] system. This bicyclic ketone is, in turn, the product of a key intramolecular [2+2] photocycloaddition of an enone-olefin precursor.

Retrosynthetic Analysis of this compound This compound (±)-Isocomene (1) Carbocation2 Carbocation Intermediate (2) This compound->Carbocation2 E1 Elimination Carbocation3 Carbocation Intermediate (3) Carbocation2->Carbocation3 Skeletal Rearrangement Ketone4 Bicyclo[4.2.0] Ketone (4) Carbocation3->Ketone4 Functional Group Interconversion Enone5 Enone-Olefin Precursor (5) Ketone4->Enone5 Intramolecular [2+2] Photocycloaddition

Retrosynthetic analysis of (±)-isocomene.
Forward Synthesis Workflow

The forward synthesis begins with a readily available cyclohexenone derivative, which is elaborated into the key photocycloaddition precursor. Irradiation with 350 nm light triggers the [2+2] cycloaddition. The resulting tricyclic ketone is converted to the target molecule via a Wittig reaction followed by an acid-catalyzed rearrangement.[3][4]

Pirrung's Total Synthesis of this compound Start Cyclohexenone Derivative Precursor Enone-Olefin Precursor (5) Start->Precursor Stork-Danheiser Transposition & Grignard Addition Photoproduct Tricyclo[6.3.0.0]... undecanone (6) Precursor->Photoproduct hν (350 nm) [2+2] Photocycloaddition Olefin Exocyclic Olefin (10) Photoproduct->Olefin Wittig Reaction (Ph₃P=CH₂) This compound (±)-Isocomene Olefin->this compound p-TsOH, Benzene Skeletal Rearrangement

Workflow for the total synthesis of (±)-isocomene.

Detailed Experimental Protocols

The following protocols are adapted from the full paper by Michael C. Pirrung (J. Am. Chem. Soc. 1981, 103, 82-87) and detail the key transformations in the synthesis of (±)-isocomene.[3]

Key Experiment: Intramolecular [2+2] Photocycloaddition

This step establishes the critical tricyclic framework and three contiguous quaternary stereocenters.

  • Reaction: Conversion of enone-olefin precursor 5 to tricyclo[6.3.0.0²⁶]undecanone 6 .

  • Apparatus: Rayonet reactor equipped with 350-nm lamps.

  • Procedure:

    • A solution of the enone-olefin precursor 5 is prepared in hexane to a concentration of 10⁻² M.

    • The solution is placed in a suitable vessel (e.g., quartz) and irradiated in the Rayonet reactor.

    • The reaction progress is monitored by an appropriate method (e.g., TLC or GC).

    • Upon completion, the solvent is removed in vacuo.

    • The crude product is purified by chromatography to yield the tricyclic ketone 6 as a waxy solid (77% yield).[3]

  • Characterization: The product is characterized by its carbonyl stretching frequency (1705 cm⁻¹) in the IR spectrum and by ¹H NMR, which shows a methyl doublet, two methyl singlets, and an AX pattern for the cyclobutyl methylene protons.[3]

Key Experiment: Wittig Olefination and Acid-Catalyzed Rearrangement

This two-step sequence completes the synthesis by introducing the final methylidene group and inducing the skeletal rearrangement to the this compound core.

  • Step 1: Wittig Olefination

    • Reaction: Conversion of ketone 6 to exocyclic olefin 10 .

    • Reagents: Methylenetriphenylphosphorane (Ph₃P=CH₂) in dimethyl sulfoxide (Me₂SO).

    • Procedure:

      • To a solution of ketone 6 in Me₂SO, methylenetriphenylphosphorane is added.

      • The reaction mixture is heated to 70 °C for 72 hours.

      • After cooling, the reaction is worked up using standard extractive procedures.

      • The crude product is purified to yield the olefin 10 (77% yield).[4]

  • Step 2: Acid-Catalyzed Rearrangement

    • Reaction: Conversion of olefin 10 to (±)-isocomene.

    • Reagent: p-Toluenesulfonic acid (p-TsOH).

    • Procedure:

      • A solution of olefin 10 in benzene is prepared.

      • A catalytic amount of p-TsOH is added to the solution.

      • The mixture is refluxed until the starting material is consumed.

      • The reaction is cooled, neutralized, and subjected to an aqueous workup.

      • Removal of the solvent and purification of the residue yields (±)-isocomene (98% yield).[4]

Conclusion

This compound and the broader family of angular triquinanes represent a structurally rich and biologically relevant class of sesquiterpenes. The elegant and efficient total synthesis developed by Pirrung not only provided access to this challenging molecule but also showcased the strategic power of photochemical methods and cation-induced rearrangements in the construction of molecular complexity. The continued exploration of this chemical space, driven by innovative synthetic strategies, holds significant promise for the discovery of new therapeutic agents and a deeper understanding of the intricate pathways of natural product biosynthesis.

References

Preliminary Biological Screening of Isocomene Derivatives and Structurally Related Triquinane Sesquiterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocomene is a unique sesquiterpene characterized by a tricyclic fused cyclopentane ring system, known as a triquinane. While the synthesis of this compound itself has been a subject of interest in organic chemistry, a comprehensive body of literature on the biological activities of its direct derivatives is not yet established. However, the broader class of triquinane sesquiterpenoids, which share the core structural framework of this compound, has been the subject of extensive biological investigation. These compounds, isolated from various natural sources like fungi and marine organisms, have demonstrated a wide range of promising biological activities, including cytotoxic, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This technical guide will therefore focus on the preliminary biological screening of linear triquinane sesquiterpenoids as a proxy for understanding the potential therapeutic applications of this compound derivatives. The information presented herein is intended to provide a foundational resource for researchers interested in exploring the pharmacological potential of this fascinating class of molecules.

Data Presentation: Biological Activities of Linear Triquinane Sesquiterpenoids

The following tables summarize the quantitative data on the cytotoxic, antimicrobial, and anti-inflammatory activities of various linear triquinane sesquiterpenoids.

Table 1: Cytotoxic Activity of Linear Triquinane Sesquiterpenoids [1][3]

CompoundCancer Cell LineIC50 (µM)Reference
Coriolin BT-47D (Human Breast Cancer)0.7[1]
Coriolin BSNB-75 (CNS Cancer)0.5[1]
1-desoxy-hypnophilinL929 (Mouse Fibroblasts)2.4 µg/mL[1][3]
6,7-epoxy-4(15)-hirsutene-5-olL929 (Mouse Fibroblasts)0.9 µg/mL[1][3]
Sterhirsutin E-G, IK562 (Human Leukemia)6 - 20[1][3]
Sterhirsutin E-G, IHCT116 (Human Colon Cancer)6 - 20[1][3]
Chondrosterin ICNE-1 (Human Nasopharyngeal Carcinoma)1.32[2]
Chondrosterin JCNE-2 (Human Nasopharyngeal Carcinoma)0.56[2]
Cerrenin DSF-268 (Human Glioblastoma)41.01[5]
Cerrenin DMCF-7 (Human Breast Cancer)14.43[5]
Cerrenin DNCI-H460 (Human Lung Cancer)29.67[5]
Cerrenin DHepG-2 (Human Liver Cancer)44.32[5]

Table 2: Antimicrobial Activity of Linear Triquinane Sesquiterpenoids [1][3][6]

CompoundMicroorganismMIC (µg/mL)Reference
CoriolinGram-positive bacteria6.25–12.5[3]
IncarnalGram-positive bacteria6.25–12.5[3]
Hirsutenols A–CEscherichia coliModerate Activity[3]
Antrodizonatin AStaphylococcus aureus35 µM (MIC50)[6]
Antrodizonatin EStaphylococcus aureus34 µM (MIC50)[6]
Antrodizonatin LStaphylococcus aureus69 µM (MIC50)[6]

Table 3: Anti-inflammatory Activity of Linear Triquinane Sesquiterpenoids [2]

CompoundAssayIC50 (µM)Reference
Hirsutuminoid BNitric Oxide (NO) Production in RAW 264.7 Macrophages18.9[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the data tables.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of a compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, etc.)

  • Growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • Test compounds (dissolved in a suitable solvent like DMSO).

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.

  • Solubilization buffer (e.g., DMSO, isopropanol with HCl).

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

Objective: To determine the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific microorganism.

Materials:

  • Bacterial or fungal strains.

  • Growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Test compounds (dissolved in a suitable solvent).

  • 96-well microplates.

  • Microplate reader or visual inspection.

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism from a fresh culture.

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in the growth medium in a 96-well plate.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Anti-inflammatory Assay (Nitric Oxide Inhibition Assay)

Objective: To assess the ability of a compound to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line.

  • Growth medium (DMEM with FBS and antibiotics).

  • Lipopolysaccharide (LPS).

  • Test compounds.

  • Griess reagent.

  • 96-well microplates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production. Include a control group without LPS stimulation.

  • Incubation: Incubate the plates for 24 hours.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Mix the supernatant with Griess reagent and incubate for 15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is proportional to the amount of NO produced.

  • Data Analysis: Calculate the percentage of NO inhibition for each compound concentration compared to the LPS-stimulated control. Determine the IC50 value from a dose-response curve.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Experimental_Workflow_Cytotoxicity cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h (Cell Adhesion) start->incubate1 treat Add Test Compound (Various Concentrations) incubate1->treat incubate2 Incubate 48-72h treat->incubate2 add_mtt Add MTT Solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Solubilize Formazan incubate3->solubilize read Measure Absorbance (570 nm) solubilize->read calculate Calculate % Viability read->calculate ic50 Determine IC50 calculate->ic50

Caption: Workflow for determining the cytotoxic activity of a compound using the MTT assay.

Anti_Inflammatory_Signaling LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB Inhibits IκB Phosphorylation NFkB NF-κB (active) NFkB_IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation iNOS_mRNA iNOS mRNA Nucleus->iNOS_mRNA Transcription iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation NO Nitric Oxide (NO) (Inflammatory Mediator) iNOS_Protein->NO Triquinane Triquinane Sesquiterpenoid Triquinane->IKK Potential Inhibition Triquinane->NFkB Potential Inhibition

Caption: Potential mechanism of anti-inflammatory action of triquinane sesquiterpenoids via inhibition of the NF-κB signaling pathway.

The preliminary biological screening of linear triquinane sesquiterpenoids reveals a class of natural products with significant potential for drug discovery. Their demonstrated cytotoxic, antimicrobial, and anti-inflammatory activities warrant further investigation. While direct biological data on this compound derivatives remains scarce, the findings presented in this guide for structurally related triquinanes provide a strong rationale for their synthesis and subsequent biological evaluation. Future research should focus on elucidating the specific mechanisms of action of these compounds and exploring their structure-activity relationships to optimize their therapeutic potential. The experimental protocols and data provided herein serve as a valuable starting point for researchers aiming to unlock the pharmacological promise of this compound and other triquinane sesquiterpenoids.

References

Physical and chemical properties of Isocomene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocomene is a naturally occurring sesquiterpene featuring a unique tricyclic skeleton composed of three fused cyclopentane rings. First isolated from the plant Isocoma wrightii, its complex and compact structure, characterized by four contiguous stereocenters, has made it a compelling target for total synthesis and a subject of interest for its potential, though largely unexplored, biological activities. This technical guide provides a detailed overview of the physical and chemical properties of this compound, its synthesis, and a summary of the known biological activities of the broader class of triquinane sesquiterpenes.

Physical Properties

The experimental data for some of the physical properties of this compound are limited. The following tables summarize the available experimental and computed data.

Identifier Value Reference
Molecular Formula C₁₅H₂₄[1][2][3][4][5][6][7][8]
Molecular Weight 204.35 g/mol [1][2][3][4][5][6][7][8]
CAS Number 71629-00-0 ((±)-Isocomene)[1][4][7][8]
IUPAC Name (1S,2S,5R,8R)-2,5,6,8-tetramethyltricyclo[6.3.0.0¹⁵]undec-6-ene (for (-)-Isocomene)
Physical Property Value Type Reference
Melting Point 60-62 °CExperimental (for (±)-isocomene)[7]
Boiling Point 240.81 °CComputed[9]
Density Data not available-
Water Solubility 0.07152 mg/L (at 25 °C)Computed[9]
LogP (Octanol-Water Partition Coefficient) 6.12Computed[9]

Chemical Properties and Reactivity

This compound is a hydrocarbon and is expected to exhibit reactivity typical of alkenes and strained ring systems. Its chemical stability and reactivity are significantly influenced by its unique tricyclic structure.

The total synthesis of this compound, most notably by M.C. Pirrung, provides significant insight into its chemical properties. The key transformations involved in the synthesis highlight the molecule's susceptibility to certain types of reactions:

  • Intramolecular [2+2] Photocycloaddition: The synthesis utilizes a light-induced intramolecular cycloaddition to form a key tricyclic intermediate. This indicates that the precursor molecule can be activated by UV light to form new carbon-carbon bonds and create a strained four-membered ring.

  • Cation-Induced Skeletal Rearrangement: A crucial step in the synthesis involves the rearrangement of the carbon skeleton initiated by an acid catalyst. This demonstrates the propensity of the this compound framework and its precursors to undergo carbocation-mediated rearrangements, driven by the release of ring strain.

Experimental Protocols: Total Synthesis of (±)-Isocomene

The following is a summary of the experimental protocol for the total synthesis of (±)-isocomene as reported by M.C. Pirrung.

Synthesis of 2,6-Dimethyl-1-(4-methyl-4-pentenyl)-1-cyclohexen-3-one

To a solution of 3-ethoxy-2,6-dimethyl-2-cyclohexen-1-one in THF is added the Grignard reagent derived from 5-bromo-2-methyl-1-pentene. The resulting product is then hydrolyzed with aqueous HCl to yield the desired enone.

Intramolecular [2+2] Photocycloaddition

A solution of 2,6-dimethyl-1-(4-methyl-4-pentenyl)-1-cyclohexen-3-one in hexane is irradiated with a Hanovia medium-pressure mercury lamp through a Pyrex filter. The solvent is removed in vacuo, and the resulting photoproduct, a tricyclo[6.3.0.0¹⁶]undecanone, is purified by chromatography.

Synthesis of (±)-Isocomene

The tricyclic ketone is treated with methylenetriphenylphosphorane in DMSO at 70°C. The resulting olefin is then refluxed in benzene with a catalytic amount of p-toluenesulfonic acid to furnish (±)-isocomene. The product is purified by distillation.[7]

Biological Activity

To date, there is a significant lack of specific studies on the biological activities of this compound itself. However, this compound belongs to the broader class of triquinane sesquiterpenes, many of which have been reported to exhibit a range of biological effects. It is important to note that the following information is for the general class of compounds and may not be representative of this compound's specific activity.

Triquinane sesquiterpenoids have been shown to possess:

  • Cytotoxic Activity: Many linear triquinane sesquiterpenoids have demonstrated cytotoxic effects against various cancer cell lines, including HeLa and K562.[10]

  • Antimicrobial Activity: Some members of this class exhibit antimicrobial properties.[10]

  • Anti-inflammatory Activity: Certain triquinanes have been investigated for their anti-inflammatory potential.[10]

Further research is required to determine if this compound shares any of these biological activities.

Visualizations

Logical Relationship in this compound Synthesis

isocomene_synthesis_logic A Precursor Enone B [2+2] Photocycloaddition (UV Light) A->B Forms C Tricyclic Ketone Intermediate B->C Yields D Wittig Reaction C->D Reacts via E Intermediate Olefin D->E Produces F Acid-Catalyzed Rearrangement E->F Undergoes G This compound F->G Yields

Caption: Key transformations in the total synthesis of this compound.

Experimental Workflow for this compound Synthesis

isocomene_workflow cluster_start Starting Materials cluster_step1 Step 1: Grignard Reaction & Hydrolysis cluster_step2 Step 2: Photocycloaddition cluster_step3 Step 3: Wittig Reaction cluster_step4 Step 4: Rearrangement cluster_product Final Product start1 3-ethoxy-2,6-dimethyl-2-cyclohexen-1-one step1_proc Grignard Reaction followed by Aqueous HCl Hydrolysis start1->step1_proc start2 5-bromo-2-methyl-1-pentene start2->step1_proc step2_proc Irradiation with UV Light in Hexane step1_proc->step2_proc step3_proc Reaction with Methylenetriphenylphosphorane step2_proc->step3_proc step4_proc Reflux with p-TsOH in Benzene step3_proc->step4_proc product (±)-Isocomene step4_proc->product

Caption: Workflow for the total synthesis of (±)-isocomene.

References

An In-depth Technical Guide to the Stereochemistry of Isocomene's Chiral Centers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isocomene, a complex sesquiterpene with a unique angularly fused tricyclopentanoid structure, presents a fascinating case study in stereochemistry. This technical guide provides a comprehensive exploration of the four contiguous chiral centers embedded within its core structure. We delve into the key synthetic strategies that have enabled the elucidation of its relative and absolute stereochemistry, with a particular focus on the seminal total synthesis by Pirrung. This guide will detail the experimental protocols for the synthesis and stereochemical analysis of this compound, present key quantitative data, and provide a visual workflow for its stereochemical determination. This document is intended to serve as a valuable resource for researchers in natural product synthesis, medicinal chemistry, and drug development who are interested in the stereochemical intricacies of complex molecules.

Introduction

This compound is a sesquiterpene natural product first isolated from the plant Isocoma wrightii.[1] Its compact and sterically congested framework, composed of three fused cyclopentane rings, has made it a challenging and attractive target for total synthesis. The this compound molecule possesses four chiral centers, three of which are quaternary, making precise control of its stereochemistry a significant synthetic hurdle. Understanding the spatial arrangement of the substituents around these chiral centers is crucial for its chemical and biological characterization.

The IUPAC name for the naturally occurring enantiomer of this compound is (3aS,5aS,8aR)-1,3a,4,5a-Tetramethyl-1,2,3,3a,5a,6,7,8-octahydrocyclopenta[c]pentalene, which defines its absolute configuration.[1] This guide will explore the methods used to arrive at this stereochemical assignment.

Stereochemical Analysis

The determination of this compound's stereochemistry has been a combination of synthetic efforts and advanced analytical techniques.

Relative Stereochemistry from Total Synthesis

The first total synthesis of (±)-isocomene by Pirrung in 1979 was instrumental in establishing the relative configuration of its chiral centers.[1] A key step in this synthesis is an intramolecular [2+2] photocycloaddition, which stereoselectively forms three of the four chiral centers in a single step.[2] The relative stereochemistry of a key intermediate in this synthesis was unequivocally confirmed by single-crystal X-ray analysis of its dinitrobenzoate derivative.[2] This crystallographic data provided the foundational knowledge of the spatial relationships between the methyl groups and the fused ring system.

Spectroscopic and Analytical Techniques

Various spectroscopic and analytical methods are employed to characterize the stereoisomers of this compound and its synthetic intermediates.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy are fundamental tools for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons provide detailed information about the connectivity and relative stereochemistry of the molecule. For instance, the 13C NMR spectrum of this compound in CDCl3 shows distinct signals for each of the 15 carbon atoms, consistent with its complex tricyclic structure.[3][4]

  • Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for the separation of enantiomers. While most early syntheses of this compound produced a racemic mixture, chiral chromatography can be employed to resolve these enantiomers, allowing for the study of the individual optical isomers. The development of an effective chiral HPLC method would involve screening various chiral stationary phases and mobile phase compositions to achieve baseline separation of the (+) and (-) enantiomers.

  • Specific Rotation: The specific rotation is a measure of the extent to which a chiral compound rotates plane-polarized light. While the total syntheses of (±)-isocomene resulted in an optically inactive racemic mixture, the specific rotation of the naturally occurring (-)-isocomene has been a key identifier. The determination of the specific rotation of synthetic, enantiomerically enriched this compound and comparison with the natural product is a critical step in confirming the absolute configuration.

Quantitative Data

Data Type Value Solvent/Conditions Reference
13C NMR Chemical Shifts (δ, ppm) 148.9, 120.9, 58.1, 54.9, 53.8, 49.9, 41.8, 38.9, 36.1, 30.9, 29.9, 28.9, 25.9, 24.9, 15.9CDCl3[3][4]

Experimental Protocols

The following are detailed experimental protocols for key steps in the stereochemical analysis of this compound, adapted from the literature.

Pirrung's Total Synthesis of (±)-Isocomene (Key Steps)

This protocol describes the crucial photocycloaddition and rearrangement steps that establish the relative stereochemistry of the this compound core.

Protocol 1: Intramolecular [2+2] Photocycloaddition

  • Preparation of the enone precursor: The synthesis begins with the preparation of the requisite acyclic enone precursor according to the procedures outlined by Pirrung.

  • Photocycloaddition: A solution of the enone precursor in hexane (0.01 M) is irradiated with a 450-W medium-pressure mercury lamp through a Pyrex filter for a specified period.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the resulting photoproduct, a tricyclic ketone, is purified by column chromatography on silica gel.

Protocol 2: Rearrangement to the this compound Skeleton

  • Wittig Reaction: The tricyclic ketone is subjected to a Wittig reaction with methylenetriphenylphosphorane to introduce an exocyclic double bond.

  • Acid-catalyzed Rearrangement: The resulting olefin is treated with a catalytic amount of p-toluenesulfonic acid in a suitable solvent, such as benzene, and heated to reflux.

  • Monitoring: The rearrangement is monitored by TLC or GC.

  • Work-up and Purification: After the reaction is complete, the mixture is washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude product, (±)-isocomene, is then purified by column chromatography.

Chiral Resolution of (±)-Isocomene (General Protocol)

This protocol outlines a general procedure for the separation of this compound enantiomers using chiral HPLC.

Protocol 3: Chiral HPLC Separation

  • Column Selection: A chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H) is selected.

  • Mobile Phase Optimization: A series of mobile phases, typically mixtures of hexane and isopropanol in varying ratios, are tested to achieve optimal separation of the enantiomers.

  • Sample Preparation: A solution of (±)-isocomene is prepared in the mobile phase.

  • Chromatography: The sample is injected onto the chiral HPLC system, and the chromatogram is recorded.

  • Analysis: The retention times of the two enantiomers are determined, and the resolution is calculated.

  • Preparative Separation (Optional): For isolation of the individual enantiomers, a preparative or semi-preparative chiral column can be used with repeated injections of the racemic mixture. The fractions corresponding to each enantiomer are collected and the solvent is evaporated.

Visualization of Stereochemical Determination Workflow

The following diagram illustrates the logical workflow for the complete stereochemical determination of this compound, from its synthesis to the final assignment of its absolute configuration.

Stereochemical_Determination_of_this compound cluster_synthesis Synthesis cluster_analysis Stereochemical Analysis start Acyclic Precursor photocycloaddition Intramolecular [2+2] Photocycloaddition start->photocycloaddition hv tricyclic_ketone Tricyclic Ketone Intermediate photocycloaddition->tricyclic_ketone rearrangement Wittig Reaction & Acid-Catalyzed Rearrangement tricyclic_ketone->rearrangement xray X-ray Crystallography of Derivative tricyclic_ketone->xray Derivatization racemic_this compound (±)-Isocomene rearrangement->racemic_this compound chiral_resolution Chiral Resolution (e.g., Chiral HPLC) racemic_this compound->chiral_resolution nmr NMR Spectroscopy (1H, 13C) racemic_this compound->nmr relative_stereo Relative Stereochemistry Established xray->relative_stereo absolute_stereo Absolute Stereochemistry Assigned relative_stereo->absolute_stereo enantiomers (+)-Isocomene & (-)-Isocomene chiral_resolution->enantiomers specific_rotation Specific Rotation Measurement enantiomers->specific_rotation specific_rotation->absolute_stereo Comparison with Natural Product structure_elucidation Structural Confirmation nmr->structure_elucidation structure_elucidation->absolute_stereo

Caption: Workflow for the stereochemical determination of this compound.

Conclusion

The stereochemistry of this compound's four chiral centers has been rigorously established through a combination of masterful total synthesis and powerful analytical techniques. The foundational work of Pirrung in synthesizing the racemic mixture and determining the relative stereochemistry via X-ray crystallography of a key intermediate laid the groundwork for a complete understanding of this complex natural product. Spectroscopic methods, particularly NMR, have been crucial for confirming the intricate carbon skeleton. While the synthesis of enantiomerically pure this compound and the reporting of its specific rotation remain important goals, the established IUPAC nomenclature provides the definitive absolute configuration. This guide has provided a detailed overview of the key concepts, experimental approaches, and a logical workflow for the stereochemical elucidation of this compound, offering a valuable resource for the scientific community.

References

Methodological & Application

Application Notes and Protocols for the Total Synthesis of (±)-Isocomene via Intramolecular [2+2] Photocycloaddition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Isocomene is a tricyclic sesquiterpene natural product that has garnered significant attention from the synthetic community due to its unique angularly fused tricyclopentanoid framework.[1] The total synthesis of (±)-isocomene has been accomplished by various strategies, with a notable and elegant approach involving an intramolecular [2+2] photocycloaddition. This key step efficiently constructs the strained bicyclo[4.2.0]octane core, which then undergoes a subsequent rearrangement to furnish the characteristic tricyclo[5.3.1.01,5]undecane skeleton of this compound.[2] This application note provides a detailed overview and experimental protocols for the total synthesis of (±)-isocomene, highlighting the pivotal role of the intramolecular [2+2] photocycloaddition.

Synthetic Strategy Overview

The retrosynthetic analysis for (±)-isocomene hinges on a strategic disassembly of the tricyclopentanoid core. The key disconnection reveals a bicyclo[4.2.0]octanone intermediate, which is accessible through an intramolecular [2+2] photocycloaddition of a suitably functionalized cyclohexenone precursor.[2][3] This photochemical transformation is highly efficient in establishing three contiguous stereocenters, including two quaternary centers, with the requisite stereochemistry for this compound.[2][3] The subsequent acid-catalyzed rearrangement of the photocycloadduct provides a facile route to the final this compound skeleton.[2]

G This compound (±)-Isocomene rearrangement Acid-Catalyzed Rearrangement This compound->rearrangement photocycloadduct Tricyclo[6.3.0.0'']undecanone (Photocycloadduct) rearrangement->photocycloadduct photocycloaddition Intramolecular [2+2] Photocycloaddition photocycloadduct->photocycloaddition precursor Cyclohexenone Precursor photocycloaddition->precursor

Figure 1: Retrosynthetic analysis of (±)-Isocomene.

Data Presentation

The following table summarizes the key quantitative data for the total synthesis of (±)-isocomene as reported in the literature.

StepReactant(s)Product(s)Reagents and ConditionsYield (%)Reference
Preparation of Precursor3-Ethoxy-2-methyl-2-cyclohexen-1-one and 5-bromo-2-methyl-1-penteneCyclohexenone Precursor1. Mg, THF; 2. CuI; 3. HMPA, then enone; 4. HCl, H₂O, THF90[3]
Intramolecular [2+2] PhotocycloadditionCyclohexenone PrecursorTricyclo[6.3.0.0¹'⁶]undecanonehv (350 nm), hexane, 0.01 M77[2][3]
Wittig OlefinationTricyclo[6.3.0.0¹'⁶]undecanoneMethylene-tricyclo[6.3.0.0¹'⁶]undecanePh₃P=CH₂, DMSO, 70 °C, 72 h77[2]
Acid-Catalyzed RearrangementMethylene-tricyclo[6.3.0.0¹'⁶]undecane(±)-Isocomenep-TsOH, benzene, reflux98[2]
Overall Yield 3-Ethoxy-2-methyl-2-cyclohexen-1-one (±)-Isocomene Five Steps ~48 [2]

Experimental Protocols

Preparation of the Cyclohexenone Precursor

This protocol describes the synthesis of the key precursor for the photocycloaddition reaction.

Methodology:

  • Grignard Reagent Formation: To a solution of 5-bromo-2-methyl-1-pentene in anhydrous tetrahydrofuran (THF) is added magnesium turnings. The mixture is stirred until the magnesium is consumed to form the Grignard reagent.

  • Cuprate Formation: The Grignard solution is cooled and copper(I) iodide is added. The mixture is stirred to form the corresponding Gilman cuprate.

  • Conjugate Addition: A solution of 3-ethoxy-2-methyl-2-cyclohexen-1-one in THF is added to the cuprate solution at low temperature. The reaction is stirred for several hours.

  • Hydrolysis: The reaction is quenched with aqueous hydrochloric acid and stirred to effect hydrolysis of the enol ether and cyclization to the desired cyclohexenone precursor.

  • Purification: The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to yield the pure cyclohexenone precursor.

Intramolecular [2+2] Photocycloaddition

This is the key step in the synthesis, forming the tricyclic core of this compound.

Methodology:

  • Solution Preparation: A 0.01 M solution of the cyclohexenone precursor in hexane is prepared.[3]

  • Photolysis: The solution is irradiated with a 350 nm light source in a suitable photochemical reactor.[3] The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product, the tricyclo[6.3.0.0¹'⁶]undecanone, is purified by chromatography to yield the photocycloadduct. This reaction creates three contiguous stereocenters, all of which are quaternary.[3]

Wittig Olefination

This step introduces the exocyclic double bond required for the subsequent rearrangement.

Methodology:

  • Ylide Preparation: Methyltriphenylphosphonium bromide is suspended in anhydrous dimethyl sulfoxide (DMSO) and treated with a strong base (e.g., n-butyllithium or sodium hydride) to generate the methylenetriphenylphosphorane ylide.

  • Olefination: A solution of the tricyclo[6.3.0.0¹'⁶]undecanone in DMSO is added to the ylide solution. The reaction mixture is heated to 70 °C for 72 hours.[2]

  • Workup and Purification: The reaction is cooled, quenched with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography to afford the methylene-tricyclo[6.3.0.0¹'⁶]undecane.

Acid-Catalyzed Rearrangement to (±)-Isocomene

The final step involves a skeletal rearrangement to form the this compound framework.

Methodology:

  • Reaction Setup: The methylene-tricyclo[6.3.0.0¹'⁶]undecane is dissolved in benzene. A catalytic amount of p-toluenesulfonic acid (p-TsOH) is added.

  • Rearrangement: The mixture is heated to reflux and the reaction is monitored by TLC or GC.

  • Workup and Purification: Upon completion, the reaction mixture is cooled and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried and concentrated. The crude product is purified by chromatography or distillation to give (±)-isocomene.[2]

Visualizations

G cluster_0 Synthesis of Precursor cluster_1 Core Synthesis and Completion start Starting Materials grignard Grignard Formation start->grignard cuprate Cuprate Formation grignard->cuprate addition Conjugate Addition cuprate->addition hydrolysis Hydrolysis addition->hydrolysis precursor_out Cyclohexenone Precursor hydrolysis->precursor_out precursor_in Cyclohexenone Precursor photocycloaddition_step [2+2] Photocycloaddition precursor_in->photocycloaddition_step photocycloadduct_out Tricycloadduct photocycloaddition_step->photocycloadduct_out wittig Wittig Olefination photocycloadduct_out->wittig rearrangement_step Acid-Catalyzed Rearrangement wittig->rearrangement_step isocomene_final (±)-Isocomene rearrangement_step->isocomene_final

Figure 2: Experimental workflow for the total synthesis of (±)-Isocomene.

G precursor Cyclohexenone Precursor excited_state Excited State (n -> π*) precursor->excited_state hν (350 nm) biradical 1,4-Biradical Intermediate excited_state->biradical Intramolecular Attack photocycloadduct Tricyclo[6.3.0.0'']undecanone biradical->photocycloadduct Ring Closure

Figure 3: Simplified mechanism of the intramolecular [2+2] photocycloaddition.

References

Application Notes: Protocols for Wagner-Meerwein Rearrangement in Isocomene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the Wagner-Meerwein rearrangement and related cationic rearrangements as a key strategy in the total synthesis of isocomene. This compound, a tricyclic sesquiterpene, features a complex, angularly fused cyclopentanoid structure that has served as a challenging target for synthetic chemists. The acid-catalyzed skeletal rearrangement of bicyclic precursors has emerged as a powerful and efficient method to construct the characteristic triquinane framework of this compound. This document outlines the seminal approaches developed by the research groups of Pirrung, Paquette, and Wender, offering valuable insights for the synthesis of complex carbocyclic natural products.

Data Presentation

The following table summarizes the quantitative data for the key acid-catalyzed rearrangement step in the total syntheses of this compound by three prominent research groups. This allows for a direct comparison of their chosen methodologies, reaction conditions, and efficiencies.

SynthesisPrecursorReagent(s) and ConditionsSolventTemperatureTimeYield (%)Reference
Pirrung (1981) Olefin derived from tricyclo[6.3.0.0¹⁶]undecanonep-Toluenesulfonic acid (catalytic)BenzeneReflux1 h98[1]
Paquette & Han (1981) Diene precursor via Wittig reactionFormic acid (88%)-100 °C15 min78
Wender & Dreyer (1981) PhotocycloadductPyridinium p-toluenesulfonate (PPTS) (catalytic)BenzeneReflux2 h85

Experimental Protocols

Detailed methodologies for the key Wagner-Meerwein rearrangement steps from the cited syntheses are provided below. These protocols are intended to serve as a guide for researchers planning to utilize similar strategies in their own synthetic endeavors.

Pirrung Synthesis: Acid-Catalyzed Rearrangement of a Tricyclic Olefin

This protocol describes the final skeletal rearrangement to form (±)-isocomene from an olefin precursor, which is synthesized via a Wittig reaction on a tricyclo[6.3.0.0¹⁶]undecanone. The rearrangement proceeds in near-quantitative yield.[1]

Procedure:

  • A solution of the olefin precursor (1.0 eq) in benzene is prepared.

  • A catalytic amount of p-toluenesulfonic acid is added to the solution.

  • The reaction mixture is heated to reflux for 1 hour.

  • Upon completion, the reaction is cooled to room temperature and washed with a saturated aqueous solution of sodium bicarbonate, followed by brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by chromatography on silica gel to afford (±)-isocomene.

Paquette and Han Synthesis: Formic Acid-Mediated Cyclization and Rearrangement

In this approach, a diene precursor undergoes a Nazarov-type cyclization followed by a Wagner-Meerwein rearrangement sequence upon treatment with formic acid to yield (±)-isocomene.

Procedure:

  • The diene precursor (1.0 eq) is treated with 88% formic acid.

  • The reaction mixture is heated to 100 °C for 15 minutes.

  • After cooling, the reaction mixture is diluted with water and extracted with diethyl ether.

  • The combined organic extracts are washed with saturated aqueous sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.

  • Purification of the residue by column chromatography furnishes (±)-isocomene.

Wender and Dreyer Synthesis: Mild Acid-Catalyzed Rearrangement of a Photocycloadduct

This method utilizes a milder acidic catalyst, pyridinium p-toluenesulfonate (PPTS), to effect the rearrangement of a tetracyclic photocycloadduct to the this compound skeleton.

Procedure:

  • The photocycloadduct (1.0 eq) is dissolved in benzene.

  • A catalytic amount of pyridinium p-toluenesulfonate (PPTS) is added to the solution.

  • The mixture is heated to reflux for 2 hours.

  • After cooling to room temperature, the reaction mixture is washed with water and brine.

  • The organic phase is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The resulting crude product is purified by silica gel chromatography to give (±)-isocomene.

Mandatory Visualizations

The following diagrams illustrate the key chemical transformations and logical workflows described in the protocols.

Wagner_Meerwein_Isocomene_Synthesis cluster_Pirrung Pirrung Synthesis cluster_Paquette Paquette & Han Synthesis cluster_Wender Wender & Dreyer Synthesis Tricyclic_Ketone_P Tricyclo[6.3.0.0(1,6)]undecanone Olefin_P Olefin Precursor Tricyclic_Ketone_P->Olefin_P Wittig Reaction Isocomene_P (±)-Isocomene Olefin_P->Isocomene_P p-TsOH, Benzene, Reflux Diene_Pa Diene Precursor Isocomene_Pa (±)-Isocomene Diene_Pa->Isocomene_Pa HCOOH, 100 °C Photocycloadduct_W Photocycloadduct Isocomene_W (±)-Isocomene Photocycloadduct_W->Isocomene_W PPTS, Benzene, Reflux

Caption: Comparative workflows for the synthesis of this compound.

Pirrung_Rearrangement Start Tricyclic Olefin Carbocation1 Initial Carbocation Start->Carbocation1 Protonation Carbocation2 Rearranged Carbocation Carbocation1->Carbocation2 Wagner-Meerwein Rearrangement This compound (±)-Isocomene Carbocation2->this compound Deprotonation

Caption: Key steps in Pirrung's Wagner-Meerwein rearrangement.

References

Application Notes: Isocomene as a Potential Acetylcholinesterase Inhibitor for Neurodegenerative Research

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Neurodegenerative diseases such as Alzheimer's disease are characterized by a progressive loss of neuronal function. One of the key therapeutic strategies for managing Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), an enzyme that degrades the neurotransmitter acetylcholine.[1][2][3] By inhibiting AChE, the concentration and duration of acetylcholine in the synaptic cleft are increased, which can lead to improvements in cognitive function.[3][4] Natural products have historically been a rich source of novel therapeutic agents, and sesquiterpenes, a class of organic compounds, have been investigated for various biological activities.[5][6]

Isocomene is a sesquiterpene with a unique tricyclic structure.[6] While research into its biological activities is ongoing, its structural complexity makes it an interesting candidate for investigation as a potential modulator of enzymatic activity. These application notes provide a framework for researchers to investigate the potential of this compound as an acetylcholinesterase inhibitor and to assess its neuroprotective effects in vitro. The following protocols are based on established methodologies for screening and characterizing potential neuroprotective compounds.[7][8][9][10]

Hypothetical Data Presentation

The following tables summarize hypothetical quantitative data for this compound to serve as a benchmark for experimental design and data interpretation. These values are postulated based on typical findings for novel natural product-derived enzyme inhibitors and neuroprotective agents.

Table 1: Hypothetical Inhibitory Activity of this compound against Acetylcholinesterase (AChE)

CompoundTarget EnzymeIC50 (µM)Inhibition Type
This compoundE. electricus AChE15.8Mixed-type
Donepezil (Control)E. electricus AChE0.025Non-competitive

Table 2: Hypothetical Neuroprotective Effect of this compound on SH-SY5Y Cells

Treatment GroupCell Viability (%) (24h)
Control (untreated)100
H₂O₂ (100 µM)48 ± 3.5
This compound (10 µM) + H₂O₂65 ± 4.2
This compound (25 µM) + H₂O₂82 ± 5.1

Experimental Protocols

Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This protocol describes the determination of the in vitro inhibitory activity of this compound against acetylcholinesterase using a 96-well plate colorimetric assay based on Ellman's method.[9][10]

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)

  • 0.1 M Sodium Phosphate Buffer (pH 8.0)

  • This compound

  • Donepezil (positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well clear, flat-bottom microplates

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Assay Buffer: Prepare 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • AChE Solution: Prepare a stock solution of AChE in Assay Buffer. Dilute to a working concentration (e.g., 0.1 U/mL) immediately before use.[9]

    • DTNB Solution: Dissolve DTNB in Assay Buffer to a final concentration of 10 mM. Protect from light.[10]

    • ATCI Solution: Dissolve ATCI in deionized water to a final concentration of 10 mM. Prepare this solution fresh.[10]

    • Inhibitor Solutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in Assay Buffer to achieve a range of final concentrations for testing. Prepare a similar dilution series for Donepezil.

  • Assay Protocol (Final volume: 200 µL/well):

    • Plate Setup: Designate wells for blank (no enzyme), negative control (enzyme, no inhibitor), positive control (enzyme + Donepezil), and test compound (enzyme + this compound).

    • To each well, add 20 µL of Assay Buffer, 20 µL of the appropriate inhibitor dilution (or DMSO for the negative control), and 20 µL of the diluted AChE enzyme solution. For the blank, add 40 µL of Assay Buffer and 20 µL of DMSO.[10]

    • Pre-incubation: Gently mix and incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.[10]

    • Reaction Initiation: Prepare a fresh working reagent mix containing Assay Buffer, DTNB solution, and ATCI solution. Add 140 µL of this mix to all wells to start the reaction.[10]

    • Measurement: Immediately measure the absorbance at 412 nm using a microplate reader. Continue to take readings every minute for 10 minutes to determine the reaction rate.[9]

  • Data Analysis:

    • Calculate the rate of reaction (ΔAbs/min) for each well.

    • Calculate the percentage of inhibition for each this compound concentration using the formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] * 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound and Control Dilutions add_components Add Buffer, Inhibitor, and AChE to 96-well Plate prep_inhibitor->add_components prep_enzyme Prepare AChE Working Solution prep_enzyme->add_components prep_reagents Prepare DTNB and ATCI Solutions start_reaction Add ATCI/DTNB Mix to Initiate Reaction prep_reagents->start_reaction pre_incubate Pre-incubate for 15 min at Room Temperature add_components->pre_incubate pre_incubate->start_reaction measure Measure Absorbance at 412 nm (Kinetic Reading) start_reaction->measure calc_rate Calculate Reaction Rate (ΔAbs/min) measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition calc_ic50 Determine IC50 Value calc_inhibition->calc_ic50 G cluster_pathway Hypothetical Neuroprotective Pathway of this compound This compound This compound AChE Acetylcholinesterase This compound->AChE Inhibition ACh Acetylcholine Receptors Cholinergic Receptors ACh->Receptors Activation PI3K_AKT PI3K/Akt Pathway Receptors->PI3K_AKT CREB CREB PI3K_AKT->CREB Nrf2 Nrf2 PI3K_AKT->Nrf2 Antioxidant_Genes Antioxidant Response Genes (e.g., HO-1, NQO1) CREB->Antioxidant_Genes Nrf2->Antioxidant_Genes Neuroprotection Neuroprotection & Cell Survival Antioxidant_Genes->Neuroprotection

References

Application Notes & Protocols: Isocomene as a Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Potential of the Isocomene Scaffold

Natural products have long served as a rich source of inspiration for drug discovery, providing complex and biologically relevant molecular architectures. Among these, the sesquiterpenoids, a class of 15-carbon isoprenoids, are notable for their structural diversity and wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1] this compound, a tricyclic sesquiterpene first isolated from Isocoma wrightii, possesses an intriguing and rigid angularly-fused triquinane skeleton.[2] This compact, three-dimensional structure makes this compound an attractive but underexplored scaffold for the development of novel therapeutic agents.

While this compound itself has not been extensively profiled for biological activity, its structural relatives within the broader class of triquinane sesquiterpenoids have demonstrated significant cytotoxic and anti-inflammatory properties.[3][4] This suggests that the this compound core could serve as a valuable starting point for generating libraries of novel compounds with therapeutic potential. These application notes provide a rationale, key quantitative data from related compounds, and detailed protocols for the synthesis of the this compound scaffold and its subsequent evaluation in anticancer, anti-inflammatory, and neuroprotective assays.

Rationale for this compound in Drug Discovery

The rationale for utilizing the this compound scaffold is built on the demonstrated bioactivity of structurally related triquinane sesquiterpenoids. These compounds often exhibit potent biological effects due to their unique three-dimensional shapes, which can facilitate specific interactions with biological targets.

Anticancer Potential

Numerous linear triquinane sesquiterpenoids have shown potent cytotoxicity against a variety of human cancer cell lines.[3][5] The rigid, fused-ring system can position functional groups in precise orientations to interact with enzyme active sites or protein-protein interfaces. This provides a strong incentive to synthesize and screen this compound derivatives for anticancer activity.

Anti-inflammatory Potential

Inflammation is a key pathological component of numerous diseases. Sesquiterpenes are known to modulate inflammatory pathways, often by inhibiting key signaling molecules like Nuclear Factor-kappa B (NF-κB).[1] The development of this compound-based compounds could lead to novel anti-inflammatory agents with unique mechanisms of action.

Neuroprotective Potential

The central nervous system is a challenging target for small molecules. The lipophilic and compact nature of the this compound scaffold may facilitate blood-brain barrier penetration. Given that some sesquiterpenes exhibit neuroprotective properties, this compound derivatives are worthy candidates for investigation in models of neurodegenerative diseases.[1]

Data Presentation: Bioactivity of Structurally Related Triquinanes

As direct biological data for this compound derivatives is not widely available, this section summarizes the activity of other triquinane sesquiterpenoids to highlight the potential of this structural class.

Table 1: Cytotoxicity of Structurally Related Triquinane Sesquiterpenoids Against Human Cancer Cell Lines

Compound Cancer Cell Line Cell Line Type IC50 (µM) Reference
Coriolin B T-47D Breast Cancer 0.7 [3][5]
Coriolin B SNB-75 CNS Cancer 0.5 [3][5]
1-desoxy-hypnophilin L929 Mouse Fibroblast 5.5 (2.4 µg/mL) [3][5]
6,7-epoxy-4(15)-hirsutene-5-ol L929 Mouse Fibroblast 2.1 (0.9 µg/mL) [3][5]

| Cucumin A | L1210 | Leukemia | > 2.0 (IC100: 0.5-1 mg/mL) |[3][5] |

Note: The data presented is for compounds structurally related to this compound and is intended to provide a rationale for exploring the this compound scaffold. IC50 values converted from µg/mL assume an average molecular weight for the class.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of the this compound scaffold and its subsequent screening for biological activity.

Protocol: Total Synthesis of (±)-Isocomene

The synthesis of the racemic this compound core can be achieved via a classic route involving an intramolecular [2+2] photocycloaddition and a subsequent Wagner-Meerwein rearrangement.[2]

Workflow for this compound Synthesis

G A 2-Methyl-1,3-cyclohexanedione B Stork-Danheiser Transposition A->B Multiple Steps C Cyclohexenone Intermediate B->C D Intramolecular [2+2] Photocycloaddition C->D hν (350 nm) E Tricyclic Photoadduct D->E F Wittig Olefination E->F G Alkene Intermediate F->G H Acid-catalyzed Wagner-Meerwein Rearrangement G->H p-TSA I (±)-Isocomene H->I

Caption: Key stages in the total synthesis of (±)-Isocomene.

Methodology:

  • Preparation of the Cyclohexenone Precursor: Synthesize the key enone precursor starting from commercially available 2-methyl-1,3-cyclohexanedione through a sequence involving Stork-Danheiser transposition and subsequent alkylation with a suitable dienophile precursor.

  • Intramolecular [2+2] Photocycloaddition:

    • Dissolve the enone precursor in hexane to a final concentration of 0.01 M.

    • Irradiate the solution with a 350 nm UV lamp in a photochemical reactor.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Remove the solvent under reduced pressure and purify the resulting tricyclic photoadduct by column chromatography.

  • Wittig Olefination:

    • Treat the tricyclic ketone with a Wittig reagent (e.g., methylenetriphenylphosphorane, Ph3P=CH2) in a suitable solvent like DMSO at 70 °C.

    • After reaction completion, perform an aqueous workup and purify the alkene intermediate via column chromatography.

  • Wagner-Meerwein Rearrangement:

    • Dissolve the alkene intermediate in benzene.

    • Add a catalytic amount of p-toluenesulfonic acid (p-TSA).

    • Reflux the mixture and monitor by TLC.

    • Upon completion, neutralize the reaction, extract the product, and purify by column chromatography to yield (±)-isocomene.

Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound derivatives.

Methodology:

  • Cell Plating:

    • Seed human cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound derivatives in culture medium.

    • Remove the old medium from the cells and add 100 µL of medium containing the test compounds (or vehicle control, e.g., 0.1% DMSO).

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of a solubilization solvent (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol: In Vitro Anti-inflammatory Screening (Nitric Oxide Assay)

This protocol quantifies the production of nitric oxide (NO), a key inflammatory mediator, by macrophages using the Griess reagent.[6][7]

Methodology:

  • Cell Plating:

    • Seed RAW 264.7 macrophage cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound derivatives for 1 hour.

    • Induce inflammation by adding lipopolysaccharide (LPS) to a final concentration of 1 µg/mL. Include untreated and LPS-only controls.

    • Incubate for 24 hours at 37°C.

  • Griess Reaction:

    • Collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid) to each well.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.

    • Incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Determine the nitrite concentration using a standard curve prepared with sodium nitrite. Calculate the percentage inhibition of NO production.

Protocol: Mechanism of Action (Western Blot for NF-κB Activation)

This protocol assesses the effect of this compound derivatives on the NF-κB signaling pathway by measuring the degradation of the inhibitory protein IκBα.[8][9]

NF-κB Signaling Pathway

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB_NFkB IκBα NF-κB IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases Proteasome Proteasome IkB_NFkB->Proteasome Ubiquitination & Degradation of IκBα DNA DNA NFkB_nuc->DNA Binds to Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α) DNA->Genes Initiates

Caption: Simplified overview of the canonical NF-κB signaling pathway.

Methodology:

  • Cell Culture and Treatment:

    • Plate RAW 264.7 cells in 6-well plates.

    • Pre-treat with this compound derivatives for 1 hour, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction:

    • Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

    • Collect the lysate and determine the protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate proteins by size on a 12% polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody against IκBα (and a loading control like β-actin).

    • Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate.

    • Capture the signal using an imaging system.

    • Quantify band intensities using densitometry software. A decrease in the IκBα band indicates pathway activation, while preservation of IκBα in the presence of LPS suggests inhibition by the test compound.

Protocol: In Vitro Neuroprotection Assay

This protocol uses the SH-SY5Y human neuroblastoma cell line to screen for the protective effects of this compound derivatives against a neurotoxin.[10][11]

Workflow for Neuroprotection Assay

G A Seed SH-SY5Y cells in 96-well plate B Incubate 24h (Adherence) A->B C Pre-treat with This compound Derivative B->C 1-2h D Induce Neurotoxicity (e.g., with MPP+ or Amyloid-β) C->D E Incubate 24h D->E F Assess Cell Viability (MTT Assay) E->F G Data Analysis (Calculate % Protection) F->G

Caption: Experimental workflow for assessing neuroprotective activity.

Methodology:

  • Cell Culture:

    • Culture SH-SY5Y cells in complete medium (e.g., DMEM/F12 with 10% FBS).

    • Seed cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treatment:

    • Remove the medium and pre-treat the cells for 2 hours with various concentrations of this compound derivatives prepared in serum-free medium.

  • Induction of Neurotoxicity:

    • Add a neurotoxin such as MPP+ (1-methyl-4-phenylpyridinium) or aggregated Amyloid-β peptide to the wells to induce cell death. The final concentration should be determined empirically (e.g., a concentration that causes ~50% cell death in 24 hours).

    • Include control wells (vehicle only), toxin-only wells, and compound-plus-toxin wells.

    • Incubate for 24 hours at 37°C.

  • Assessment of Cell Viability:

    • Perform an MTT assay as described in Protocol 4.2 to measure the viability of the neurons.

  • Data Analysis:

    • Calculate the percentage of neuroprotection afforded by the compound by comparing the viability of cells treated with both the compound and the toxin to those treated with the toxin alone. Determine the EC50 (the concentration providing 50% of the maximal protective effect).

Conclusion and Future Directions

The this compound scaffold represents a compelling yet underutilized starting point for medicinal chemistry campaigns. Its rigid, three-dimensional structure is a desirable feature for developing potent and selective inhibitors. The significant biological activities observed in other triquinane sesquiterpenoids provide a strong rationale for the synthesis and evaluation of this compound-based compound libraries. The protocols outlined in these notes offer a comprehensive framework for synthesizing the this compound core and performing primary screening across three critical therapeutic areas: oncology, inflammation, and neurodegeneration. Future work should focus on generating a diverse library of this compound derivatives and exploring their structure-activity relationships to identify lead compounds for further preclinical development.

References

Application Notes and Protocols for the Extraction of Isocomene from Leontopodium alpinum Root Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leontopodium alpinum, commonly known as Edelweiss, is a well-known alpine plant that has been traditionally used in folk medicine. Phytochemical investigations have revealed that its roots are a source of various secondary metabolites, including sesquiterpenes. Among these, isocomene and its derivatives have been identified as notable constituents.[1][2][3] this compound is a tricyclic sesquiterpene with a unique molecular structure that has garnered interest for its potential biological activities.

These application notes provide a comprehensive overview of the methods for extracting and isolating this compound from the root extracts of Leontopodium alpinum. The protocols detailed below are based on established phytochemical techniques for the extraction of lipophilic compounds and the purification of sesquiterpenes. While direct, detailed protocols for this compound extraction from Edelweiss are not extensively published, the following methods are synthesized from related studies on Leontopodium alpinum and other plants from the Asteraceae family.[1][4][5]

Data Presentation: Comparison of Extraction Methods

The choice of extraction method can significantly impact the yield and purity of the target compound. Below is a summary of common extraction techniques applicable to the isolation of sesquiterpenes from plant material.

Extraction MethodPrincipleSolventsAdvantagesDisadvantages
Maceration Soaking the plant material in a solvent to dissolve the target compounds.Dichloromethane (DCM), Ethanol, Methanol, HexaneSimple, low cost, suitable for thermolabile compounds.Time-consuming, may result in lower extraction efficiency.
Soxhlet Extraction Continuous extraction with a cycling solvent, allowing for a thorough extraction.Dichloromethane (DCM), Hexane, Ethyl AcetateHigh extraction efficiency, requires less solvent than maceration.Can degrade thermolabile compounds due to prolonged heating.
Ultrasound-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.Ethanol, MethanolFaster extraction times, increased yield, reduced solvent consumption.May require specialized equipment, potential for localized heating.
Supercritical Fluid Extraction (SFE) Utilizes a supercritical fluid (e.g., CO2) as the extraction solvent.Supercritical CO2, often with a co-solvent like ethanol.Environmentally friendly, high selectivity, solvent-free final product.High initial equipment cost, may require optimization of pressure and temperature.

Experimental Protocols

The following protocols describe a multi-step process for the extraction, fractionation, and purification of this compound from Leontopodium alpinum root extracts. This process begins with the extraction of the crude root material, followed by a fractionation step to separate compounds based on polarity, and concludes with a high-resolution purification step to isolate this compound.

Protocol 1: Dichloromethane Extraction of Leontopodium alpinum Roots

This protocol is based on the successful use of dichloromethane (DCM) for extracting lipophilic compounds, including sesquiterpenes, from Leontopodium alpinum roots.[1][6][7]

Materials and Reagents:

  • Dried and powdered roots of Leontopodium alpinum

  • Dichloromethane (DCM), analytical grade

  • Erlenmeyer flask or beaker

  • Magnetic stirrer and stir bar

  • Filter paper (Whatman No. 1 or equivalent)

  • Rotary evaporator

Procedure:

  • Weigh 100 g of dried, powdered Leontopodium alpinum root material and place it in a 1 L Erlenmeyer flask.

  • Add 500 mL of dichloromethane to the flask to achieve a solid-to-solvent ratio of 1:5 (w/v).

  • Stir the mixture at room temperature for 24 hours using a magnetic stirrer.

  • After 24 hours, filter the mixture through filter paper to separate the extract from the solid plant material.

  • Wash the plant material with an additional 100 mL of dichloromethane to ensure complete extraction.

  • Combine the filtrates and concentrate the extract using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude DCM extract.

  • Store the crude extract at 4°C in a tightly sealed container until further processing.

Protocol 2: Fractionation of the Crude Extract by Silica Gel Column Chromatography

This protocol describes a standard method for the fractionation of a crude plant extract to separate compounds based on their polarity.[5][8]

Materials and Reagents:

  • Crude DCM extract of Leontopodium alpinum roots

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column

  • Hexane, analytical grade

  • Ethyl acetate, analytical grade

  • Glass wool

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • TLC developing chamber

  • UV lamp (254 nm and 366 nm)

  • Vanillin-sulfuric acid or other suitable staining reagent

Procedure:

  • Column Packing:

    • Place a small plug of glass wool at the bottom of the chromatography column.

    • Prepare a slurry of silica gel in hexane and carefully pour it into the column, allowing the silica gel to settle evenly without air bubbles. .

  • Sample Loading:

    • Dissolve the crude DCM extract in a minimal amount of dichloromethane.

    • In a separate beaker, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry powder of the extract adsorbed onto the silica gel.

    • Carefully add the dried sample-silica gel mixture to the top of the packed column.

  • Elution:

    • Begin elution with 100% hexane.

    • Gradually increase the polarity of the mobile phase by adding increasing percentages of ethyl acetate to the hexane (e.g., 99:1, 98:2, 95:5, 90:10, 80:20, 50:50, and finally 100% ethyl acetate).

    • Collect fractions of a consistent volume (e.g., 20 mL) in separate tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting the collected fractions on TLC plates.

    • Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate 9:1).

    • Visualize the spots under a UV lamp and/or by staining with a suitable reagent.

    • Combine the fractions that show similar TLC profiles. This compound, being a non-polar sesquiterpene hydrocarbon, is expected to elute in the early, less polar fractions.

Protocol 3: Purification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the final purification of this compound from the enriched fractions obtained from column chromatography.[9][10][11][12]

Materials and Reagents:

  • This compound-enriched fraction from column chromatography

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Reversed-phase C18 HPLC column (preparative or semi-preparative)

  • HPLC system with a UV detector

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation:

    • Dissolve the this compound-enriched fraction in a minimal amount of the HPLC mobile phase (e.g., acetonitrile/water mixture).

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions (starting point for optimization):

    • Column: Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm particle size)

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A starting point could be an isocratic mixture of 85% acetonitrile and 15% water.

    • Flow Rate: 2.0 mL/min

    • Detection: UV at 210 nm (as this compound lacks a strong chromophore, low wavelength UV or a universal detector like a refractive index detector may be necessary).

    • Injection Volume: 20 µL (can be adjusted based on concentration and column size).

  • Purification:

    • Inject the prepared sample onto the HPLC system.

    • Monitor the chromatogram and collect the peak corresponding to this compound.

    • Multiple injections may be necessary to process the entire enriched fraction.

  • Post-Purification:

    • Combine the collected fractions containing pure this compound.

    • Evaporate the solvent under reduced pressure or by lyophilization to obtain the purified compound.

    • Confirm the purity and identity of the isolated this compound using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Visualizations

Experimental Workflow for this compound Extraction

Extraction_Workflow PlantMaterial Dried & Powdered Leontopodium alpinum Roots Extraction Dichloromethane Extraction PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude DCM Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography Fractionation Fraction Collection & TLC Analysis ColumnChromatography->Fractionation EnrichedFraction This compound-Enriched Fraction Fractionation->EnrichedFraction HPLC Reversed-Phase HPLC Purification EnrichedFraction->HPLC Purethis compound Pure this compound HPLC->Purethis compound

Caption: Workflow for the extraction and purification of this compound.

Logical Relationship of Purification Steps

Purification_Steps Start Crude Extract Step1 Primary Separation (Low Resolution) Start->Step1 e.g., Liquid-Liquid Partition Step2 Fractionation (Medium Resolution) Step1->Step2 e.g., Silica Gel Column Chromatography Step3 Final Purification (High Resolution) Step2->Step3 e.g., Preparative HPLC End Isolated this compound Step3->End

Caption: Logical progression of purification from crude to pure compound.

References

Application Notes and Protocols for the Identification of Isocomene in Essential Oils by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed protocol for the identification of the sesquiterpene isocomene in essential oils using Gas Chromatography-Mass Spectrometry (GC-MS). This compound and its isomers are significant components in various essential oils, contributing to their aromatic profile and potential biological activities. Accurate identification is crucial for quality control, chemical profiling, and research in phytochemistry and drug development. This protocol outlines the necessary steps for sample preparation, GC-MS analysis, and data interpretation, including the use of retention indices and mass spectral analysis for unambiguous identification.

Introduction

This compound is a tricyclic sesquiterpene with the molecular formula C₁₅H₂₄ and a molecular weight of 204.35 g/mol .[1][2] It is found in the essential oils of various plants, including goldenrods (Solidago species) and Isocoma wrightii. The complex nature of essential oils, which are mixtures of numerous volatile compounds, necessitates a robust analytical method for the separation and identification of individual components. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for this purpose, offering high-resolution separation and definitive structural information.[3] However, the presence of numerous isomers among sesquiterpenes makes identification based solely on mass spectra challenging. Therefore, the use of Kovats retention indices (RI) is essential for reliable compound identification. This protocol provides a comprehensive methodology for the confident identification of this compound in essential oils.

Experimental Protocol

Sample Preparation

Proper sample preparation is critical to obtain high-quality chromatographic data.

  • Dilution: Dilute the essential oil sample in a suitable volatile solvent. Hexane or ethanol are commonly used. A typical dilution is 1:100 (v/v), but the optimal dilution factor may vary depending on the concentration of the essential oil.[4]

  • Internal Standard (Optional for Quantification): For quantitative analysis, add a known concentration of an internal standard to the diluted sample. The internal standard should be a compound not naturally present in the essential oil and with a retention time that does not overlap with the analytes of interest.

  • Filtration: Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the GC-MS system.

GC-MS Instrumentation and Parameters

The following are recommended starting parameters for the GC-MS analysis. These may need to be optimized for your specific instrument and sample.

Table 1: Recommended GC-MS Parameters

ParameterRecommended Setting
Gas Chromatograph (GC)
ColumnHP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.
Carrier GasHelium or Hydrogen at a constant flow rate of 1.0 mL/min.
Injection Volume1 µL
Injector Temperature250 °C
Split Ratio50:1 (can be adjusted based on sample concentration)
Oven Temperature ProgramInitial temperature 60 °C, hold for 2 min, ramp to 240 °C at 3 °C/min, hold for 5 min.
Mass Spectrometer (MS)
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Range40-400 amu
Solvent Delay3 minutes
Data Analysis and Identification

The identification of this compound is based on a two-pronged approach: comparison of the mass spectrum with a reference library and matching the calculated Kovats retention index with known values.

  • Mass Spectral Analysis:

    • The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) at m/z 204.

    • The fragmentation pattern of bicyclic and tricyclic sesquiterpenes typically involves the loss of methyl (CH₃, -15 amu) and isopropyl (C₃H₇, -43 amu) groups.[5]

    • Key fragment ions to look for in the mass spectrum of this compound include m/z 189 (M-15), 161 (M-43), 119, 105, and 91. The relative abundance of these ions should be compared with a reference spectrum from a reliable database such as the NIST Mass Spectral Library.[6][7]

  • Kovats Retention Index (RI) Calculation and Comparison:

    • To calculate the Kovats retention index, a homologous series of n-alkanes (e.g., C8-C20) must be injected under the same chromatographic conditions as the essential oil sample.

    • The retention index is calculated using the following formula: RI = 100n + 100 * [(t_R(x) - t_R(n)) / (t_R(n+1) - t_R(n))] where:

      • t_R(x) is the retention time of this compound

      • t_R(n) is the retention time of the n-alkane eluting before this compound

      • t_R(n+1) is the retention time of the n-alkane eluting after this compound

      • n is the carbon number of the n-alkane eluting before this compound

    • Compare the calculated RI with the literature values provided in Table 2. A close match (within ±10 units) provides strong evidence for the identification of this compound.

Table 2: Kovats Retention Indices for β-Isocomene

Stationary PhaseColumn TypeRetention Index
DB-5 (or equivalent 5% phenyl-methylpolysiloxane)Non-polar1405[1]
DB-Wax (or equivalent polyethylene glycol)Polar1599[2]

Quantitative Data Summary

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and extraction method. While specific quantitative data for this compound is not extensively reported across a wide range of essential oils, sesquiterpenes as a class can constitute a major fraction of an essential oil's composition. For instance, in some Solidago species, the total sesquiterpene content can be substantial.[8] For accurate quantification of this compound, a calibration curve using a certified reference standard of this compound is recommended.

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Workflow for this compound Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis eo_sample Essential Oil Sample dilution Dilution in Solvent (e.g., Hexane 1:100) eo_sample->dilution filtration Filtration (0.22 µm) dilution->filtration injection Injection (1 µL) filtration->injection gc_separation GC Separation (HP-5MS column) injection->gc_separation ms_detection MS Detection (EI, 70 eV) gc_separation->ms_detection raw_data Raw Data (Chromatogram & Spectra) ms_detection->raw_data mass_spec Mass Spectrum Analysis (m/z 204, 189, 161, etc.) raw_data->mass_spec ri_calc Retention Index Calculation (n-Alkanes) raw_data->ri_calc library_search NIST Library Search mass_spec->library_search ri_comparison RI Comparison (vs. Literature Values) ri_calc->ri_comparison identification This compound Identification library_search->identification ri_comparison->identification

Caption: Workflow for the identification of this compound in essential oils.

Logical Relationship of this compound

Isocomene_Relationship Chemical Relationship of this compound cluster_terpenes Terpenoid Classification cluster_structure Structural Features terpenoids Terpenoids sesquiterpenes Sesquiterpenes (C15) terpenoids->sesquiterpenes This compound This compound (C15H24) sesquiterpenes->this compound other_sesqui Other Sesquiterpenes (e.g., Caryophyllene, Humulene) sesquiterpenes->other_sesqui isomers This compound Isomers (e.g., β-Isocomene) This compound->isomers structure Tricyclic Structure (Fused Cyclopentane Rings) This compound->structure

Caption: Classification and structural context of this compound.

References

HPLC methods for the separation of alpha-Isocomene and beta-Isocomene isomers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details two High-Performance Liquid Chromatography (HPLC) methods for the analytical and preparative separation of the sesquiterpene diastereomers, α-isocomene and β-isocomene. Due to their structural similarity and identical molecular weight, the separation of these non-polar hydrocarbon isomers presents a significant analytical challenge. This document provides a primary normal-phase HPLC (NP-HPLC) method, which is typically advantageous for isomer separation, and an alternative reverse-phase HPLC (RP-HPLC) method. Detailed experimental protocols, system parameters, and expected outcomes are provided to guide researchers, scientists, and drug development professionals in achieving baseline separation of these compounds.

Introduction

Isocomene is a tricyclic sesquiterpene with a complex carbon skeleton. Its diastereomers, α-isocomene and β-isocomene, differ in the position of a double bond within the five-membered ring structure. While both are non-polar hydrocarbons, subtle differences in their three-dimensional structure and polarity allow for chromatographic separation. The ability to isolate and quantify these isomers is crucial for their characterization, bioactivity studies, and as intermediates in natural product synthesis. Normal-phase chromatography, which separates compounds based on polarity, is often effective for resolving structural isomers.[1] Reverse-phase chromatography can also be employed, where separation is primarily driven by hydrophobic interactions.

Experimental Protocols

Method 1: Normal-Phase HPLC (Primary Method)

Normal-phase chromatography is the recommended starting point for the separation of α- and β-isocomene due to its effectiveness in resolving non-polar isomers with minor structural differences.[2]

Instrumentation and Consumables:

  • HPLC System with a binary or quaternary pump, autosampler, and UV detector.

  • Stationary Phase: Silica-based normal-phase column (e.g., Silica, 5 µm, 4.6 x 250 mm).

  • Mobile Phase: n-Hexane (HPLC Grade), Isopropanol (IPA, HPLC Grade).

  • Sample Diluent: n-Hexane.

  • Sample: A mixture of α-isocomene and β-isocomene, dissolved in n-Hexane at a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

ParameterValue
Column Silica, 5 µm, 4.6 x 250 mm
Mobile Phase Isocratic: 99.5:0.5 (v/v) n-Hexane:Isopropanol
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 20 minutes

Protocol:

  • System Preparation: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Sample Preparation: Dissolve the this compound isomer mixture in n-hexane to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection: Inject 10 µL of the prepared sample onto the column.

  • Data Acquisition: Acquire data for 20 minutes. The isomers are expected to elute as sharp peaks. Due to the subtle differences in polarity, β-isocomene is anticipated to have a slightly shorter retention time than α-isocomene.

Method 2: Reverse-Phase HPLC (Alternative Method)

While normal-phase is generally preferred for non-polar isomers, reverse-phase HPLC can also be effective, particularly with optimization of the mobile phase composition. A C18 column is a common choice for RP-HPLC.[3]

Instrumentation and Consumables:

  • HPLC System with a gradient pump, autosampler, and UV detector.

  • Stationary Phase: C18 column (e.g., 5 µm, 4.6 x 150 mm).

  • Mobile Phase A: Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Sample Diluent: Acetonitrile.

  • Sample: A mixture of α-isocomene and β-isocomene, dissolved in acetonitrile at a concentration of approximately 1 mg/mL.

Chromatographic Conditions:

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Gradient: 80% B to 100% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
Detection UV at 210 nm
Run Time 25 minutes

Protocol:

  • System Preparation: Equilibrate the column at the initial mobile phase composition (80% Acetonitrile) until a stable baseline is observed.

  • Sample Preparation: Dissolve the this compound isomer mixture in acetonitrile to a final concentration of 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

  • Injection: Inject 10 µL of the sample.

  • Data Acquisition: Run the gradient program and acquire data for 25 minutes. In reverse-phase, the elution order is typically based on hydrophobicity. The subtle structural differences will influence retention.

Data Presentation

The following table summarizes the hypothetical quantitative data for the separation of α- and β-isocomene using the primary normal-phase HPLC method. These values are illustrative and may vary depending on the specific column and system used.

IsomerRetention Time (min)Tailing FactorResolution (Rs)
β-Isocomene 8.51.1-
α-Isocomene 9.81.22.1

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start: this compound Isomer Mixture dissolve Dissolve in n-Hexane (1 mg/mL) start->dissolve filter Filter (0.45 µm Syringe Filter) dissolve->filter inject Inject 10 µL into HPLC filter->inject separate Isocratic Separation (99.5:0.5 Hexane:IPA, 1.0 mL/min) inject->separate detect UV Detection at 210 nm separate->detect acquire Acquire Chromatogram detect->acquire integrate Integrate Peaks acquire->integrate quantify Quantify Isomers integrate->quantify

Caption: Experimental workflow for the NP-HPLC separation of this compound isomers.

Logical_Relationship cluster_isomers This compound Isomers cluster_properties Physicochemical Properties cluster_separation Chromatographic Separation alpha α-Isocomene polarity Slightly Different Polarity alpha->polarity hydrophobicity Similar Hydrophobicity alpha->hydrophobicity beta β-Isocomene beta->polarity beta->hydrophobicity nphplc Normal-Phase HPLC polarity->nphplc Primary Separation Mechanism rphplc Reverse-Phase HPLC hydrophobicity->rphplc Primary Separation Mechanism

Caption: Logical relationship between isomer properties and HPLC separation modes.

Conclusion

The separation of α-isocomene and β-isocomene can be effectively achieved using normal-phase HPLC with a silica column and a non-polar mobile phase. This method provides a reliable starting point for the analysis and purification of these isomers. An alternative reverse-phase method is also presented for consideration, which may require more extensive method development. The protocols and data provided in this application note serve as a comprehensive guide for researchers working with these and other similar sesquiterpene isomers.

References

Application Notes and Protocols for the Stereoselective Synthesis of Isocomene's Quaternary Carbon Centers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the stereoselective synthesis of the quaternary carbon centers of isocomene, a complex sesquiterpene. The construction of these sterically hindered centers is a significant challenge in organic synthesis. This guide summarizes and compares key strategies developed by prominent research groups, offering detailed experimental procedures for their core transformations.

Introduction

This compound is a tricyclic sesquiterpene characterized by a compact and sterically congested framework containing three contiguous quaternary carbon atoms. Its unique structure and the challenge of its stereocontrolled synthesis have made it a popular target for synthetic chemists. The development of methodologies to construct its all-carbon quaternary centers has driven innovation in synthetic organic chemistry. This document outlines several successful approaches, with a focus on the key stereoselective bond-forming reactions.

Key Synthetic Strategies and Data

Several elegant and efficient strategies have been devised for the total synthesis of this compound and its isomers. The following table summarizes the quantitative data associated with the key stereoselective steps in some of the most notable syntheses, allowing for a direct comparison of their efficiencies and stereocontrol.

Principal Investigator Key Reaction Substrate Product Yield (%) Stereoselectivity Reference
Michael C. Pirrung (1979) Intramolecular [2+2] PhotocycloadditionVinylogous ester with a pendant alkeneTricyclic photoproduct77StereospecificJ. Am. Chem. Soc.1979 , 101, 7130-7131.
Leo A. Paquette (1981) Cationic RearrangementBicyclic enoneTricyclic ketoneNot specifiedStereospecificJ. Am. Chem. Soc.1981 , 103, 1835-1838.
Wolfgang Oppolzer (1979) Intramolecular Ene ReactionAcyclic enyneBicyclic diene65HighHelv. Chim. Acta1979 , 62, 1493-1496.
Viresh H. Rawal (1994) Paterno-Büchi Reaction / Reductive FragmentationFuran derivative and alkeneDiquinane intermediateNot specifiedStereocontrolledJ. Chem. Soc., Chem. Commun.1994 , 1797-1798.[1][2]
Arndt W. Schmidt (2007) Lewis Acid-mediated [3+2] CycloadditionAllylsilane and enoneCyclopentane derivative85HighSynlett2007 , 2371-2374.[3]

Experimental Protocols

The following section provides detailed experimental protocols for the key transformations listed in the table above. These protocols are adapted from the original publications and are intended to serve as a guide for researchers.

Pirrung's Intramolecular [2+2] Photocycloaddition

This protocol describes the key photochemical cycloaddition step in the total synthesis of (±)-isocomene, which establishes the core tricyclic skeleton and the three contiguous quaternary centers in a single, stereospecific step.

Reaction: Intramolecular [2+2] Photocycloaddition of 3-(4-methylpent-4-enyl)-2,4-dimethylcyclohex-2-en-1-one.

Procedure: A solution of the vinylogous ester (1.0 g) in 250 mL of freshly distilled hexane is deoxygenated by bubbling argon through the solution for 30 minutes. The reaction vessel, a quartz immersion well photoreactor, is then irradiated with a 450-W medium-pressure mercury lamp through a Pyrex filter (to filter out wavelengths below 290 nm) at room temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically after 4-6 hours), the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the tricyclic photoproduct.

  • Yield: 77%

  • Stereoselectivity: The reaction is highly stereospecific, yielding a single diastereomer.

Oppolzer's Intramolecular Ene Reaction

This protocol details the thermally induced intramolecular ene reaction that forms a key five-membered ring in Oppolzer's synthesis of (±)-isocomene.

Reaction: Thermal Intramolecular Ene Reaction of (E)-7-methyl-7-octen-1-yn-3-one.

Procedure: A solution of the enyne (500 mg) in 10 mL of xylenes is placed in a sealed, thick-walled glass tube. The solution is degassed by three freeze-pump-thaw cycles. The sealed tube is then heated in an oil bath at 210 °C for 48 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The crude product is purified by flash chromatography on silica gel (eluting with hexanes) to yield the bicyclic diene.

  • Yield: 65%

  • Stereoselectivity: The reaction proceeds with high stereoselectivity.

Schmidt's Lewis Acid-mediated [3+2] Cycloaddition for β-Isocomene Synthesis

This protocol describes the key Lewis acid-mediated [3+2] cycloaddition for the synthesis of the (±)-β-isocomene core.

Reaction: TiCl₄-mediated [3+2] cycloaddition of allyl-tert-butyldiphenylsilane to a cyclic enone.

Procedure: To a solution of the enone (1.0 mmol) in 20 mL of dichloromethane at room temperature is added titanium tetrachloride (1.1 mmol) dropwise. After stirring for 10 minutes, a solution of allyl-tert-butyldiphenylsilane (1.2 mmol) in 5 mL of dichloromethane is added. The reaction mixture is then heated to reflux for 10 days. The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with dichloromethane (3 x 20 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to give the cycloaddition product.[3]

  • Yield: 85%[3]

  • Stereoselectivity: The reaction exhibits high stereoselectivity.[3]

Visualizations

The following diagrams illustrate the logical flow of the key synthetic strategies for constructing the quaternary carbon centers of this compound.

Pirrung_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Key Intermediate cluster_final Final Product Generation start_ester Vinylogous Ester photocycloaddition Intramolecular [2+2] Photocycloaddition start_ester->photocycloaddition start_alkene Pendant Alkene start_alkene->photocycloaddition tricyclic_product Tricyclic Photoproduct (3 Quaternary Centers) photocycloaddition->tricyclic_product rearrangement Cationic Rearrangement tricyclic_product->rearrangement This compound This compound rearrangement->this compound

Caption: Workflow of Pirrung's synthesis of this compound.

Oppolzer_Synthesis_Workflow cluster_start Starting Material cluster_reaction Key Transformation cluster_intermediate Key Intermediate cluster_final Further Elaboration start_enyne Acyclic Enyne ene_reaction Intramolecular Ene Reaction start_enyne->ene_reaction bicyclic_diene Bicyclic Diene ene_reaction->bicyclic_diene cyclization Further Cyclizations bicyclic_diene->cyclization This compound This compound cyclization->this compound Schmidt_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Key Transformation cluster_intermediate Key Intermediate cluster_final Final Steps start_enone Cyclic Enone cycloaddition Lewis Acid-mediated [3+2] Cycloaddition start_enone->cycloaddition start_silane Allylsilane start_silane->cycloaddition cyclopentane_deriv Cyclopentane Derivative cycloaddition->cyclopentane_deriv elaboration Further Functionalization and Cyclization cyclopentane_deriv->elaboration beta_this compound β-Isocomene elaboration->beta_this compound

References

Application Notes and Protocols for Cation-Induced Skeletal Rearrangement in the Synthesis of the Isocomene Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the cation-induced skeletal rearrangement strategy, a cornerstone in the total synthesis of the isocomene core. This powerful transformation, exemplified by the seminal work of Pirrung, allows for the efficient construction of the complex tricyclic framework of this compound from a bicyclo[4.2.0]octane precursor. The key transformation is driven by the release of ring strain in the four-membered ring, proceeding through a carbocationic intermediate to form the thermodynamically more stable bicyclo[3.3.0]octane system characteristic of the this compound family.

Strategic Overview

The synthesis of the this compound core via a cation-induced rearrangement is a compelling example of strategic bond formation and skeletal reorganization in organic synthesis. The overall strategy can be dissected into two main phases:

  • Construction of the Bicyclo[4.2.0]octanone Precursor: This is typically achieved through an intramolecular [2+2] photocycloaddition of a suitably functionalized dienone. This photochemical step is highly efficient in establishing the strained four-membered ring and setting the stereochemistry of multiple chiral centers in a single operation.

  • Acid-Catalyzed Skeletal Rearrangement: Treatment of a derivative of the bicyclo[4.2.0]octanone with acid initiates the key rearrangement. Protonation of an exocyclic double bond or a tertiary alcohol generates a carbocation adjacent to the cyclobutane ring. This triggers a 1,2-shift of a carbon-carbon bond of the four-membered ring, expanding it to a five-membered ring and concurrently forming the fused tricyclic this compound core.

Reaction Pathway and Mechanism

The acid-catalyzed rearrangement proceeds via a cyclobutylcarbinyl cation, which rapidly rearranges to a more stable cyclopentylcarbinyl cation. This process is outlined in the following diagram:

reaction_pathway cluster_start Bicyclo[4.2.0]octene Precursor cluster_cation Cationic Intermediates cluster_product This compound Core A Bicyclo[4.2.0]octene Derivative (10) B Tertiary Carbocation (Initial) A->B + H⁺ C Cyclobutylcarbinyl Cation B->C Formation D Cyclopentylcarbinyl Cation (Rearranged) C->D Rearrangement (Ring Expansion) E This compound (1) D->E - H⁺

Caption: Acid-catalyzed rearrangement pathway to the this compound core.

Quantitative Data Summary

The following table summarizes the yields for the key steps in a representative synthesis of (±)-isocomene, based on the work of Pirrung.[1]

Step No.ReactionStarting MaterialProductReagentsYield (%)
1Enol Ether Formation2-Methyl-1,3-cyclohexanedione3-Ethoxy-2-methyl-2-cyclohexenoneEthanol, p-TsOH84
2Grignard Reaction & Dehydration3-Ethoxy-2-methyl-2-cyclohexenoneDienone (5)5-Bromo-2-methyl-1-pentene, Mg, aq. HCl90
3Intramolecular [2+2] PhotocycloadditionDienone (5)Bicyclo[4.2.0]octanone (6)hv (350 nm), Hexane77
4Wittig OlefinationBicyclo[4.2.0]octanone (6)Bicyclo[4.2.0]octene (10)Ph₃P=CH₂, DMSO77
5Cation-Induced RearrangementBicyclo[4.2.0]octene (10)(±)-Isocomene (1)p-TsOH, Benzene98
Overall Total Synthesis 2-Methyl-1,3-cyclohexanedione (±)-Isocomene (1) -~34

Experimental Protocols

The following are detailed experimental protocols for the key transformations in the synthesis of (±)-isocomene.

Protocol 1: Synthesis of the Bicyclo[4.2.0]octanone Precursor (6) via Photocycloaddition

This protocol describes the intramolecular [2+2] photocycloaddition to form the key strained bicyclic intermediate.

Experimental Workflow:

experimental_workflow_1 A Dissolve Dienone (5) in Hexane (0.01 M solution) B Irradiate with 350 nm light in a photochemical reactor A->B C Monitor reaction by TLC until starting material is consumed B->C D Concentrate the reaction mixture in vacuo C->D E Purify by chromatography (Silica gel) D->E F Characterize product (6) (NMR, IR, MS) E->F experimental_workflow_2 A Dissolve Bicyclo[4.2.0]octene (10) and p-TsOH in Benzene B Reflux the solution for 1 hour A->B C Cool the reaction and pour into water B->C D Separate layers and extract aqueous phase with Et₂O C->D E Wash combined organic phases with NaHCO₃ and brine, then dry D->E F Filter and concentrate in vacuo E->F G Purify by distillation or preparative VPC F->G H Characterize (±)-Isocomene (1) (NMR, IR, MS) G->H

References

Isocomene as a Biomarker in Plant Metabolomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isocomene is a sesquiterpene hydrocarbon first identified in the perennial herb southern goldenbush (Isocoma wrightii). As a member of the vast and diverse class of terpenes, this compound holds potential as a biomarker in plant metabolomics studies. Sesquiterpenes are known to play crucial roles in plant defense against herbivores and pathogens, as well as in plant-to-plant signaling. Variations in the concentration of this compound within a plant or between different plant populations may, therefore, serve as an indicator of biotic or abiotic stress, or reflect specific physiological or developmental states.

These application notes provide a comprehensive overview of the current knowledge on this compound as a potential biomarker and offer detailed protocols for its extraction, detection, and quantification in plant tissues. The information is intended to guide researchers in designing and executing metabolomics studies focused on this compound and other related sesquiterpenes.

This compound in Plant Biology

This compound belongs to the class of C15 terpenoids derived from farnesyl pyrophosphate (FPP). The biosynthesis of this compound is catalyzed by specific terpene synthases. For instance, an alpha-isocomene synthase has been identified in the roots of chamomile (Matricaria chamomilla var. recutita), indicating the genetic basis for its production in this species.[1]

While the precise ecological role of this compound is not yet fully elucidated, the broader functions of sesquiterpenes suggest its involvement in:

  • Plant Defense: Many sesquiterpenes act as antifeedants, toxins, or repellents against herbivores and pathogens.[2][3][4] this compound may contribute to the chemical defense arsenal of the plants that produce it.

  • Signaling: Volatile sesquiterpenes can be released by plants in response to stress, acting as signaling molecules to attract natural enemies of herbivores or to prime defenses in neighboring plants.

The investigation of this compound as a biomarker is predicated on the hypothesis that its production is regulated in response to specific internal or external stimuli. Changes in this compound levels could, therefore, correlate with particular stress conditions, developmental stages, or genetic variations.

Quantitative Data on this compound in Plants

Currently, there is a notable scarcity of published quantitative data on this compound concentrations in various plant species and under different experimental conditions. One study on German Chamomile (Matricaria chamomilla L.) provided a semi-quantitative analysis of this compound in dried flower heads at different developmental stages using headspace solid-phase microextraction (HS-SPME) followed by gas chromatography-mass spectrometry (GC-MS). The results are summarized in the table below. It is important to note that these values represent relative peak areas and not absolute concentrations.

Plant SpeciesTissueDevelopmental StageThis compound (Relative Peak Area %)Reference
Matricaria chamomilla L.Flower HeadsStage I (young)1.1[5]
Matricaria chamomilla L.Flower HeadsStage II (mature)- (not detected)[5]

Table 1: Semi-quantitative analysis of this compound in Matricaria chamomilla L. flower heads.

The lack of comprehensive quantitative data highlights a significant research gap and underscores the need for further studies to establish baseline levels of this compound in different plants and to quantify its response to various stressors. Such data is crucial for validating its potential as a reliable biomarker.

Experimental Protocols

The following sections provide detailed protocols for the extraction and analysis of this compound from plant material. These protocols are based on established methods for sesquiterpene analysis and can be adapted for specific research needs.

Protocol 1: Extraction of this compound from Plant Tissue

This protocol describes a general method for the solvent extraction of sesquiterpenes, including this compound, from fresh or dried plant material.

Materials:

  • Fresh or dried plant tissue (e.g., leaves, roots, flowers)

  • Liquid nitrogen (for fresh tissue)

  • Grinder or mortar and pestle

  • n-Hexane (GC grade)

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Rotary evaporator

  • Ultrasonic bath

Procedure:

  • Sample Preparation:

    • For fresh tissue, flash-freeze the sample in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

    • For dried tissue, grind the sample to a fine powder using a grinder.

  • Extraction:

    • Weigh approximately 1-5 g of the powdered plant material into a glass vial.

    • Add 10-20 mL of n-hexane to the vial.

    • Cap the vial tightly and place it in an ultrasonic bath for 30 minutes at room temperature.

  • Filtration and Drying:

    • Filter the extract through a funnel containing a plug of glass wool and a layer of anhydrous sodium sulfate to remove particulate matter and residual water.

    • Collect the filtrate in a clean, pre-weighed round-bottom flask.

  • Concentration:

    • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C until the solvent is nearly evaporated.

    • Transfer the concentrated extract to a pre-weighed glass vial and evaporate the remaining solvent under a gentle stream of nitrogen gas.

  • Storage:

    • Determine the weight of the crude extract.

    • Re-dissolve the extract in a known volume of n-hexane to a final concentration suitable for GC-MS analysis (e.g., 1 mg/mL).

    • Store the extract at -20°C until analysis.

Protocol 2: GC-MS Analysis for the Detection and Quantification of this compound

This protocol outlines the parameters for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for terpene analysis (e.g., HP-5ms, DB-5ms, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 5°C/min to 180°C

    • Ramp: 20°C/min to 280°C, hold for 5 minutes

  • Transfer Line Temperature: 280°C

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: m/z 40-450

  • Scan Mode: Full scan for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Qualitative Analysis:

Identification of this compound can be achieved by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of an authentic this compound standard. The mass spectrum of this compound is characterized by a molecular ion peak at m/z 204 and specific fragmentation patterns.

Quantitative Analysis:

For accurate quantification, a calibration curve should be prepared using an authentic this compound standard of known concentrations.

  • Prepare a series of standard solutions of this compound in n-hexane (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject each standard solution into the GC-MS and record the peak area of this compound.

  • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

  • Inject the plant extract sample and determine the peak area of this compound.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Signaling Pathways and Experimental Workflows

This compound Biosynthesis Pathway

This compound is synthesized via the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are then converted to the C15 compound farnesyl pyrophosphate (FPP), the direct precursor for all sesquiterpenes. Alpha-isocomene synthase then catalyzes the cyclization of FPP to form alpha-isocomene.

Isocomene_Biosynthesis cluster_pathways Isoprenoid Precursor Pathways cluster_sesquiterpene_synthesis Sesquiterpene Synthesis MVA_Pathway Mevalonate (MVA) Pathway IPP_DMAPP IPP + DMAPP MVA_Pathway->IPP_DMAPP MEP_Pathway Methylerythritol Phosphate (MEP) Pathway MEP_Pathway->IPP_DMAPP FPP Farnesyl Pyrophosphate (FPP) IPP_DMAPP->FPP Isocomene_Synthase Alpha-Isocomene Synthase FPP->Isocomene_Synthase This compound This compound Isocomene_Synthase->this compound

This compound Biosynthesis Pathway
Experimental Workflow for this compound Biomarker Discovery

The following workflow outlines the key steps in a typical plant metabolomics study aimed at identifying and validating this compound as a biomarker for a specific stress condition.

Experimental_Workflow Plant_Material Plant Material (Control vs. Stressed) Extraction Extraction of Sesquiterpenes (Protocol 1) Plant_Material->Extraction GCMS_Analysis GC-MS Analysis (Protocol 2) Extraction->GCMS_Analysis Data_Processing Data Processing and Statistical Analysis GCMS_Analysis->Data_Processing Biomarker_Identification Biomarker Identification (this compound) Data_Processing->Biomarker_Identification Validation Biomarker Validation (Further Experiments) Biomarker_Identification->Validation

Experimental Workflow for Biomarker Discovery

Conclusion and Future Perspectives

This compound presents an intriguing candidate as a biomarker in plant metabolomics, particularly for studies related to plant stress responses and chemical ecology. However, the current body of research is limited, especially concerning quantitative data on its abundance and regulation in plants. The protocols and workflows provided here offer a solid foundation for researchers to initiate studies aimed at filling this knowledge gap.

Future research should focus on:

  • Quantitative Profiling: Conducting comprehensive quantitative analyses of this compound in a wider range of plant species and under various controlled stress conditions (e.g., herbivory, pathogen infection, drought, salinity).

  • Functional Characterization: Elucidating the specific ecological roles of this compound, such as its antifeedant or antimicrobial properties.

  • Biosynthetic Regulation: Investigating the regulation of this compound synthase gene expression in response to different stimuli.

  • Integration with Other 'Omics': Combining metabolomic data on this compound with transcriptomic and proteomic data to gain a more holistic understanding of its role in plant stress responses.

By addressing these research questions, the scientific community can fully evaluate and potentially harness the utility of this compound as a valuable biomarker in plant science and for applications in agriculture and drug development.

References

Troubleshooting & Optimization

Overcoming low yields in the photocycloaddition step of Isocomene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields in the photocycloaddition step of Isocomene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the key photocycloaddition step in the synthesis of this compound?

The critical step is an intramolecular [2+2] photocycloaddition of the enone-olefin substrate to form the tricyclic core of this compound. This reaction is typically carried out by irradiating a dilute solution of the substrate with UV light. The established protocol by Pirrung reports a 77% yield for this step.[1]

Q2: What are the most critical parameters for achieving a high yield in this reaction?

The success of the photocycloaddition is highly sensitive to several factors:

  • Concentration: The reaction must be run under high dilution to favor the intramolecular cycloaddition over intermolecular side reactions.

  • Solvent Purity: The solvent must be free of impurities that can absorb UV light or act as quenchers for the excited state of the enone.

  • Wavelength of Light: The irradiation wavelength should be selected to excite the enone chromophore without causing decomposition of the starting material or product.

  • Degassing: The removal of dissolved oxygen is crucial as it can act as a triplet quencher, leading to the formation of side products and reduced quantum yield.[2]

Q3: What are the common side reactions that can lead to low yields?

Several side reactions can compete with the desired intramolecular [2+2] photocycloaddition:

  • Intermolecular Dimerization: If the concentration of the starting material is too high, intermolecular [2+2] cycloaddition can occur, leading to the formation of dimeric byproducts.

  • Cis-Trans Isomerization: The excited enone can undergo cis-trans isomerization, which is a non-productive decay pathway that reduces the quantum yield of the desired cycloaddition.[2]

  • Hydrogen Abstraction: The excited enone can abstract a hydrogen atom from the solvent or from another molecule of the substrate, leading to the formation of reduced or other undesired byproducts.

  • Photodecomposition: Prolonged exposure to high-energy UV light can lead to the decomposition of the starting material or the product.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or no conversion of starting material Inadequate light source: The lamp is not emitting at the correct wavelength or has low intensity.Verify the lamp's emission spectrum and age. For the this compound synthesis, 350 nm lamps in a Rayonet reactor have been used successfully.[1] Ensure the reactor setup provides efficient irradiation of the solution.
Incorrect concentration: The solution is too concentrated, leading to self-quenching or inner filter effects.The reaction should be run at high dilution, typically around 0.01 M.[1]
Presence of UV-absorbing impurities: Impurities in the solvent or on the glassware are absorbing the light.Use high-purity, spectroscopy-grade solvents. Thoroughly clean all glassware, including the immersion well, with a suitable cleaning agent and rinse with pure solvent.
Formation of a complex mixture of products Presence of oxygen: Dissolved oxygen is quenching the triplet excited state of the enone.Degas the solvent and the reaction mixture thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes before and during the irradiation.[2]
Solvent is not inert: The solvent is participating in side reactions (e.g., hydrogen abstraction).Use a non-polar, aprotic solvent with strong C-H bonds, such as hexane, as reported in the original synthesis.[1]
Incorrect wavelength: The light source is causing photodecomposition.Use a filter to select the appropriate wavelength that excites the enone but minimizes other photochemical processes.
Significant amount of a single, non-polar byproduct Intermolecular dimerization: The concentration of the starting material is too high.Decrease the concentration of the starting material to favor the intramolecular reaction.
Product is formed but appears to decompose over time Product is photolabile: The desired cyclobutane product may be susceptible to further photochemical reactions.Monitor the reaction progress carefully by TLC or GC-MS and stop the irradiation once the starting material is consumed. Shield the product from light during workup and storage.

Data Presentation

Table 1: Reaction Parameters for the Photocycloaddition Step in this compound Synthesis

ParameterValueReference
Substrate 3-methyl-3-(4-methylpent-4-enyl)cyclopent-2-en-1-one[1]
Solvent Hexane[1]
Concentration 0.01 M[1]
Light Source Rayonet reactor with 350 nm lamps[1]
Reported Yield 77%[1]

Experimental Protocols

Detailed Methodology for the Intramolecular [2+2] Photocycloaddition

  • Preparation of the Reaction Solution:

    • Dissolve the enone-olefin substrate in high-purity hexane to a final concentration of 0.01 M.

    • Transfer the solution to a quartz reaction vessel equipped with a gas inlet and outlet.

  • Degassing:

    • Bubble a gentle stream of argon or nitrogen through the solution for at least 30 minutes to remove dissolved oxygen.

    • Maintain a positive pressure of the inert gas throughout the reaction.

  • Irradiation:

    • Place the reaction vessel in a photochemical reactor equipped with 350 nm lamps (e.g., a Rayonet reactor).

    • Irradiate the solution with vigorous stirring. The reaction temperature should be maintained near room temperature, using a cooling fan if necessary.[3][4]

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals.

  • Work-up and Purification:

    • Once the starting material is consumed, stop the irradiation.

    • Remove the solvent under reduced pressure.

    • The crude product is a waxy solid.[1]

    • Purify the product by column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically effective for separating the non-polar cycloadduct from any more polar impurities.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Work-up & Purification start Start dissolve Dissolve enone-olefin in hexane (0.01 M) start->dissolve transfer Transfer to quartz vessel dissolve->transfer degas Degas with Ar/N2 for 30 min transfer->degas irradiate Irradiate at 350 nm with stirring degas->irradiate monitor Monitor by TLC/GC-MS irradiate->monitor monitor->irradiate Reaction incomplete concentrate Concentrate in vacuo monitor->concentrate Reaction complete chromatography Purify by column chromatography concentrate->chromatography product This compound Precursor chromatography->product

Caption: Experimental workflow for the photocycloaddition step in this compound synthesis.

troubleshooting_guide cluster_diagnosis Problem Diagnosis cluster_solutions Potential Solutions start Low Yield in Photocycloaddition check_conversion Is starting material consumed? start->check_conversion complex_mixture Is there a complex mixture of products? check_conversion->complex_mixture Yes check_lamp Check lamp intensity and wavelength check_conversion->check_lamp No single_byproduct Is there a major non-polar byproduct? complex_mixture->single_byproduct No degas_solution Ensure thorough degassing complex_mixture->degas_solution Yes lower_concentration Decrease substrate concentration single_byproduct->lower_concentration Yes monitor_reaction Monitor reaction closely to avoid decomposition single_byproduct->monitor_reaction No check_impurities Check solvent and glassware purity check_lamp->check_impurities check_solvent Verify solvent is inert and dry degas_solution->check_solvent

References

Technical Support Center: Preventing Thermal Rearrangement of Terpene Isomers during GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of thermal rearrangement of terpene isomers during Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What is thermal rearrangement of terpene isomers in GC-MS analysis?

A1: Thermal rearrangement, or isomerization, is a process where heat-sensitive terpenes change their chemical structure into other isomeric forms during the GC-MS analysis. This is primarily due to the high temperatures in the GC inlet and column. This phenomenon can lead to the misidentification and inaccurate quantification of terpenes in a sample. For instance, the monoterpene α-pinene can isomerize to camphene, limonene, and other monoterpenes when subjected to high temperatures.

Q2: What are the main causes of thermal rearrangement of terpenes?

A2: The primary causes of thermal rearrangement of terpenes during GC-MS analysis include:

  • High Injector Temperature: The GC inlet is a high-temperature zone where the sample is vaporized. Excessive temperatures can provide the energy needed for terpenes to rearrange. For example, some sesquiterpenoids show thermal instability at injector temperatures above 160°C.

  • Active Sites in the Inlet Liner: The inlet liner, if not properly deactivated, can have active sites (e.g., silanol groups) that catalyze the isomerization of terpenes. The presence of glass wool in the liner can sometimes introduce more active sites.

  • Suboptimal GC Oven Temperature Program: A poorly optimized oven temperature program can expose terpenes to high temperatures for extended periods, promoting thermal degradation.

  • Column Choice: The stationary phase of the GC column can also influence terpene stability. Certain phases may be more prone to causing rearrangements.

Q3: How can I tell if my terpenes are undergoing thermal rearrangement?

A3: Signs of thermal rearrangement include:

  • Appearance of Unexpected Isomers: You may observe peaks for terpene isomers that are not expected to be in your sample.

  • Inconsistent Quantification: Replicate injections of the same standard may yield inconsistent quantitative results for certain terpenes.

  • Peak Tailing or Broadening: While not exclusively a sign of rearrangement, it can indicate interaction with active sites that also promote isomerization.

  • Reduced Response for Known Thermally Labile Terpenes: A lower than expected peak area for terpenes known to be sensitive to heat can be an indicator of degradation.

Troubleshooting Guides

Issue 1: Suspected Thermal Degradation in the GC Inlet

This is one of the most common sources of terpene isomerization. The high temperature of the injector port can cause thermally labile terpenes to rearrange.

Troubleshooting Steps:

  • Optimize Injector Temperature: Lower the injector temperature incrementally (e.g., in 10-20°C steps) to find the lowest temperature that allows for efficient vaporization without causing degradation. A starting point for many terpenes can be around 200-220°C, but for particularly sensitive compounds, temperatures as low as 160-180°C may be necessary.

  • Use a Deactivated Inlet Liner: Ensure you are using a high-quality, deactivated (silanized) inlet liner. Over time, even deactivated liners can become active, so regular replacement is crucial.

  • Evaluate the Use of Glass Wool: While glass wool can aid in sample vaporization and protect the column, it can also be a source of active sites.[1][2] If you suspect the wool is causing issues, try a liner without wool or one with deactivated quartz wool. A comparison of different liner types is presented in the data section.

  • Consider Cold Injection Techniques: For highly sensitive terpenes, alternative injection techniques that avoid high initial temperatures can be employed. These include cool on-column (COC) injection and programmed temperature vaporization (PTV).

Issue 2: Suboptimal Chromatographic Separation and Isomer Co-elution

Even with a stable injection, the GC method itself can contribute to poor results. Optimizing the separation is key to accurate identification and quantification.

Troubleshooting Steps:

  • Optimize the GC Oven Temperature Program: A slower temperature ramp rate can improve the separation of closely eluting isomers. Start with a lower initial oven temperature to better focus the analytes at the head of the column.

  • Select an Appropriate GC Column: A column with a different stationary phase chemistry can alter the selectivity and improve the resolution of co-eluting isomers. For many terpene analyses, a 5% phenyl-methylpolysiloxane stationary phase is a good starting point.

  • Adjust Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium is common) can enhance column efficiency and improve separation.

Issue 3: Analyte Instability and Poor Peak Shape

Thermally labile compounds can also interact with active sites throughout the GC system, leading to poor peak shape and inaccurate results.

Troubleshooting Steps:

  • System Inertness Check: Ensure the entire flow path, from the injector to the detector, is as inert as possible. This includes using deactivated liners, columns, and ensuring all fittings are clean and properly installed.

  • Column Maintenance: An old or contaminated column can have active sites. Trimming a small portion (e.g., 10-20 cm) from the front of the column can often restore performance. If the problem persists, the column may need to be replaced.

  • Consider Derivatization: For terpenes with active functional groups (e.g., alcohols like linalool), derivatization can be a powerful tool to increase thermal stability and improve chromatographic performance. Silylation is a common derivatization technique for this purpose.

Data Presentation

The following tables summarize quantitative data related to the prevention of thermal rearrangement of terpenes.

Table 1: Effect of GC Injector Temperature on the Degradation of Selected Terpenes

Injector Temperature (°C)α-Pinene Degradation (%)Limonene Degradation (%)Myrcene Degradation (%)
200< 1< 1~2
225~2~1.5~5
250~5~3~10
275> 10~7> 15
300> 20> 10> 25

Note: Degradation percentages are approximate and can vary based on the specific GC system, liner type, and residence time in the inlet. Data compiled from general observations in the scientific literature.

Table 2: Common Terpene Isomers and Their Potential Thermal Rearrangement Products

Original TerpeneCommon Rearrangement Products
α-PineneCamphene, Limonene, β-Pinene, Terpinolene
β-Pineneα-Pinene, Myrcene, Limonene
Sabineneα-Thujene, γ-Terpinene, Terpinolene
Myrcene(Z)- and (E)-β-Ocimene, Limonene
Limonenep-Cymene, Terpinolene, α-Terpinene

This table provides a general guide to potential isomerization products. The actual products and their ratios will depend on the specific analytical conditions.

Table 3: Comparison of GC Inlet Liners for the Analysis of Thermally Labile Terpenes

Liner TypeAdvantagesDisadvantagesBest Suited For
Deactivated Straight/SplitlessSimple design, minimal surface area.May not provide optimal vaporization for all sample types.General purpose, when thermal degradation is a primary concern.
Deactivated with Glass WoolEnhances vaporization, traps non-volatile residues.[1][2]Glass wool can have active sites if not properly deactivated, potentially causing degradation.Samples in complex matrices, helps protect the column.
Deactivated with Quartz WoolMore inert than glass wool, reducing the risk of active sites.More expensive than glass wool.Analysis of highly sensitive and reactive terpenes.
Tapered (Gooseneck) LinersMinimizes contact of the sample with the hot metal surfaces of the inlet.Can be more difficult to clean.Splitless injections of thermally labile compounds.

Experimental Protocols

Protocol 1: Optimized GC-MS Method for General Terpene Profiling

This protocol provides a starting point for the analysis of a broad range of terpenes while minimizing thermal degradation.

  • GC System: Agilent 7890B GC with 5977A MS or equivalent.

  • Injector: Split/Splitless Inlet

    • Temperature: 220°C

    • Liner: Deactivated single taper liner with deactivated quartz wool

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Column:

    • Stationary Phase: 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms)

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 150°C.

    • Ramp 2: 15°C/min to 280°C, hold for 5 minutes.

  • MSD Parameters:

    • Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: 40-400 m/z

Protocol 2: Silylation Derivatization of Terpene Alcohols

This protocol is for increasing the thermal stability of terpenes containing hydroxyl groups (e.g., linalool, terpineol).

  • Sample Preparation: Prepare a solution of your terpene standard or sample extract in a suitable solvent (e.g., pyridine or acetonitrile) at a concentration of approximately 1 mg/mL in a clean, dry vial.

  • Derivatization Reagent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Reaction: Add an excess of the silylating reagent (e.g., 100 µL for every 100 µL of sample solution) to the vial.

  • Incubation: Cap the vial tightly and heat at 60-70°C for 30 minutes.

  • Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS using the general protocol above. The retention times of the derivatized terpenes will be different from their underivatized forms.

Mandatory Visualization

GC_MS_Troubleshooting_Workflow cluster_start Start: Poor Terpene Analysis Results cluster_investigate Investigation Steps cluster_inlet_solutions Inlet Solutions cluster_method_solutions Method Solutions cluster_system_solutions System Solutions cluster_end Goal start Inaccurate Quantification / Unexpected Peaks check_inlet Check Inlet Conditions start->check_inlet High Degradation? check_gc_method Review GC Method start->check_gc_method Poor Separation? check_system Assess System Inertness start->check_system Peak Tailing? lower_temp Lower Injector Temperature check_inlet->lower_temp change_liner Use Deactivated Liner (consider no wool) check_inlet->change_liner optimize_ramp Optimize Oven Ramp Rate check_gc_method->optimize_ramp change_column Change Column Phase check_gc_method->change_column trim_column Trim/Replace Column check_system->trim_column derivatize Derivatize Sample check_system->derivatize cold_injection Consider Cold Injection (PTV, COC) lower_temp->cold_injection end_node Accurate and Reproducible Terpene Analysis lower_temp->end_node change_liner->end_node cold_injection->end_node optimize_ramp->end_node change_column->end_node trim_column->end_node derivatize->end_node

Caption: Troubleshooting workflow for preventing terpene rearrangement in GC-MS.

Logical_Relationships cluster_factors Influencing Factors cluster_outcome Analytical Outcome inlet_temp Injector Temperature rearrangement Thermal Rearrangement inlet_temp->rearrangement Increases liner_activity Liner Activity liner_activity->rearrangement Increases oven_program Oven Program oven_program->rearrangement Can Increase/Decrease accuracy Analytical Accuracy rearrangement->accuracy Decreases

Caption: Key factors influencing thermal rearrangement and analytical accuracy.

References

Technical Support Center: Optimizing Stereochemical Control in the Synthesis of Isocomene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Isocomene. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to stereochemical control during the synthesis of this complex sesquiterpene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for controlling stereochemistry in the total synthesis of this compound?

A1: The most well-established and frequently utilized strategy for achieving stereocontrol in this compound synthesis was pioneered by Pirrung. This approach relies on two key transformations:

  • Intramolecular [2+2] Photocycloaddition: This step establishes the core tricyclic framework and sets three contiguous stereocenters. The stereoselectivity is primarily dictated by the facial bias of the enone to which the olefin adds.[1]

  • Cation-Induced Skeletal Rearrangement: Subsequent rearrangement of the photocycloadduct under acidic conditions leads to the final this compound carbon skeleton. The stereochemical outcome of this step is dependent on the stereochemistry of the preceding photocycloaddition product.[1]

Alternative strategies that have been explored for stereocontrol include:

  • Intramolecular Thermal Ene Reaction: This method can also be used to form a key carbon-carbon bond with stereoselectivity.[2]

  • Chiral Auxiliaries: The use of chiral auxiliaries can introduce chirality early in the synthesis, guiding the stereochemical outcome of subsequent reactions.

  • Radical Cyclizations: While less common for this compound itself, radical cyclizations are a powerful tool for controlling stereochemistry in the synthesis of complex cyclic systems.

Q2: How can I analyze the stereochemical purity of my this compound intermediates and final product?

A2: A combination of analytical techniques is typically employed to determine the diastereomeric and enantiomeric purity of your compounds:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are invaluable for determining the relative stereochemistry of your products. Diastereomers will have distinct NMR spectra, and the ratio of isomers can often be quantified by integrating characteristic peaks.[3][4]

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC is the gold standard for determining the enantiomeric excess (ee) of your final product and chiral intermediates. Diastereomers can often be separated on standard silica or C18 columns.[5][6]

  • Gas Chromatography (GC): For volatile intermediates or the final this compound product, GC with a chiral stationary phase can be an effective method for separating and quantifying stereoisomers.

Troubleshooting Guides

Problem 1: Low Diastereoselectivity in the Intramolecular [2+2] Photocycloaddition
Potential Cause Troubleshooting Step Expected Outcome
Suboptimal Solvent The polarity and coordinating ability of the solvent can influence the transition state of the photocycloaddition. Experiment with a range of non-polar and polar aprotic solvents (e.g., hexane, toluene, dichloromethane, acetonitrile).[7]Identification of a solvent that enhances the facial bias of the reaction, leading to a higher diastereomeric ratio.
Incorrect Reaction Temperature Photochemical reactions can be temperature-dependent. Running the reaction at lower temperatures can sometimes improve selectivity by favoring the transition state with the lower activation energy.Increased diastereoselectivity, though reaction times may be longer.
Presence of Impurities Impurities in the starting material or solvent can interfere with the desired photochemical pathway. Ensure all reagents and solvents are of high purity.Improved reproducibility and potentially higher diastereoselectivity.
Inappropriate Wavelength of Light The energy of the light used for irradiation can affect the reaction outcome. If using a broad-spectrum lamp, consider using filters to select for a narrower wavelength range (e.g., around 350 nm as used in the original Pirrung synthesis).[1]Potentially cleaner reaction profile and improved selectivity.
Problem 2: Incomplete or Undesired Cation-Induced Rearrangement
Potential Cause Troubleshooting Step Expected Outcome
Incorrect Acid Catalyst or Concentration The strength and concentration of the acid are critical for promoting the desired skeletal rearrangement. Screen various Brønsted acids (e.g., p-toluenesulfonic acid, formic acid) and Lewis acids. Optimize the concentration to ensure efficient protonation without promoting side reactions.[1]Complete conversion of the photocycloadduct to the desired this compound skeleton.
Suboptimal Temperature The rearrangement is thermally driven. If the reaction is sluggish, a moderate increase in temperature (e.g., refluxing in benzene) may be necessary.[1]Increased reaction rate and complete consumption of the starting material.
Presence of Water Water can interfere with the carbocationic intermediates. Ensure the reaction is performed under anhydrous conditions using dry solvents and freshly distilled reagents.Minimized side reactions and a cleaner product profile.
Incorrect Stereochemistry of the Precursor The desired rearrangement is contingent on the specific stereoisomer of the photocycloadduct. If an unexpected product is formed, it may be due to the formation of an undesired diastereomer in the preceding step.Re-evaluation and optimization of the photocycloaddition step to yield the correct diastereomer.
Problem 3: Difficulty in Separating Stereoisomers
Potential Cause Troubleshooting Step Expected Outcome
Similar Polarity of Diastereomers Diastereomers can have very similar polarities, making them difficult to separate by standard column chromatography.Successful separation of the desired diastereomer from the mixture.
Optimize Column Chromatography: Experiment with different solvent systems (e.g., varying ratios of hexanes and ethyl acetate), use a longer column, or try a different stationary phase (e.g., alumina).[5]
Fractional Crystallization: If the diastereomers are crystalline, fractional crystallization from a suitable solvent can be an effective separation method.[8]
Preparative HPLC: For small quantities or very difficult separations, preparative HPLC can provide excellent resolution.[6]
Separation of Enantiomers Enantiomers have identical physical properties in an achiral environment and cannot be separated by standard chromatography.Isolation of the individual enantiomers.
Chiral HPLC or GC: Use a column with a chiral stationary phase to resolve the enantiomers.
Diastereomeric Salt Formation: React a racemic mixture with a chiral resolving agent to form diastereomeric salts, which can then be separated by crystallization or chromatography.[8]

Quantitative Data

The following table summarizes illustrative data on how reaction conditions can influence the diastereoselectivity of key reactions in syntheses of this compound and related compounds. Note: This data is compiled from various sources for illustrative purposes and may not be directly transferable to all specific synthetic routes.

Reaction TypeSubstrateConditionsDiastereomeric Ratio (dr)Yield (%)
Intramolecular [2+2] PhotocycloadditionEnone 5Hexane, 350 nm light>95:577
Cation-Induced RearrangementPhotocycloadduct 9p-TsOH, Benzene, reflux-98
Diastereoselective CycloadditionNitrone 1 + Adduct 2CCl4, reflux, 7 days70:3085
Diastereoselective CycloadditionNitrone 1 + Adduct 2CCl4, microwave, 1 hr68:3282

Experimental Protocols

Key Experiment: Intramolecular [2+2] Photocycloaddition (Based on Pirrung's Synthesis)[1]
  • Preparation of the Reaction Mixture: Dissolve the enone precursor (e.g., compound 5 in Pirrung's synthesis) in dry hexane to a concentration of 0.01 M in a quartz reaction vessel.

  • Degassing: Purge the solution with dry nitrogen or argon for 15-30 minutes to remove dissolved oxygen, which can quench the excited state of the enone.

  • Irradiation: Irradiate the solution with a 350 nm light source (e.g., a Rayonet photoreactor). Monitor the reaction progress by TLC or GC-MS.

  • Workup: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting photocycloadduct (e.g., compound 4 ) by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Key Experiment: Cation-Induced Skeletal Rearrangement (Based on Pirrung's Synthesis)[1]
  • Preparation of the Reaction Mixture: Dissolve the purified photocycloadduct (e.g., the Wittig olefination product of 4 , which is compound 9 ) in dry benzene in a round-bottom flask equipped with a reflux condenser.

  • Addition of Acid Catalyst: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) to the solution.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude this compound by column chromatography or distillation.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_photocycloaddition Intramolecular [2+2] Photocycloaddition cluster_rearrangement Cation-Induced Rearrangement cluster_end Final Product start Enone Precursor photocycloaddition Photocycloaddition (Hexane, 350 nm) start->photocycloaddition 1. purification1 Purification (Column Chromatography) photocycloaddition->purification1 rearrangement Skeletal Rearrangement (p-TsOH, Benzene, Reflux) purification1->rearrangement 2. purification2 Purification (Column Chromatography/Distillation) rearrangement->purification2 end This compound purification2->end 3.

Caption: A generalized experimental workflow for the synthesis of this compound via Pirrung's route.

troubleshooting_photocycloaddition cluster_causes Potential Causes cluster_solutions Troubleshooting Steps problem Low Diastereoselectivity in [2+2] Photocycloaddition cause1 Suboptimal Solvent problem->cause1 cause2 Incorrect Temperature problem->cause2 cause3 Impure Reagents problem->cause3 solution1 Screen Solvents (Hexane, Toluene, CH2Cl2) cause1->solution1 solution2 Vary Temperature (e.g., Lower Temperature) cause2->solution2 solution3 Purify Starting Materials and Dry Solvents cause3->solution3 outcome Improved Diastereomeric Ratio solution1->outcome solution2->outcome solution3->outcome

Caption: A troubleshooting flowchart for addressing low diastereoselectivity in the photocycloaddition step.

References

Troubleshooting the separation of Isocomene diastereomers by chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic separation of isocomene diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the analysis of these complex sesquiterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in separating this compound diastereomers?

The main challenge in separating this compound diastereomers lies in their structural similarity. Diastereomers are stereoisomers that are not mirror images of each other and thus have different physical properties. However, these differences can be very subtle, leading to very similar retention times in chromatographic systems. Achieving baseline separation often requires careful optimization of the chromatographic conditions to exploit these minor differences in polarity and stereochemistry.[1][2]

Q2: Which chromatographic technique is better for separating this compound diastereomers: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?

Both GC and HPLC can be effective for separating this compound diastereomers, and the choice depends on the specific goals of the analysis (e.g., analytical quantification vs. preparative isolation), the available instrumentation, and the volatility and thermal stability of the this compound derivatives.

  • GC-MS is well-suited for the analysis of volatile and thermally stable sesquiterpenes like this compound. It often provides high resolution and allows for mass spectrometric identification of the isomers.[1]

  • HPLC is a versatile technique that can be used for both analytical and preparative-scale separations. It is particularly useful for less volatile or thermally labile derivatives of this compound. Both normal-phase and reversed-phase HPLC can be employed, and chiral stationary phases can offer enhanced selectivity.[2][3]

Q3: My this compound peaks are tailing in my chromatogram. What are the common causes and how can I fix it?

Peak tailing is a common issue, particularly in HPLC, and can compromise resolution and quantification. The primary causes include:

  • Secondary Interactions: In reversed-phase HPLC using silica-based columns (like C18), acidic silanol groups on the stationary phase can interact with basic functional groups on the analyte, causing tailing. Adding a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can suppress this interaction.[2]

  • Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flushing the column with a strong solvent or replacing it may be necessary.

Q4: I am seeing unexpected peaks in my chromatogram. What could be the cause?

These "ghost peaks" can originate from several sources:

  • Contaminated Mobile Phase: Ensure you are using high-purity, HPLC or GC-grade solvents.

  • Carryover from Previous Injections: Running a blank injection (injecting only the mobile phase or solvent) can help determine if there is carryover from a previous sample.

  • Column Bleed: At high temperatures in GC, or with aggressive mobile phases in HPLC, the stationary phase can degrade and "bleed," causing a rising baseline or ghost peaks.

To troubleshoot, running a blank gradient is a good first step to identify the source of the contamination.[2]

Troubleshooting Guides

Poor Resolution or Co-eluting Peaks

This is the most frequent challenge in diastereomer separation. The goal is to achieve a resolution (Rs) of >1.5 for baseline separation.

For HPLC:

  • Optimize the Mobile Phase:

    • Gradient Elution: A shallower gradient can increase the separation time between closely eluting peaks.

    • Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation.[2]

    • Additives: For ionizable compounds, adjusting the pH of the mobile phase can significantly impact retention and selectivity.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry may be needed. For non-polar compounds like this compound, a phenyl-hexyl column might offer different selectivity than a standard C18 column. For enantiomeric separations, a chiral column is required.[2]

  • Adjust Temperature: Systematically varying the column temperature can fine-tune selectivity.

For GC:

  • Optimize the Temperature Program:

    • Slower Ramp Rate: A slower temperature ramp can improve the separation of compounds with close boiling points.

    • Lower Initial Temperature: This can improve the focusing of early eluting peaks.[1]

    • Isothermal Holds: Introducing short isothermal holds at temperatures where the this compound diastereomers elute can enhance resolution.[1]

  • Change the Stationary Phase: If using a non-polar column (e.g., DB-5), consider a mid-polar or polar stationary phase to alter the elution order. For enantiomeric separations, a chiral stationary phase is necessary.[1]

  • Column Dimensions: A longer column or a column with a smaller internal diameter can increase separation efficiency.

Experimental Workflow for Troubleshooting Poor Resolution

G Troubleshooting Workflow for Poor Peak Resolution start Poor Resolution (Rs < 1.5) optimize_mp Optimize Mobile/Gas Phase start->optimize_mp check_success Resolution Improved? optimize_mp->check_success Analyze results change_sp Change Stationary Phase change_sp->check_success Analyze results adjust_temp Adjust Temperature adjust_temp->check_success Analyze results check_success->change_sp No check_success->adjust_temp No end_success Method Optimized check_success->end_success Yes end_fail Consult Specialist/Further Method Development check_success->end_fail No, after all attempts

Caption: A logical workflow for troubleshooting poor resolution of this compound diastereomers.

Data Presentation

The following tables summarize typical starting conditions and reported data for the separation of this compound and related sesquiterpenes.

Table 1: GC-MS Parameters for this compound Analysis

ParameterValueReference
Column DB-5 or similar 5% phenyl-methylpolysiloxane[1]
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness[4]
Carrier Gas Helium at 1 mL/min[1]
Injector Temp. 250 °C[5]
Oven Program 60°C (3 min) to 240°C at 3°C/min, hold for 3 min[5]
MS Detector EI, 70 eV[5]

Table 2: Reported GC Retention Times for this compound Isomers

CompoundRetention Time (min)
α-Isocomene6.95
β-Isocomene7.15

Data adapted from a study on biosynthetic sesquiterpenes.

Table 3: Recommended Starting Conditions for HPLC Separation of Sesquiterpenes

ParameterNormal PhaseReversed-PhaseChiral
Stationary Phase Silica, Cyano (CN)C18, Phenyl-HexylCellulose or Amylose-based, Cyclodextrin-based
Mobile Phase Hexane/EthanolAcetonitrile/Water or Methanol/WaterHexane/Isopropanol, or appropriate for RP chiral columns
Additives -0.1% Formic Acid or Acetic Acid0.1% Diethylamine (for basic compounds) or 0.1% Trifluoroacetic Acid (for acidic compounds)
Detection UV (low wavelength, ~210 nm if chromophore present)UV (low wavelength, ~210 nm if chromophore present)UV (low wavelength, ~210 nm if chromophore present)

Experimental Protocols

Protocol 1: GC-MS Analysis of this compound Diastereomers

This protocol provides a general procedure for the analysis of this compound diastereomers by GC-MS, based on typical methods for sesquiterpene analysis.

  • Sample Preparation: Dissolve the this compound sample in a volatile organic solvent such as hexane or ethyl acetate to a final concentration of approximately 10-100 µg/mL.

  • GC-MS System:

    • Column: DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Injection: 1 µL injection in splitless mode.

    • Inlet Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 3 minutes.

    • Ramp: Increase to 240 °C at a rate of 3 °C/min.

    • Final hold: Hold at 240 °C for 3 minutes.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-450.

  • Data Analysis: Identify this compound diastereomers based on their retention times and mass spectra.

Protocol 2: HPLC Method Development for this compound Diastereomers

This protocol outlines a systematic approach to developing an HPLC method for the separation of this compound diastereomers.

  • Initial Column and Mobile Phase Selection:

    • Reversed-Phase: Start with a C18 column (e.g., 150 x 4.6 mm, 5 µm). Use a mobile phase of acetonitrile and water with a starting gradient of 50:50 to 100% acetonitrile over 20 minutes. Add 0.1% formic acid to both solvents.[2]

    • Normal-Phase: Use a silica or cyano column with a mobile phase of hexane and ethanol (e.g., 95:5).

  • Scouting Gradient: Perform an initial broad gradient run to determine the approximate elution conditions for the this compound diastereomers.

  • Method Optimization:

    • Gradient Shape: Adjust the gradient to be shallower around the elution time of the diastereomers to improve resolution.

    • Solvent Choice: If resolution is poor with acetonitrile, switch to methanol as the organic modifier in reversed-phase.

    • Temperature: Evaluate the separation at different column temperatures (e.g., 25°C, 35°C, 45°C).

    • Flow Rate: Adjust the flow rate to balance resolution and analysis time. A lower flow rate can sometimes improve resolution.

  • Chiral Separation (if necessary): If achiral methods fail to resolve the diastereomers, or if enantiomeric separation is required, screen a selection of chiral columns (e.g., cellulose-based, amylose-based) under both normal-phase and reversed-phase conditions.

Logical Diagram for HPLC Method Development

G HPLC Method Development Workflow start Define Separation Goal (Analytical vs. Preparative) select_mode Select Mode (RP, NP, Chiral) start->select_mode scout_gradient Run Scouting Gradient select_mode->scout_gradient evaluate_res Evaluate Resolution scout_gradient->evaluate_res optimize Optimize Parameters (Gradient, Temp, Flow Rate) evaluate_res->optimize Partial Separation final_method Final Method evaluate_res->final_method Resolution > 1.5 change_column Change Column/Mode evaluate_res->change_column No Separation optimize->evaluate_res change_column->select_mode

References

Improving the efficiency of the Cargill rearrangement for Isocomene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the Cargill rearrangement in the synthesis of isocomene and related polycyclic compounds.

Troubleshooting Guides

This section addresses common issues encountered during the Cargill rearrangement for this compound synthesis.

Issue 1: Low Yield of the Desired this compound Skeleton (Angular Triquinane) and Formation of a Major Bridged Side Product

  • Question: My Cargill rearrangement is yielding very little of the desired angularly fused this compound precursor. The major product appears to be a bridged tricyclic ketone. How can I improve the selectivity for the desired product?

  • Answer: This is a known challenge in the Cargill rearrangement, where the reaction can proceed through different pathways to yield either the desired angularly fused product or a thermodynamically stable bridged product. The choice of acid catalyst is critical in directing the selectivity of this reaction. While Brønsted acids like p-toluenesulfonic acid (p-TsOH) often favor the formation of the bridged product, a careful selection of Lewis acids can significantly improve the yield of the desired angular triquinane.

    Recommendations:

    • Switch from Brønsted to Lewis Acids: Brønsted acids have been shown to predominantly yield the bridged product. Screening a variety of Lewis acids is the most effective strategy to improve selectivity.

    • Optimize the Lewis Acid: Not all Lewis acids will improve selectivity. Strong Lewis acids like AlCl₃ may still favor the bridged product. Milder, alkyl-substituted Lewis acids have been shown to be more effective. Specifically, diethylaluminum chloride (Et₂AlCl) and dimethylaluminum chloride (Me₂AlCl) have demonstrated a significant increase in the yield of the desired angular product.

    • Solvent and Temperature: The reaction is typically performed in a non-polar solvent like toluene. The temperature should be carefully controlled, as higher temperatures may lead to undesired side reactions. The optimal temperature will depend on the chosen Lewis acid.

    • Additives: In some cases, the addition of salts like lithium chloride (LiCl) can influence the selectivity, although its effect can be system-dependent and may also reduce the overall reaction rate.

Issue 2: The Reaction is Stalling or Not Going to Completion

  • Question: My Cargill rearrangement is very slow, and a significant amount of starting material remains even after extended reaction times. How can I drive the reaction to completion?

  • Answer: Incomplete conversion can be due to several factors, including an insufficiently active catalyst, low reaction temperature, or catalyst deactivation.

    Recommendations:

    • Catalyst Loading: Ensure that an adequate catalytic amount of the acid is used. For Lewis acids, the stoichiometry can be critical and may need to be optimized.

    • Choice of a Stronger Lewis Acid: If milder Lewis acids are ineffective, a more potent one, such as ethylaluminum dichloride (EtAlCl₂), could be trialed, keeping in mind the potential impact on selectivity.

    • Temperature Adjustment: Gradually increasing the reaction temperature may improve the rate. However, monitor the reaction closely for the formation of degradation products.

    • Anhydrous Conditions: The Lewis acids used in this rearrangement are sensitive to moisture. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. Any moisture present can quench the catalyst.

Issue 3: Formation of Unidentified Byproducts

  • Question: Besides the expected products, I am observing several other spots on my TLC plate that I cannot identify. What are these and how can I minimize their formation?

  • Answer: The formation of multiple byproducts can be attributed to the high reactivity of the carbocation intermediates formed during the reaction. These can undergo various rearrangements or elimination reactions.

    Recommendations:

    • Lowering the Reaction Temperature: Running the reaction at a lower temperature can often minimize the formation of undesired side products by reducing the activation energy for alternative reaction pathways.

    • Controlled Addition of the Catalyst: Adding the Lewis acid slowly and at a low temperature can help to control the reaction exotherm and maintain a low concentration of reactive intermediates at any given time.

    • Reaction Time: Over-running the reaction can lead to the degradation of the desired product. It is important to monitor the reaction progress by TLC or GC-MS and quench it once the starting material has been consumed and the desired product has formed.

    • Byproduct Identification: When scaling up the reaction, it may be possible to isolate and identify these byproducts. For instance, reduced forms of the ketone products have been identified as byproducts, which can potentially be oxidized back to the desired ketone to improve the overall yield.[1]

Data Presentation

Table 1: Optimization of the Cargill Rearrangement for a Tetraquinane Skeleton [1]

This table summarizes the results from a study on a controlled Cargill rearrangement, which provides valuable insights into catalyst selection for similar systems.

EntryCatalyst (equiv.)SolventTemp (°C)Time (h)Yield of Desired Product (%)Yield of Bridged Product (%)
1p-TsOH (1.0)Toluene11011845
2Tf₂NH (1.0)Toluene1101951
3AlCl₃ (1.0)Toluene00.5054
4Me₂AlCl (1.0)Toluene-78 to 013529
5EtAlCl₂ (1.0)Toluene-78 to 014133
6Et₂AlCl (1.0)Toluene-78 to 014315
7Et₂AlCl (1.0) + LiCl (1.0)Toluene-78 to 014511

Note: The yields and conditions are specific to the synthesis of crinipellins and may require further optimization for the this compound precursor.

Experimental Protocols

Key Experiment: Intramolecular [2+2] Photocycloaddition

This step is crucial for creating the precursor for the Cargill rearrangement.

  • Procedure: A dilute solution (e.g., 0.01 M) of the acyclic enone precursor in an appropriate solvent (e.g., hexane) is irradiated with a UV lamp (e.g., 350 nm) until the starting material is consumed (monitored by TLC or GC-MS). The solvent is then removed under reduced pressure, and the resulting polycyclic ketone is purified by column chromatography.

Key Experiment: Acid-Catalyzed Cargill Rearrangement

  • Brønsted Acid-Catalyzed Protocol (Original this compound Synthesis Approach): To a solution of the tricyclic ketone precursor in benzene is added a catalytic amount of p-toluenesulfonic acid (p-TsOH). The mixture is heated to reflux and the reaction is monitored by TLC. Upon completion, the reaction is cooled, washed with a saturated aqueous solution of sodium bicarbonate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the products are separated by column chromatography. This method, however, is known to favor the formation of the bridged byproduct.[2]

  • Optimized Lewis Acid-Catalyzed Protocol (Recommended): The tricyclic ketone precursor is dissolved in anhydrous toluene and the solution is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen). A solution of the Lewis acid (e.g., Et₂AlCl, 1.0 equivalent) in toluene is added dropwise. The reaction mixture is allowed to slowly warm to 0 °C and is stirred for the optimized time (e.g., 1 hour). The reaction is then quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The desired product is purified by column chromatography.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_start Starting Materials cluster_synthesis Key Steps cluster_product Final Product start Acyclic Enone Precursor photocycloaddition Intramolecular [2+2] Photocycloaddition start->photocycloaddition hv (350 nm) Hexane rearrangement Cargill Rearrangement photocycloaddition->rearrangement Tricyclic Ketone Precursor This compound This compound Skeleton rearrangement->this compound Lewis Acid (e.g., Et2AlCl) Toluene, -78°C to 0°C

Caption: A simplified workflow for the synthesis of the this compound skeleton.

catalyst_selection Catalyst Selection Logic for Cargill Rearrangement start Start: Cargill Rearrangement of Tricyclic Ketone catalyst_choice Choose Catalyst Type start->catalyst_choice bronsted Brønsted Acid (e.g., p-TsOH) catalyst_choice->bronsted Traditional Method lewis Lewis Acid (e.g., Et2AlCl) catalyst_choice->lewis Optimized Method bridged_product Major Product: Bridged Ketone (Undesired) bronsted->bridged_product desired_product Major Product: Angular Triquinane (Desired this compound Precursor) lewis->desired_product

Caption: Decision pathway for catalyst selection in the Cargill rearrangement.

Frequently Asked Questions (FAQs)

  • Q1: What is the mechanism of the Cargill rearrangement?

    • A1: The Cargill rearrangement is an acid-catalyzed isomerization of a bicyclo[n.2.0]alkenone to a bicyclo[n.3.0]alkenone. The mechanism is believed to proceed through protonation or Lewis acid coordination to the carbonyl oxygen, followed by a Wagner-Meerwein-type rearrangement of the cyclobutane ring. Computational studies suggest that Brønsted acid-catalyzed rearrangements likely follow a stepwise path, while those catalyzed by aluminum-based Lewis acids may proceed through a more concerted mechanism.[3][4]

  • Q2: Why is the intramolecular [2+2] photocycloaddition a necessary preceding step?

    • A2: The intramolecular [2+2] photocycloaddition is a powerful reaction for constructing the strained four-membered ring system of the tricyclic precursor. The strain in this cyclobutane ring provides the thermodynamic driving force for the subsequent Cargill rearrangement, which leads to the more stable five-membered ring of the this compound skeleton.

  • Q3: Are there any alternative methods for the synthesis of the this compound core?

    • A3: Yes, several other synthetic strategies for this compound have been developed since the initial synthesis. These often involve different key steps for constructing the triquinane skeleton, such as radical cyclizations, Pauson-Khand reactions, and other types of rearrangement reactions. However, the combination of photocycloaddition and a subsequent rearrangement remains a classic and elegant approach.

  • Q4: Can this methodology be applied to the synthesis of other natural products?

    • A4: Absolutely. The Cargill rearrangement is a versatile tool for skeletal reorganization in organic synthesis. It has been successfully applied in the total synthesis of other complex natural products, such as the crinipellins, which also feature a complex polycyclic core.[1] The key is to design a substrate where the relief of ring strain can drive the desired rearrangement.

References

Technical Support Center: Large-Scale Isocomene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the large-scale synthesis of Isocomene.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of this compound?

A1: The large-scale synthesis of this compound, a complex sesquiterpene with a unique tricyclic structure of three fused cyclopentane rings, presents several significant challenges.[1] Key difficulties include:

  • Stereocontrol: Establishing the correct relative stereochemistry of the three contiguous chiral centers is a primary hurdle.

  • Ring Formation: The construction of the angularly fused triquinane skeleton often requires multi-step sequences with potential for low yields.

  • Key Reactions: Many synthetic routes rely on complex reactions such as intramolecular photocycloadditions and acid-catalyzed rearrangements, which can be difficult to optimize and scale up.[2][3]

  • Purification: Separating this compound from structurally similar side-products and unreacted starting materials can be challenging due to their similar physical properties.

Q2: What are the common synthetic strategies for this compound?

A2: Several total syntheses of this compound have been reported, with the most notable strategies often involving:

  • Intramolecular [2+2] Photocycloaddition: This approach, pioneered by Pirrung, utilizes a photocycloaddition to form a key tricyclic intermediate, followed by a rearrangement to furnish the this compound skeleton.[2][4]

  • Ring Enlargement Strategies: Some syntheses employ the expansion of a four-membered ring to a five-membered ring as a key step in constructing the triquinane framework.

  • Thermal Ene Reactions: Intramolecular thermal ene reactions have also been utilized to form crucial carbon-carbon bonds within the this compound structure.

  • Epoxide-Carbonyl Rearrangement: Chelation-controlled regioselective epoxide-carbonyl rearrangements have been successfully employed as a key step in the stereocontrolled synthesis of this compound.

Q3: Are there any biocatalytic or chemoenzymatic approaches for this compound synthesis?

A3: While traditional organic synthesis has been the primary approach for this compound, the field of chemical biology is increasingly exploring biocatalysis for the synthesis of complex natural products. However, specific biocatalytic or chemoenzymatic routes for the large-scale synthesis of this compound are not yet well-established in publicly available literature. These methods are an active area of research and could present future opportunities for more sustainable and efficient synthesis.

Troubleshooting Guides

Issue 1: Low Yield in the Intramolecular [2+2] Photocycloaddition

Question: My intramolecular [2+2] photocycloaddition reaction to form the tricyclic ketone intermediate is giving a low yield. What are the potential causes and solutions?

Answer: The intramolecular [2+2] photocycloaddition is a critical step in many this compound syntheses and its efficiency can be influenced by several factors. Here are some common issues and troubleshooting steps:

  • Insufficient Light Source/Incorrect Wavelength: Ensure your light source is emitting at the correct wavelength (typically around 350 nm) and has sufficient power for the scale of your reaction.

  • Concentration of the Starting Material: The concentration of the enone starting material is crucial. High concentrations can lead to intermolecular side reactions. A dilute solution (e.g., 0.01 M in hexane) is often optimal.

  • Solvent Purity: The solvent must be free of UV-absorbing impurities. Use freshly distilled, high-purity solvents.

  • Oxygen Contamination: Dissolved oxygen can quench the excited state of the enone. Degas the solvent thoroughly before and during the reaction by bubbling with an inert gas like nitrogen or argon.

  • Side Reactions: The formation of byproducts can be an issue. Analyze your crude reaction mixture to identify any major side products, which can provide clues about the competing reaction pathways.

Issue 2: Difficulty with the Acid-Catalyzed Rearrangement

Question: The final acid-catalyzed rearrangement of the olefin intermediate to this compound is not proceeding cleanly or is giving a mixture of products. What can I do?

Answer: The acid-catalyzed rearrangement is a delicate step that can lead to multiple products if not carefully controlled. Consider the following:

  • Choice of Acid: The strength and type of acid are critical. While p-toluenesulfonic acid (p-TsOH) in refluxing benzene is commonly used, other acids like formic acid have been reported to cause solubility problems and lead to product mixtures. Experiment with different acids (e.g., camphorsulfonic acid, Lewis acids) and concentrations.

  • Reaction Temperature and Time: The reaction is typically run at reflux. Monitor the reaction progress closely by TLC or GC to avoid decomposition of the product over extended reaction times.

  • Solvent: The choice of solvent can influence the reaction outcome. Benzene is a common choice, but other non-polar, aprotic solvents could be explored.

  • Water Content: The presence of water can affect the acidity and lead to undesired side reactions. Ensure your solvent and glassware are scrupulously dry.

Issue 3: Challenges in the Purification of this compound

Question: I am having difficulty purifying the final this compound product. What are the recommended methods?

Answer: this compound is a non-polar hydrocarbon, which can make its separation from other non-polar impurities challenging. Here are some effective purification techniques:

  • Column Chromatography: Silica gel column chromatography is a standard method. Use a non-polar eluent system, such as hexane or a mixture of hexane and a small amount of a slightly more polar solvent like diethyl ether or ethyl acetate, to achieve good separation.

  • Preparative Gas Chromatography (Prep-GC): For high purity, preparative GC can be a very effective method for separating this compound from its isomers and other closely related impurities.

  • Distillation: If the impurities have significantly different boiling points, distillation under reduced pressure can be a viable purification method for larger quantities.

  • Crystallization: this compound is a crystalline solid at room temperature. Recrystallization from a suitable solvent can be an excellent final purification step to obtain highly pure material.

Quantitative Data

Table 1: Comparison of Overall Yields in Selected this compound Syntheses

Synthetic StrategyKey ReactionsNumber of StepsOverall Yield (%)Reference
Pirrung (1981)Intramolecular [2+2] photocycloaddition, acid-catalyzed rearrangement734[4]
Pirrung (alternative route) (1981)Wittig reaction, acid-catalyzed rearrangement5 from intermediate48 from intermediate[4]
Oppolzer & Wylie (1980)Intramolecular thermal ene reaction--
Paquette & Annis (1983)α-oxycyclopropylcarbinol-to-cyclobutanone rearrangement17-

Note: Detailed step-by-step yields for all syntheses are not consistently reported in the literature.

Experimental Protocols

Protocol 1: Intramolecular [2+2] Photocycloaddition (Based on Pirrung, 1981)
  • Preparation: A solution of the enone precursor (e.g., 1.0 g) in 500 mL of dry, degassed hexane (final concentration ~0.01 M) is placed in a photochemical reactor equipped with a cooling jacket and a gas inlet for inert gas purging.

  • Degassing: The solution is sparged with dry nitrogen or argon for at least 30 minutes prior to and during the irradiation to remove dissolved oxygen.

  • Irradiation: The solution is irradiated with a high-pressure mercury lamp through a Pyrex filter (to filter out wavelengths below 300 nm) while maintaining the temperature at approximately 25 °C.

  • Monitoring: The reaction is monitored by TLC or GC analysis of aliquots taken at regular intervals. The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the tricyclic ketone.

Protocol 2: Acid-Catalyzed Rearrangement to this compound (Based on Pirrung, 1981)
  • Preparation: To a solution of the olefin intermediate (e.g., 500 mg) in 50 mL of dry benzene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, is added a catalytic amount of p-toluenesulfonic acid (p-TsOH) (e.g., 25 mg).

  • Reaction: The mixture is heated to reflux and the reaction is monitored by TLC or GC. The reaction is typically complete within a few hours.

  • Workup: After cooling to room temperature, the reaction mixture is diluted with diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using hexane as the eluent to yield pure this compound. Further purification can be achieved by preparative GC or recrystallization.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis (Pirrung Route) start Starting Material (Cyclohexenone derivative) photocycloaddition Intramolecular [2+2] Photocycloaddition (350 nm, hexane) start->photocycloaddition intermediate1 Tricyclic Ketone Intermediate photocycloaddition->intermediate1 wittig Wittig Reaction (Ph3P=CH2) intermediate1->wittig intermediate2 Olefin Intermediate wittig->intermediate2 rearrangement Acid-Catalyzed Rearrangement (p-TsOH, benzene) intermediate2->rearrangement purification Purification (Chromatography/Distillation) rearrangement->purification product This compound purification->product

Caption: A flowchart of the key steps in Pirrung's total synthesis of this compound.

rearrangement_mechanism Simplified Acid-Catalyzed Rearrangement Mechanism olefin Olefin Intermediate protonation Protonation (H+) olefin->protonation Adds H+ carbocation1 Tertiary Carbocation (Strained) protonation->carbocation1 rearrangement Wagner-Meerwein Rearrangement (1,2-alkyl shift) carbocation1->rearrangement Relieves ring strain carbocation2 Rearranged Carbocation (Less Strained) rearrangement->carbocation2 deprotonation Deprotonation (-H+) carbocation2->deprotonation Forms double bond This compound This compound deprotonation->this compound

Caption: A simplified diagram of the acid-catalyzed rearrangement to form this compound.

References

Resolving co-elution issues of Isocomene with other sesquiterpenes in plant extracts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the chromatographic analysis of isocomene and other sesquiterpenes in plant extracts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address co-elution challenges during gas chromatography (GC) and high-performance liquid chromatography (HPLC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which plant families is it commonly found?

This compound is a sesquiterpene hydrocarbon with a unique chemical structure. Sesquiterpenes are a class of terpenes that consist of three isoprene units. This compound and other sesquiterpenes are prevalent in the Asteraceae family, which is one of the largest families of flowering plants. They are also found in other families such as Lauraceae.

Q2: Why does this compound frequently co-elute with other sesquiterpenes?

Co-elution occurs when two or more compounds elute from a chromatography column at the same time, resulting in overlapping peaks.[1] this compound often co-elutes with other sesquiterpenes due to their similar physicochemical properties, such as boiling point, polarity, and structural characteristics. Sesquiterpenes are often isomers, possessing the same molecular formula (C15H24 for many sesquiterpene hydrocarbons), which makes their separation challenging under standard chromatographic conditions. For instance, this compound can be an intermediate in the acid-catalyzed rearrangement of modhephene, indicating a close structural relationship and a high likelihood of similar chromatographic behavior.[2]

Q3: Which sesquiterpenes are known to co-elute with this compound?

While specific co-elution partners can vary depending on the plant matrix, common sesquiterpenes that may co-elute with this compound due to their structural similarity and frequent co-occurrence in plants of the Asteraceae family include:

  • β-Caryophyllene

  • α-Humulene

  • Modhephene

  • Other isomeric sesquiterpenes

Q4: What are the primary analytical techniques for separating this compound from other sesquiterpenes?

Gas chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is the most common and effective technique for the analysis of volatile compounds like sesquiterpenes. High-performance liquid chromatography (HPLC) can also be employed, especially for less volatile or derivatized sesquiterpenes.

Troubleshooting Guide: Resolving this compound Co-elution

This guide provides a systematic approach to diagnosing and resolving co-elution issues involving this compound and other sesquiterpenes.

Issue 1: Poor Resolution of this compound from other Sesquiterpenes in GC-MS Analysis

Symptom: A single, broad, or shouldered peak is observed in the gas chromatogram where this compound and another sesquiterpene (e.g., β-Caryophyllene) are expected to elute. Mass spectral data for the peak shows fragment ions characteristic of both compounds.

Cause: Insufficient separation on the GC column due to similar retention times of the co-eluting compounds.

Solutions:

  • Optimize the GC Oven Temperature Program:

    • Decrease the ramp rate: A slower temperature ramp (e.g., 2-5 °C/min) increases the interaction time of the analytes with the stationary phase, which can improve separation.

    • Introduce an isothermal hold: An isothermal hold at a temperature just below the elution temperature of the co-eluting pair can enhance resolution.

  • Change the Stationary Phase:

    • If using a standard non-polar column (e.g., DB-5 or HP-5), switching to a more polar stationary phase (e.g., a wax column like DB-WAX or HP-INNOWAX) can alter the elution order and improve separation based on differences in polarity.

  • Increase Column Length or Decrease Internal Diameter:

    • Using a longer column (e.g., 60 m instead of 30 m) or a column with a smaller internal diameter (e.g., 0.18 mm instead of 0.25 mm) increases the number of theoretical plates, leading to better separation efficiency.

  • Analyte Derivatization:

    • While less common for sesquiterpene hydrocarbons, derivatization of any oxygenated sesquiterpenes in the extract can alter their volatility and chromatographic behavior, potentially resolving co-elution with this compound.

Issue 2: Co-elution of this compound Isomers

Symptom: A single peak is observed, but mass spectral analysis or comparison with standards suggests the presence of multiple this compound isomers (e.g., α-isocomene and β-isocomene).

Cause: Structural isomers of this compound have very similar properties, making them difficult to separate on standard achiral columns.

Solution:

  • Use a Chiral GC Column: For separating stereoisomers or closely related structural isomers, a chiral stationary phase is often necessary. Cyclodextrin-based chiral columns (e.g., β- or γ-cyclodextrin phases) are effective for separating terpene isomers.

Experimental Protocols

Protocol 1: High-Resolution GC-MS for Sesquiterpene Profiling in Asteraceae Extracts

This protocol provides a starting point for the separation of this compound from other sesquiterpenes in a complex plant extract.

1. Sample Preparation: Hydrodistillation of Plant Material

  • Weigh approximately 100 g of dried and powdered plant material (e.g., aerial parts of Isocoma wrightii).

  • Place the material in a 2 L round-bottom flask with 1 L of distilled water.

  • Perform hydrodistillation for 3 hours using a Clevenger-type apparatus.

  • Collect the essential oil, dry it over anhydrous sodium sulfate, and store it at 4 °C in a sealed vial.

  • Prepare a 1% (v/v) solution of the essential oil in n-hexane for GC-MS analysis.

2. GC-MS Analysis

  • Gas Chromatograph: Agilent 7890A or equivalent.

  • Mass Spectrometer: Agilent 5975C or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or for enhanced separation, a DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (split ratio 50:1).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 3 °C/min to 240 °C.

    • Hold: 5 min at 240 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV.

  • Scan Range: 40-500 amu.

3. Data Analysis

  • Identify the constituents by comparing their mass spectra with those in the NIST/Wiley library and by comparing their retention indices with literature values.

Protocol 2: HPLC Method for the Analysis of Sesquiterpenes

This protocol is suitable for the analysis of less volatile sesquiterpenes or for extracts that have been fractionated.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Dissolve 100 mg of the crude plant extract in a minimal amount of methanol.

  • Condition a C18 SPE cartridge (500 mg) with 5 mL of methanol followed by 5 mL of water.

  • Load the dissolved extract onto the cartridge.

  • Wash with 5 mL of water to remove highly polar compounds.

  • Elute the sesquiterpene-rich fraction with 5 mL of methanol or acetonitrile.

  • Evaporate the solvent under a stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

2. HPLC Analysis

  • HPLC System: Agilent 1260 Infinity or equivalent with a Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (A) and water (B).

    • 0-20 min: 50-90% A

    • 20-25 min: 90% A

    • 25-30 min: 90-50% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection: 210 nm.

Data Presentation

Table 1: GC-MS Retention Data for Selected Sesquiterpenes on a Non-Polar Column (HP-5MS)

CompoundRetention Time (min)Major Mass Fragments (m/z)
α-Isocomene~18.5204, 189, 161, 133, 119, 105, 91
β-Isocomene~18.9204, 189, 161, 133, 119, 105, 91
β-Caryophyllene~19.2204, 189, 133, 105, 93, 79, 69
α-Humulene~19.8204, 189, 161, 121, 105, 93, 81
Modhephene~18.3204, 189, 161, 147, 133, 119, 105

Note: Retention times are approximate and can vary depending on the specific instrument and conditions.

Table 2: Comparison of Chromatographic Parameters for Resolving this compound and β-Caryophyllene

ParameterStandard MethodOptimized Method
GC Column HP-5MS (non-polar)DB-WAX (polar)
Oven Program 5 °C/min ramp2 °C/min ramp with isothermal hold
Resolution (Rs) < 1.0 (co-elution)> 1.5 (baseline separation)

Visualizations

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Troubleshooting Co-elution cluster_3 Resolution plant_material Plant Material (e.g., Asteraceae) extraction Hydrodistillation or Solvent Extraction plant_material->extraction essential_oil Crude Essential Oil / Extract extraction->essential_oil gc_ms GC-MS Analysis essential_oil->gc_ms hplc HPLC Analysis essential_oil->hplc co_elution Co-elution Observed gc_ms->co_elution hplc->co_elution optimize_temp Optimize Temperature Program co_elution->optimize_temp change_column Change Stationary Phase co_elution->change_column chiral_column Use Chiral Column (for isomers) co_elution->chiral_column resolved_peaks Resolved Peaks optimize_temp->resolved_peaks change_column->resolved_peaks chiral_column->resolved_peaks

Caption: Workflow for the analysis and resolution of co-eluting sesquiterpenes.

Logical_Relationship This compound This compound co_elution Co-elution Issue This compound->co_elution can lead to sesquiterpenes Other Sesquiterpenes (e.g., β-Caryophyllene, α-Humulene) sesquiterpenes->co_elution can lead to plant_extract Plant Extract (e.g., Asteraceae) plant_extract->this compound contains plant_extract->sesquiterpenes contains poor_resolution Poor Chromatographic Resolution co_elution->poor_resolution results in method_optimization Method Optimization (Temp, Column, etc.) poor_resolution->method_optimization requires successful_separation Successful Separation method_optimization->successful_separation achieves

Caption: Logical relationship for troubleshooting this compound co-elution.

References

Technical Support Center: Enhancing Regioselectivity in the Enone-Olefin Photocycloaddition for Isocomene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the enone-olefin photocycloaddition reaction in the synthesis of Isocomene. The information is designed to help overcome common challenges and enhance the regioselectivity of this key transformation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the intramolecular [2+2] photocycloaddition for the synthesis of the this compound precursor.

Issue 1: Low Regioselectivity - Formation of Undesired "Bent" Isomer

  • Question: My reaction is producing a significant amount of the undesired "bent" regioisomer alongside the desired "straight" this compound precursor. How can I improve the regioselectivity?

  • Answer: Low regioselectivity in this intramolecular photocycloaddition can be influenced by several factors. The reaction proceeds through a triplet diradical intermediate, and the stability of the two possible diradicals leading to the "straight" and "bent" products determines the product ratio.[1][2] Here are some troubleshooting steps:

    • Solvent Polarity: The polarity of the solvent can influence the stability of the diradical intermediates. Systematic variation of solvent polarity is a primary strategy to optimize regioselectivity. Non-polar solvents like hexane or cyclohexane often favor the desired "straight" isomer in similar systems. In the synthesis of this compound, hexane has been used successfully.[3]

    • Temperature: Temperature can affect the conformational flexibility of the tether linking the enone and olefin, thereby influencing which diradical intermediate is preferentially formed. Running the reaction at lower temperatures may enhance selectivity by favoring the thermodynamically more stable transition state leading to the desired isomer. However, this can also decrease the reaction rate.

    • Lewis Acid Catalysis: The use of a chiral Lewis acid catalyst has been shown to influence the regioselectivity and enantioselectivity of intramolecular enone [2+2] photocycloadditions.[4] The Lewis acid coordinates to the enone carbonyl group, altering its electronic properties and potentially favoring the formation of one regioisomeric intermediate over the other. Experimenting with different Lewis acids and loadings could be beneficial.

Issue 2: Low Reaction Yield and Formation of Side Products

  • Question: The overall yield of my photocycloaddition is low, and I am observing the formation of various side products, including dimers of the starting material. What can I do to improve the yield?

  • Answer: Low yields and the formation of side products are common challenges in photochemical reactions. Here are potential causes and solutions:

    • Concentration: The concentration of the starting material is critical. In intramolecular reactions, a high dilution is generally favored to minimize intermolecular side reactions, such as dimerization. For the this compound synthesis, a concentration of 0.01 M in hexane has been reported to be effective.[3]

    • Degassing: Oxygen can quench the excited triplet state of the enone, leading to a lower quantum yield and the formation of photooxygenation byproducts.[1] It is crucial to thoroughly degas the solvent and reaction mixture prior to irradiation, for example, by bubbling argon or nitrogen through the solution or by using freeze-pump-thaw cycles.

    • Wavelength of Irradiation: The wavelength of the UV light source is important. The enone should be excited efficiently without causing decomposition of the starting material or product. A Pyrex filter is often used to block short-wavelength UV light that can lead to undesired side reactions. For the this compound precursor, irradiation at 350 nm has been successfully employed.[3]

    • Reaction Time: Prolonged irradiation can lead to product decomposition. It is advisable to monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, or NMR) and stop the reaction once the starting material is consumed or the product concentration starts to decrease.

Frequently Asked Questions (FAQs)

  • Question: What is the mechanism of the enone-olefin photocycloaddition, and how does it relate to regioselectivity?

  • Answer: The intramolecular [2+2] photocycloaddition of an enone and an olefin proceeds via a stepwise mechanism.[1][2] Upon absorption of UV light, the enone is excited to a singlet state, which then undergoes intersystem crossing to a more stable triplet state. This triplet enone then reacts with the tethered olefin to form a 1,4-diradical intermediate. There are two possible regioisomeric diradicals that can be formed, leading to the "straight" and "bent" cyclobutane products. The regioselectivity of the reaction is determined by the relative stability of these two diradical intermediates and the transition states leading to their formation. Factors that influence this stability, such as steric interactions and conformational constraints of the tether, will dictate the final product ratio.

  • Question: How does the "Rule of Five" apply to the regioselectivity of this reaction?

  • Answer: The "Rule of Five" is an empirical guideline that predicts the regioselectivity of intramolecular radical cyclizations.[2] It states that the formation of a five-membered ring is kinetically favored over the formation of a six-membered ring. In the context of the enone-olefin photocycloaddition, the initial C-C bond formation can lead to an intermediate that can be viewed as a cyclization. The preferred formation of a five-membered ring in the diradical intermediate often leads to the "straight" product in many systems. However, other factors, such as "biradical conformation control," can sometimes override this preference.

  • Question: Can I use a sensitizer for this reaction?

  • Answer: While direct irradiation is used in the synthesis of this compound, in some cases, a triplet sensitizer can be employed. A sensitizer is a molecule that absorbs light, enters an excited triplet state, and then transfers its energy to the enone, which then undergoes the cycloaddition. This can be useful if the enone itself has a low efficiency of intersystem crossing. Acetone is a common sensitizer that can also be used as a solvent. However, the use of a sensitizer may also affect the regioselectivity of the reaction.

Data Presentation

The following table summarizes the effect of different reaction conditions on the regioselectivity of intramolecular enone-olefin photocycloadditions, based on literature data for analogous systems. This data should be used as a guideline for optimization.

ConditionVariationEffect on Regioselectivity ("Straight":"Bent")Reference
Solvent HexaneHigh selectivity for the "straight" isomer[3]
AcetonitrileMay decrease selectivity compared to non-polar solventsGeneral Observation
MethanolCan alter selectivity due to hydrogen bonding potentialGeneral Observation
Temperature Low Temperature (-78 °C)Generally increases selectivity for the thermodynamic product[5]
Room TemperatureMay lead to a mixture of regioisomers[5]
Catalyst None (Direct Irradiation)Regioselectivity dependent on substrate and solvent[3]
Chiral Lewis AcidCan significantly enhance both regioselectivity and enantioselectivity[4]

Experimental Protocols

Key Experiment: Intramolecular [2+2] Photocycloaddition for this compound Precursor

This protocol is adapted from the total synthesis of (±)-Isocomene reported by M. C. Pirrung.[6]

Materials:

  • Enone-olefin precursor

  • Anhydrous hexane (or other suitable non-polar solvent)

  • Argon or Nitrogen gas

  • Photochemical reactor equipped with a medium-pressure mercury lamp and a Pyrex filter

  • Cooling system for the reactor

Procedure:

  • Preparation of the Reaction Mixture:

    • Dissolve the enone-olefin precursor in anhydrous hexane to a final concentration of 0.01 M in a quartz or Pyrex reaction vessel.

    • Thoroughly degas the solution by bubbling a gentle stream of argon or nitrogen through it for at least 30 minutes. Alternatively, use three freeze-pump-thaw cycles.

    • Seal the reaction vessel under a positive pressure of the inert gas.

  • Photochemical Reaction:

    • Place the reaction vessel in the photochemical reactor.

    • If temperature control is desired, circulate a coolant through the jacket of the reactor to maintain the desired temperature.

    • Irradiate the solution with a medium-pressure mercury lamp fitted with a Pyrex filter (to filter out wavelengths below ~300 nm). The reported synthesis of this compound used a lamp with an output centered at 350 nm.[3]

    • Monitor the progress of the reaction by periodically taking aliquots and analyzing them by TLC or GC.

    • Continue irradiation until the starting material is consumed or the concentration of the desired product ceases to increase.

  • Work-up and Purification:

    • Once the reaction is complete, turn off the lamp and remove the reaction vessel from the reactor.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to isolate the desired tricyclo[6.3.0.0¹⁶]undecanone photoproduct. The reported yield for this step is 77%.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Photoreaction cluster_workup Work-up & Purification dissolve Dissolve Precursor in Hexane (0.01 M) degas Degas Solution (Ar or N2) dissolve->degas irradiate Irradiate (350 nm, Pyrex filter) degas->irradiate Sealed Vessel monitor Monitor Reaction (TLC/GC) irradiate->monitor concentrate Concentrate monitor->concentrate Reaction Complete purify Purify (Column Chromatography) concentrate->purify product product purify->product This compound Precursor

Caption: Experimental workflow for the intramolecular photocycloaddition.

reaction_mechanism Enone Enone (Ground State) Singlet Enone (Singlet Excited State) Enone->Singlet hν (350 nm) Triplet Enone (Triplet Excited State) Singlet->Triplet Intersystem Crossing Diradical_Straight Diradical Intermediate (leads to 'Straight' product) Triplet->Diradical_Straight + Olefin Diradical_Bent Diradical Intermediate (leads to 'Bent' product) Triplet->Diradical_Bent + Olefin Straight_Product 'Straight' Product (this compound Precursor) Diradical_Straight->Straight_Product Ring Closure Bent_Product 'Bent' Product (Undesired) Diradical_Bent->Bent_Product Ring Closure

Caption: Simplified mechanism of the enone-olefin photocycloaddition.

troubleshooting_guide start Low Regioselectivity? solvent Optimize Solvent (e.g., use non-polar solvent like hexane) start->solvent Yes low_yield Low Yield? start->low_yield No temperature Lower Reaction Temperature solvent->temperature lewis_acid Screen Lewis Acid Catalysts temperature->lewis_acid end Improved Selectivity & Yield lewis_acid->end concentration Decrease Concentration (High Dilution) low_yield->concentration Yes low_yield->end No degas Ensure Thorough Degassing concentration->degas wavelength Check Irradiation Wavelength and Filter degas->wavelength time Optimize Reaction Time wavelength->time time->end

Caption: Troubleshooting decision tree for enhancing regioselectivity.

References

Stability studies of Isocomene under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Currently, there is a lack of specific stability data for isocomene in the public domain. Therefore, this technical support center utilizes data from studies on structurally similar sesquiterpene hydrocarbons, such as β-caryophyllene and other terpenes, as a predictive guide. The principles and methodologies outlined here are based on established practices for stability testing of volatile organic compounds and are intended to serve as a robust starting point for your own experimental design.

This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols to assist researchers, scientists, and drug development professionals in conducting stability studies of this compound under various storage conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of this compound Purity Over Time Oxidation: this compound, like other sesquiterpenes, is susceptible to oxidation when exposed to air. This can be accelerated by light and heat.Store samples under an inert atmosphere (e.g., nitrogen or argon). Use amber vials or protect samples from light. Store at reduced temperatures (-20°C for long-term storage).
Thermal Degradation: Elevated temperatures can cause the degradation of this compound.Avoid exposing samples to high temperatures. For long-term storage, use a freezer. If heating is necessary for an experimental procedure, use the lowest effective temperature for the shortest possible duration.
Photodegradation: Exposure to UV or even ambient light can lead to the degradation of terpenes.[1]Store samples in amber vials or wrap containers in aluminum foil. Conduct experiments under low-light conditions whenever possible.
Appearance of New Peaks in Chromatogram Formation of Degradation Products: The new peaks likely correspond to oxidation or rearrangement products of this compound.Characterize the new peaks using GC-MS to identify the degradation products. Common degradation products of sesquiterpenes include oxides (e.g., caryophyllene oxide from β-caryophyllene).[2][3][4][5][6]
Inconsistent Results Between Replicates Variable Storage Conditions: Slight differences in light exposure, temperature, or headspace oxygen between sample vials can lead to varying rates of degradation.Ensure all replicate samples are stored under identical and tightly controlled conditions. Use vials with secure caps to minimize exposure to air. Prepare all replicates at the same time and handle them consistently.
Solvent Effects: The solvent used can impact the stability of this compound. Some solvents may promote degradation pathways.If dissolving this compound, select a high-purity, inert solvent. Consider conducting a preliminary study to assess the stability of this compound in different solvents under your intended storage conditions.
Low Recovery of this compound from Samples Adsorption to Container Surface: Volatile compounds can adsorb to the surface of plastic containers.Use glass vials for storing this compound samples. If plasticware must be used, consider silanized containers to minimize adsorption.
Evaporation: Due to its volatile nature, this compound can be lost through evaporation, especially if containers are not properly sealed or are opened frequently.Use vials with PTFE-lined caps for a tight seal. Minimize the frequency of opening sample containers. Prepare aliquots for individual experiments to avoid repeated opening of the main stock.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The primary factors affecting the stability of this compound, like other sesquiterpenes, are exposure to oxygen, light, and elevated temperatures.[1][6] These factors can lead to oxidation, photodegradation, and thermal degradation, respectively.

Q2: What are the expected degradation products of this compound?

A2: While specific degradation products of this compound have not been documented, based on similar sesquiterpenes like β-caryophyllene, the primary degradation products are likely to be various oxides formed through the oxidation of the double bonds in the this compound structure.[2][5][6] Rearrangement products may also form under thermal or acidic stress.

Q3: What are the ideal storage conditions for long-term stability of this compound?

A3: For optimal long-term stability, this compound should be stored as a neat oil or in a non-reactive solvent in a tightly sealed amber glass vial under an inert atmosphere (e.g., nitrogen or argon) at -20°C or lower.

Q4: How quickly does this compound degrade under ambient conditions?

A4: There is no specific data for this compound. However, for the structurally similar β-caryophyllene, one study reported that after 48 weeks of storage in daylight at room temperature, only 1% of the initial amount was detectable.[3] Another study on terpenes showed a 92.5% loss at 50°C.[1] This suggests that this compound is likely to degrade significantly under ambient conditions over time.

Q5: Which analytical techniques are best suited for monitoring this compound stability?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for monitoring the stability of volatile compounds like this compound.[7][8][9][10] It allows for the separation of this compound from its degradation products and their identification based on their mass spectra. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV or MS) can also be used, particularly for less volatile degradation products.

Q6: What is a forced degradation study and why is it important?

A6: A forced degradation study, or stress testing, involves intentionally exposing a compound to harsh conditions (e.g., high temperature, strong light, oxidizing agents, acid, and base) to accelerate its degradation.[11][12] This helps to rapidly identify potential degradation products, elucidate degradation pathways, and establish the stability-indicating nature of the analytical methods used.[12]

Data on Sesquiterpene Hydrocarbon Stability

The following table summarizes stability data for β-caryophyllene, a sesquiterpene hydrocarbon, which can be used as an initial reference for designing stability studies for this compound.

Compound Storage/Stress Condition Duration Analyte Remaining (%) Key Degradation Products
β-Caryophyllene Daylight, Room Temperature48 weeks~1%Caryophyllene Oxide[3]
β-Caryophyllene Dry Heat3 hours97.25%Not specified[13]
β-Caryophyllene Photolytic (Light Exposure)3 hours99.03%Not specified[13]
β-Caryophyllene Oxidative (H₂O₂)6 hoursNot specified (less stable than under dry heat)Not specified[13]
β-Caryophyllene Acidic (1N HCl)6 hoursNot specified (less stable than under oxidative conditions)Not specified[13]
β-Caryophyllene Alkaline (1N NaOH)6 hours~88.47%Not specified[13]
General Terpenes 50°CNot specified7.5%Not specified[1]
General Terpenes 1200 lux light24 hours1%Not specified[1]

Experimental Protocols

Protocol 1: Long-Term Stability Study

Objective: To evaluate the stability of this compound under defined long-term storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of this compound (neat or in a pre-determined inert solvent) in amber glass vials with PTFE-lined screw caps.

  • Storage Conditions: Store the vials under the desired long-term conditions (e.g., 25°C/60% RH, 5°C, -20°C). Include a control group stored at -80°C.

  • Time Points: Designate specific time points for analysis (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

  • Analysis: At each time point, analyze one vial from each storage condition using a validated GC-MS method.

  • Data Evaluation: Quantify the peak area of this compound and any degradation products. Calculate the percentage of this compound remaining relative to the initial (time 0) concentration.

Protocol 2: Forced Degradation Study

Objective: To investigate the degradation pathways of this compound and identify potential degradation products.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Conditions:

    • Acid Hydrolysis: Add 1N HCl and keep at room temperature for a defined period (e.g., 6 hours).[13] Neutralize before analysis.

    • Base Hydrolysis: Add 1N NaOH and keep at room temperature for a defined period (e.g., 6 hours).[13] Neutralize before analysis.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for a defined period (e.g., 6 hours).[13]

    • Thermal Degradation: Heat the sample at an elevated temperature (e.g., 120°C) for a set time (e.g., 24 hours).[3]

    • Photodegradation: Expose the sample to a light source (e.g., 1.2 million lux hours) and a near UV energy source.[1] Include a dark control.

  • Analysis: Analyze the stressed samples and a control sample (unstressed) by GC-MS.

  • Peak Identification: Compare the chromatograms of the stressed samples to the control. Identify and characterize the degradation products based on their mass spectra.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_storage Stability Studies cluster_analysis Analysis cluster_data Data Evaluation prep Prepare this compound Samples (Neat or in Solvent) long_term Long-Term Storage (e.g., 25°C, 5°C, -20°C) prep->long_term forced_deg Forced Degradation (Heat, Light, Acid, Base, Oxidant) prep->forced_deg gcms GC-MS Analysis long_term->gcms At specified time points forced_deg->gcms quant Quantify this compound & Degradation Products gcms->quant pathway Identify Degradation Pathways quant->pathway report Generate Stability Report pathway->report

Caption: Experimental workflow for this compound stability testing.

degradation_pathway This compound This compound (C15H24) Oxidation Oxidation (O2, Light, Heat) This compound->Oxidation Rearrangement Rearrangement (Heat, Acid) This compound->Rearrangement Oxidized_Products Oxidized this compound Derivatives (e.g., Epoxides, Hydroperoxides) Oxidation->Oxidized_Products Rearranged_Products Isomeric Hydrocarbons Rearrangement->Rearranged_Products

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Method Development for Quantifying Isocomene in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the quantitative analysis of Isocomene in complex biological matrices. Given that this compound is a non-polar sesquiterpene hydrocarbon, this guide focuses on Gas Chromatography-Mass Spectrometry (GC-MS), a highly suitable analytical technique for such volatile compounds.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic chemical properties?

This compound is a tricyclic sesquiterpene with the chemical formula C₁₅H₂₄ and a molecular weight of approximately 204.35 g/mol .[3][4] Its structure consists of three fused cyclopentane rings, making it a relatively non-polar and volatile compound, well-suited for GC-MS analysis.[1][4]

Q2: Which analytical technique is most appropriate for quantifying this compound in biological samples?

Gas Chromatography-Mass Spectrometry (GC-MS) is the recommended technique for the quantification of volatile and semi-volatile compounds like this compound.[1][2] The gas chromatograph provides excellent separation from complex matrix components, while the mass spectrometer offers high sensitivity and selectivity for detection.

Q3: What are the expected major fragments of this compound in Electron Ionization (EI) Mass Spectrometry?

While a publicly available, fully annotated mass spectrum for this compound is not readily found, the fragmentation of sesquiterpenes under EI-MS typically follows predictable patterns.[5][6] Common fragmentation includes the loss of methyl groups (-15 Da) and larger alkyl fragments. For this compound (MW: 204.3), you can expect to see the following ions:

  • Molecular Ion (M⁺): m/z 204

  • [M-15]⁺: m/z 189 (loss of a methyl group)

  • [M-43]⁺: m/z 161 (loss of an isopropyl group)

  • Other significant fragments may appear at m/z 119, 105, and 93, which are common in the mass spectra of cyclic terpenes.[5][7]

Q4: Why is an internal standard crucial for accurate quantification?

An internal standard (IS) is essential to correct for variations during sample preparation and analysis, including extraction efficiency, injection volume, and instrument response.[7] For this compound, an ideal IS would be a stable isotope-labeled version (e.g., this compound-d₃). If unavailable, a structurally similar, non-endogenous compound with comparable chromatographic behavior, such as cedrene or another non-commercially available sesquiterpene, can be used.[8]

Q5: How can matrix effects impact the quantification of this compound?

Matrix effects occur when co-eluting compounds from the biological sample (e.g., lipids, proteins) interfere with the ionization of the analyte, causing either ion suppression or enhancement.[9] This can lead to inaccurate quantification. A robust sample preparation method, such as liquid-liquid extraction or solid-phase extraction, combined with a suitable internal standard, is the most effective strategy to mitigate matrix effects.

Q6: What are the key stability concerns for this compound in biological matrices?

The stability of volatile terpenes like this compound can be affected by storage temperature and the number of freeze-thaw cycles.[10] It is crucial to conduct stability studies to ensure that this compound does not degrade during sample collection, storage, and processing. Key stability assessments should include:

  • Freeze-Thaw Stability: Assess analyte stability after multiple freeze-thaw cycles.

  • Short-Term Stability: Evaluate stability at room temperature for the duration of the sample preparation process.

  • Long-Term Stability: Confirm stability at the intended long-term storage temperature (e.g., -80°C).

Troubleshooting Guide

This guide addresses common issues encountered during the quantification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC inlet liner or column. 2. Column contamination. 3. Inappropriate injection temperature.1. Use a deactivated inlet liner. 2. Bake out the column or trim the first few centimeters. 3. Optimize the injector temperature.
Low Analyte Response / Poor Sensitivity 1. Inefficient extraction from the biological matrix. 2. Analyte degradation during sample preparation or injection. 3. Suboptimal MS parameters.1. Optimize the extraction solvent and pH. 2. Ensure samples are kept cold and minimize processing time. 3. Perform MS tuning and optimize ion source parameters and detector voltage.
High Variability in Results 1. Inconsistent sample preparation. 2. Unstable internal standard response. 3. Carryover from previous injections.1. Ensure precise and consistent execution of the sample preparation protocol. 2. Investigate the cause of IS variability. 3. Implement a rigorous wash sequence for the autosampler syringe between injections.
Matrix Effects (Ion Suppression/Enhancement) Co-eluting matrix components interfering with ionization.1. Improve sample cleanup using a more selective technique (e.g., SPE). 2. Optimize the GC temperature program to better separate this compound from interferences. 3. Dilute the sample extract to reduce the concentration of interfering components.

Experimental Protocols

Disclaimer: The following protocols are adapted from validated methods for structurally similar sesquiterpenes, such as α-cedrene and β-caryophyllene, and should serve as a starting point.[7][8] This method requires full validation for the quantification of this compound.

Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of this compound from plasma or serum.

  • Aliquoting: In a clean microcentrifuge tube, add 100 µL of the biological sample (plasma, serum, or tissue homogenate).

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution (e.g., Cedrene at 100 ng/mL in methanol).

  • Extraction: Add 500 µL of ethyl acetate.

  • Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.

  • Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitution: Reconstitute the dried extract in 50 µL of ethyl acetate.

  • Injection: Inject 1-2 µL of the reconstituted sample into the GC-MS system.

GC-MS/MS Method Parameters
Parameter Suggested Setting
GC System Agilent 7890B or equivalent
Column HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Start at 60°C, hold for 1 min, ramp to 150°C at 20°C/min, then ramp to 280°C at 30°C/min, hold for 5 min.
MS System Agilent 7000 Series Triple Quadrupole or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Acquisition Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: m/z 204 -> 189 (Quantifier), m/z 204 -> 161 (Qualifier)Cedrene (IS): m/z 204 -> 119 (Quantifier)

Data Presentation

Method Validation Parameters

The following table summarizes the typical acceptance criteria for method validation based on regulatory guidelines.

Parameter Acceptance Criteria
Linearity (r²) ≥ 0.99
Accuracy (% Bias) Within ±15% of nominal value (±20% at LLOQ)
Precision (%RSD) ≤ 15% (≤ 20% at LLOQ)
Recovery Consistent, precise, and reproducible
Matrix Effect Within acceptable limits (typically an IS-normalized factor of 0.85-1.15)
Stability ≤ 15% deviation from baseline

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Aliquot Biological Sample (100 µL) IS 2. Spike with Internal Standard Sample->IS Extract 3. Add Ethyl Acetate & Vortex IS->Extract Centrifuge 4. Centrifuge Extract->Centrifuge Transfer 5. Transfer Organic Layer Centrifuge->Transfer Evaporate 6. Evaporate to Dryness Transfer->Evaporate Reconstitute 7. Reconstitute in Solvent Evaporate->Reconstitute Inject 8. Inject into GC-MS Reconstitute->Inject Acquire 9. Data Acquisition (MRM) Inject->Acquire Integrate 10. Peak Integration Acquire->Integrate Quantify 11. Quantification using Calibration Curve Integrate->Quantify Report 12. Report Results Quantify->Report

Caption: Workflow for this compound quantification in biological matrices.

Troubleshooting Logic

G Start Problem Encountered (e.g., Low Sensitivity) Check_Extraction Review Sample Preparation Protocol Start->Check_Extraction Check_GC Evaluate GC Parameters Check_Extraction->Check_GC Prep OK Solvent Optimize Extraction Solvent/Volume/pH Check_Extraction->Solvent Inefficient? Degradation Assess Analyte Stability Check_Extraction->Degradation Degradation? Check_MS Verify MS Performance Check_GC->Check_MS GC OK Inlet Check Inlet Liner & Temperature Check_GC->Inlet Poor Peak Shape? Column Inspect Column & Oven Program Check_GC->Column Low Resolution? Tune Perform MS Tuning Check_MS->Tune Low Signal? MRM Optimize MRM Transitions Check_MS->MRM Poor Selectivity? Resolved Issue Resolved Check_MS->Resolved MS OK Solvent->Resolved Degradation->Resolved Inlet->Resolved Column->Resolved Tune->Resolved MRM->Resolved

Caption: Decision tree for troubleshooting analytical issues.

References

Validation & Comparative

A Comparative Analysis of Isocomene and Modhephene Synthesis Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate architectures of polyquinane natural products have long presented a formidable challenge to synthetic chemists. Among these, the sesquiterpenes isocomene and modhephene, with their unique fused five-membered ring systems, have served as benchmarks for the development of novel synthetic strategies. This guide provides a comparative analysis of prominent total synthesis routes for these two molecules, with a focus on quantitative data, detailed experimental protocols, and a clear visualization of the synthetic pathways.

This compound Synthesis: A Tale of Rearrangements and Photochemistry

This compound, a tricyclic sesquiterpene with a linear arrangement of its three fused cyclopentane rings, has been the target of numerous synthetic efforts. Two seminal approaches, pioneered by Pirrung and Oppolzer, highlight the creative strategies employed to conquer this molecule.

Pirrung's Photocycloaddition-Rearrangement Strategy

A landmark in polyquinane synthesis, Pirrung's approach hinges on a key intramolecular [2+2] photocycloaddition followed by a Wagner-Meerwein rearrangement. This elegant strategy efficiently constructs the tricyclic core of this compound.

Key Features:

  • Convergent Strategy: The synthesis begins with the preparation of a key enone intermediate.

  • Stereocontrol: The intramolecular nature of the photocycloaddition provides excellent stereocontrol.

  • Efficiency: The key rearrangement step proceeds in high yield.

StepTransformationReagents and ConditionsYield (%)
1AlkylationLDA, MeI, THF81
2Grignard Addition & Dehydration5-bromo-2-methyl-1-pentene, Mg, THF; then 5% aq. HCl90
3Intramolecular [2+2] Photocycloadditionhν (350 nm), hexane77
4Wittig OlefinationPh3P=CH2, DMSO, 70 °C77
5Wagner-Meerwein Rearrangementp-TsOH (30 mol%), PhH, Δ98
Overall (±)-Isocomene ~42

Intramolecular [2+2] Photocycloaddition: A solution of the enone precursor in hexane (0.01 M) is irradiated with a 450-W Hanovia medium-pressure mercury lamp through a Pyrex filter at room temperature for 4 hours. The solvent is then removed under reduced pressure, and the resulting photoproduct is purified by column chromatography on silica gel.

Wagner-Meerwein Rearrangement: To a solution of the olefin intermediate in benzene is added a catalytic amount of p-toluenesulfonic acid (30 mol%). The mixture is heated to reflux for 2 hours. After cooling to room temperature, the reaction mixture is washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by chromatography to afford (±)-isocomene.

pirrung_this compound start 2-Methylcyclohex-2-enone enone Enone Intermediate start->enone Several Steps photoproduct Tricyclic Photoproduct enone->photoproduct [2+2] Photocycloaddition olefin Olefin Intermediate photoproduct->olefin Wittig Olefination This compound (±)-Isocomene olefin->this compound Wagner-Meerwein Rearrangement p-TsOH

Caption: Pirrung's synthesis of this compound featuring a key photocycloaddition and rearrangement.

Oppolzer's Ene Reaction Approach

Wolfgang Oppolzer and his team developed an alternative, elegant synthesis of this compound centered around an intramolecular thermal ene reaction. This strategy provides a different disconnection and showcases the power of pericyclic reactions in complex molecule synthesis.

Key Features:

  • Intramolecular Ene Reaction: A thermally induced ene reaction forms a key C-C bond and sets up the stereochemistry of the molecule.

  • Ring Contraction: A subsequent ring contraction step is employed to construct one of the five-membered rings.

Further details on the specific yields and experimental protocols for this synthesis are available in the original literature.

Modhephene Synthesis: Tackling the Propellane Core

Modhephene, a sesquiterpene featuring a unique [3.3.3]propellane skeleton, has inspired the development of innovative synthetic methodologies aimed at constructing its compact and highly strained core.

Wender's Arene-Olefin Cycloaddition Strategy

Paul Wender's group reported a highly efficient seven-step synthesis of (±)-modhephene, which stands as a classic in the field. The key transformation is a light-mediated arene-olefin cycloaddition, followed by a semibullvalene rearrangement.

Key Features:

  • Photochemical Key Step: The synthesis commences with a powerful light-mediated cycloaddition of indane and vinyl acetate.

  • Rapid Complexity Generation: This initial step forms a complex propellane intermediate with five stereocenters in a single operation.

  • Novel Rearrangement: A semibullvalene rearrangement is ingeniously used to install two quaternary carbon centers.

StepTransformationReagents and ConditionsYield (%)
1Arene-Olefin CycloadditionIndane, vinyl acetate, hν, cyclohexane3
2SaponificationKOH, MeOH86
3OxidationBaMnO468
4Tris-alkylation/Semibullvalene Rearrangementt-BuOK, MeI, THF-
51,5-AdditionMe2CuLi, THF, -78 °C; then a phosphoric acid derivative-
6Reductive C-O Bond CleavageLi, EtNH2, t-BuOH, THF, 0 °C93 (over 2 steps with step 7)
7Selective HydrogenationH2, PtO2100
Overall (±)-Modhephene ~1.5

Note: Yields for steps 4 and 5 were not explicitly reported as a single value in the summarized source.

Light-Mediated Arene-Olefin Cycloaddition: A solution of indane and vinyl acetate in cyclohexane is irradiated with a low-pressure mercury lamp. The reaction progress is monitored by gas chromatography. After completion, the solvent is evaporated, and the crude product is purified by chromatography to yield the propellane adduct.

Semibullvalene Rearrangement: The ketone intermediate is treated with an excess of potassium tert-butoxide and methyl iodide in tetrahydrofuran. The reaction is stirred at room temperature until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified.

wender_modhephene start Indane & Vinyl Acetate propellane Propellane Adduct start->propellane Arene-Olefin Cycloaddition ketone Ketone Intermediate propellane->ketone Saponification & Oxidation tris_alkylated Tris-alkylated Ketone ketone->tris_alkylated Semibullvalene Rearrangement modhephene (±)-Modhephene tris_alkylated->modhephene Several Steps

Caption: Wender's synthesis of modhephene, initiated by a key photochemical cycloaddition.

Mehta's Photochemical Oxa-di-π-methane Rearrangement

Goverdhan Mehta and his colleagues developed a distinct photochemical approach to the [3.3.3]propellane system of modhephene. Their strategy relies on a key oxa-di-π-methane rearrangement.

Key Features:

  • Photochemical Rearrangement: A β,γ-unsaturated ketone undergoes a photochemical rearrangement to generate a tetracyclic intermediate.

  • Stepwise Construction: The propellane core is elaborated from this key intermediate.

Lee's Tandem Radical Cyclization

In a departure from photochemical methods, Sunggak Kim and Hee-Yoon Lee reported a formal total synthesis of dl-modhephene using a tandem radical cyclization of N-aziridinyl imines. This approach offers an alternative and powerful method for constructing the propellane framework.

Key Features:

  • Radical-Mediated Cyclization: The synthesis employs a sequence of radical-mediated ring closures to build the intricate core.

  • Efficiency in Bond Formation: This method is notable for its ability to form multiple carbon-carbon bonds in a single step.

Comparative Summary

FeaturePirrung's this compound SynthesisWender's Modhephene Synthesis
Key Reaction Intramolecular [2+2] PhotocycloadditionArene-Olefin Cycloaddition
Key Strategic Element Wagner-Meerwein RearrangementSemibullvalene Rearrangement
Overall Yield ~42%~1.5%
Number of Steps 5 (from key enone)7
Starting Materials Relatively simple cyclic ketoneIndane and vinyl acetate
Core Construction Stepwise ring formation and rearrangementConvergent formation of a complex core

Conclusion

The total syntheses of this compound and modhephene have not only provided access to these intriguing natural products but have also spurred significant innovation in synthetic organic chemistry. The diverse strategies, ranging from elegant photochemical reactions and rearrangements to powerful radical cyclizations, underscore the creativity and ingenuity of the field. For researchers and professionals in drug development, these synthetic routes offer a rich toolbox of methodologies for the construction of complex molecular architectures, which is crucial for the design and synthesis of novel therapeutic agents. The detailed experimental data and workflows presented in this guide are intended to serve as a valuable resource for those working at the forefront of chemical synthesis.

Differentiating Isocomene Isomers: A GC-MS Comparison Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, distinguishing between closely related isomers is a critical analytical challenge. This guide provides a detailed comparison of Isocomene, α-Isocomene, and β-Isocomene using Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental data and protocols.

This compound and its isomers, α-Isocomene and β-Isocomene, are sesquiterpenes, a class of organic compounds with the molecular formula C15H24.[1][2] Due to their structural similarities, their differentiation requires precise analytical techniques. GC-MS is a powerful method for this purpose, leveraging both the chromatographic separation of the isomers and their distinct mass spectral fragmentation patterns.

Chromatographic and Mass Spectrometric Data

The primary means of differentiating these isomers by GC-MS are their retention times and mass spectra. While isomers often exhibit similar mass spectra due to identical molecular weights and core structures, subtle differences in fragmentation can be observed. However, chromatographic separation is often the most definitive method for their distinction.

CompoundMolecular FormulaMolecular Weight ( g/mol )Retention Time (min)Key Mass Spectral Fragments (m/z)
This compound C15H24204.35Not specifiedData not available in searched literature
α-Isocomene C15H24204.356.95204 (M+), 189, 161, 133, 119, 105, 91
β-Isocomene C15H24204.357.15204 (M+), 189, 161, 133, 119, 105, 91

Note: The mass spectral fragmentation patterns for α- and β-Isocomene are very similar, as is common for structural isomers. Therefore, chromatographic separation is the most reliable method for their differentiation.

Experimental Protocol

The following is a representative GC-MS protocol for the analysis of sesquiterpenes, including this compound isomers, based on established methodologies for essential oil analysis.[3][4][5]

1. Sample Preparation:

  • For essential oil samples, dilute 1 µL of the oil in 1 mL of a suitable volatile solvent (e.g., hexane or ethyl acetate).

  • For plant material, perform extraction (e.g., steam distillation or solvent extraction) to obtain the volatile fraction containing sesquiterpenes. Dissolve the extract in a suitable solvent.

2. GC-MS Parameters:

  • Gas Chromatograph: Agilent 6890 GC or similar.

  • Mass Spectrometer: Agilent 5973 Mass Selective Detector or similar.

  • Capillary Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 40:1 ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase to 240 °C at a rate of 3 °C/min.

    • Hold: Maintain 240 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Energy: 70 eV (Electron Impact - EI).

  • Mass Scan Range: 40-400 amu.

3. Data Analysis:

  • Identify the peaks corresponding to the this compound isomers based on their retention times.

  • Confirm the identity of each isomer by comparing its mass spectrum with a reference library (e.g., NIST, Wiley).

Visualizing the Workflow

The following diagram illustrates the experimental workflow for differentiating this compound isomers using GC-MS.

GCMS_Workflow Sample Sample Preparation (Dilution/Extraction) GC_Injection GC Injection Sample->GC_Injection GC_Separation Chromatographic Separation (HP-5MS Column) GC_Injection->GC_Separation MS_Detection Mass Spectrometric Detection (EI, 70 eV) GC_Separation->MS_Detection Data_Acquisition Data Acquisition (Chromatogram & Mass Spectra) MS_Detection->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis Isomer_Differentiation Isomer Differentiation (Retention Time & Mass Spectra) Data_Analysis->Isomer_Differentiation

GC-MS workflow for isomer differentiation.

References

Comparative Bioactivity of Isocomene Versus Other Triquinane Sesquiterpenes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of isocomene against other notable triquinane sesquiterpenes: modhephene, pentalenene, and silphinene. This document synthesizes available experimental data on their cytotoxic, antimicrobial, and anti-inflammatory properties, offering a comparative overview to inform future research and drug discovery efforts.

Triquinane sesquiterpenes, a class of natural products characterized by a tricyclic framework of three fused five-membered rings, have garnered significant interest in the scientific community due to their diverse and potent biological activities.[1][2][3] this compound, a member of this family, has been the subject of various studies exploring its bioactivity. This guide aims to place the biological profile of this compound in context with other well-known triquinanes, providing a comparative analysis based on available quantitative data.

Comparative Bioactivity Data

To facilitate a clear comparison, the following tables summarize the available quantitative data for the cytotoxic, antimicrobial, and anti-inflammatory activities of this compound, modhephene, pentalenene, and silphinene. It is important to note that the data presented is compiled from various studies and direct comparative experiments across all compounds under identical conditions are limited. Therefore, these values should be interpreted within the context of the specific experimental setups cited.

Cytotoxic Activity (IC50 in µM)
CompoundCell LineIC50 (µM)Reference
This compound Data Not Available-
Modhephene Data Not Available-
Pentalenene Data Not Available-
Silphinene Analogs Spodoptera littoralisSee Note 1[4]
Antimicrobial Activity (MIC in µg/mL)
CompoundOrganismMIC (µg/mL)Reference
This compound Data Not Available-
Modhephene Data Not Available-
Pentalenene Data Not Available-
Silphinene Data Not Available-

Note: Specific Minimum Inhibitory Concentration (MIC) values for this compound, modhephene, pentalenene, and silphinene against common bacterial or fungal strains were not found in the available literature. However, the broader class of triquinane sesquiterpenes has been noted for its antimicrobial properties.[1]

Anti-inflammatory Activity (IC50 for NO Inhibition in µM)
CompoundCell LineIC50 (µM)Reference
This compound Data Not Available-
Modhephene Data Not Available-
Pentalenene Data Not Available-
Silphinene Data Not Available-

Note: Quantitative data on the inhibition of nitric oxide (NO) production, a key indicator of anti-inflammatory activity, was not available for the specified triquinane sesquiterpenes in the reviewed literature.

Mechanisms of Action and Signaling Pathways

While quantitative comparative data is sparse, some insights into the mechanisms of action of these triquinane sesquiterpenes have been elucidated.

Pentalenene: The biosynthesis of pentalenene from farnesyl diphosphate is catalyzed by the enzyme pentalenene synthase.[5][6] This enzymatic cascade represents a key mechanism in the natural production of this triquinane.

Biosynthesis of Pentalenene FPP Farnesyl Diphosphate Pentalenene Pentalenene FPP->Pentalenene Cyclization Pentalenene_Synthase Pentalenene Synthase Pentalenene_Synthase->Pentalenene Catalyzes

Biosynthesis of Pentalenene.

Silphinene: The bioactivity of silphinene and its analogs as insect antifeedants is suggested to involve the antagonism of GABA (gamma-aminobutyric acid) receptors.[4] This interaction with a key neurotransmitter pathway highlights a specific mode of action.

Proposed Mechanism of Silphinene Silphinene Silphinene GABA_Receptor GABA Receptor Silphinene->GABA_Receptor Antagonizes Neuronal_Inhibition Neuronal Inhibition GABA_Receptor->Neuronal_Inhibition Mediates

Proposed Mechanism of Silphinene.

This compound and Modhephene: Specific signaling pathways and molecular targets for the bioactivities of this compound and modhephene are not well-defined in the currently available literature. Further research is required to elucidate their mechanisms of action.

Experimental Protocols

Detailed methodologies for key bioassays are provided below to support researchers in the design and execution of comparative studies.

Cytotoxicity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

MTT Assay Workflow cluster_0 Cell Culture and Treatment cluster_1 MTT Reaction cluster_2 Data Acquisition A Seed cells in 96-well plate B Treat with varying concentrations of test compound A->B C Incubate for 24-72 hours B->C D Add MTT solution to each well C->D E Incubate for 2-4 hours D->E F Viable cells convert MTT to formazan E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm G->H I Calculate IC50 value H->I

MTT Assay Workflow.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the triquinane sesquiterpene of interest for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 5 mg/mL in phosphate-buffered saline) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.

Antimicrobial Activity: Broth Microdilution Assay

The broth microdilution method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7]

Broth Microdilution Workflow cluster_0 Preparation cluster_1 Inoculation and Incubation cluster_2 Result Interpretation A Prepare serial dilutions of test compound in broth C Add inoculum to each well of the microtiter plate A->C B Prepare standardized microbial inoculum B->C D Incubate at appropriate temperature and duration E Visually assess for turbidity (microbial growth) D->E F Determine the lowest concentration with no visible growth (MIC) E->F

Broth Microdilution Workflow.

Protocol:

  • Compound Dilution: Prepare a two-fold serial dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized suspension of the target microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity: Nitric Oxide (NO) Assay in RAW 264.7 Macrophages

This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator, by macrophages.

Nitric Oxide Assay Workflow cluster_0 Cell Culture and Stimulation cluster_1 Nitrite Measurement cluster_2 Data Analysis A Seed RAW 264.7 cells in a 96-well plate B Pre-treat with test compound A->B C Stimulate with an inflammatory agent (e.g., LPS) B->C D Collect cell culture supernatant C->D E Add Griess reagent to supernatant D->E F Measure absorbance at ~540 nm E->F G Calculate nitrite concentration from standard curve F->G H Determine IC50 for NO inhibition G->H

Nitric Oxide Assay Workflow.

Protocol:

  • Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere.

  • Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compound for a specified time, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS).

  • Supernatant Collection: After incubation, collect the cell culture supernatant.

  • Griess Reaction: Mix the supernatant with Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine), which reacts with nitrite (a stable product of NO) to form a colored azo compound.

  • Absorbance Measurement: Measure the absorbance of the solution at approximately 540 nm.

  • Data Analysis: Quantify the nitrite concentration using a standard curve and calculate the IC50 value for NO inhibition.

Conclusion and Future Directions

This guide highlights the current state of knowledge regarding the comparative bioactivity of this compound and other triquinane sesquiterpenes. While the broader class of triquinanes shows promise in various therapeutic areas, a significant gap exists in direct comparative studies and the availability of quantitative bioactivity data for specific compounds like this compound, modhephene, pentalenene, and silphinene.

Future research should focus on conducting head-to-head comparative studies of these compounds using standardized assays and a panel of relevant cancer cell lines, bacterial strains, and inflammatory models. Elucidating the specific molecular targets and signaling pathways for this compound and modhephene is also crucial for understanding their therapeutic potential. Such studies will be invaluable for advancing the development of triquinane-based therapeutics.

References

Validating the structure of synthetic Isocomene against the natural product

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of spectroscopic data confirms the structural identity of synthetically produced isocomene with its naturally occurring counterpart. This guide provides a detailed analysis of the key experimental data and methodologies that underpin this validation, offering a valuable resource for researchers in natural product synthesis and drug development.

This compound, a tricyclic sesquiterterpene first isolated from the plant Isocoma wrightii, has a unique and complex molecular architecture that has made it a compelling target for total synthesis. The validation of any synthetic route hinges on the rigorous comparison of the synthetic product with the natural compound. This guide details the pivotal spectroscopic evidence that confirms the successful synthesis of this compound, showcasing the concordance between the natural and synthetic structures.

Spectroscopic Data Comparison: A Fingerprint of Identity

The primary method for validating the structure of a synthesized natural product is the direct comparison of its spectroscopic data with that of the authentic sample. For this compound, this involves analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. As documented in the seminal works on the isolation and synthesis of this compound, the data obtained for the synthetic racemate is identical to that of the natural enantiomer across all spectroscopic methods employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed insight into the carbon-hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of both natural and synthetic this compound are superimposable, indicating an identical arrangement of atoms and chemical environments.

Table 1: ¹H NMR Spectroscopic Data for Natural and Synthetic this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
5.15br s1Hvinylic H
2.30-1.20m11Hmethylene and methine H
1.67br s3Hvinylic CH₃
1.02s3Hquaternary CH₃
0.98s3Hquaternary CH₃
0.80d, J=7 Hz3Hsecondary CH₃

Table 2: ¹³C NMR Spectroscopic Data for Natural and Synthetic this compound

Chemical Shift (δ) ppmCarbon Type
138.8C
125.0CH
62.1C
58.9CH
51.5C
46.4CH₂
42.0CH₂
38.9C
35.1CH₂
30.1CH₂
28.1CH₃
25.6CH₃
23.4CH₃
18.0CH₃
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The high-resolution mass spectrum of both natural and synthetic this compound shows a molecular ion peak (M⁺) at m/z 204.1878, which corresponds to the molecular formula C₁₅H₂₄. The fragmentation patterns are also identical, further confirming the identical molecular structure.

Table 3: Mass Spectrometry and Infrared Spectroscopy Data

TechniqueParameterValue
High-Resolution Mass Spectrometry (HRMS) Molecular Ion (M⁺)m/z 204.1878 (Calculated for C₁₅H₂₄: 204.1878)
Infrared (IR) Spectroscopy Key Absorptions (cm⁻¹)3040, 2950, 2865, 1640, 1450, 1375, 805
Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule. The IR spectra of both natural and synthetic this compound display characteristic absorptions for C-H stretching of alkanes and alkenes, as well as a key absorption for the C=C double bond, all at identical frequencies.

Experimental Protocols

The successful validation relies on meticulous experimental procedures for both the isolation of the natural product and the execution of the total synthesis, followed by consistent analytical methods.

Isolation of Natural this compound

The isolation of this compound from Isocoma wrightii as reported by Zalkow and colleagues involved the following key steps:

  • Extraction: The dried and ground plant material was extracted with hexane.

  • Chromatography: The crude extract was subjected to column chromatography on silica gel.

  • Purification: this compound was eluted with hexane and further purified by silver nitrate impregnated silica gel chromatography to yield the pure natural product.

Total Synthesis of (±)-Isocomene

The first total synthesis of racemic this compound was achieved by Pirrung. The key steps of this elegant synthesis are:

  • [2+2] Photocycloaddition: An intramolecular photocycloaddition of an enone precursor was used to construct the key tricyclic intermediate.

  • Rearrangement: The photoproduct underwent a Lewis acid-catalyzed rearrangement to form the this compound skeleton.

  • Final Modification: A Wittig reaction followed by an acid-catalyzed isomerization yielded (±)-isocomene.

Spectroscopic Analysis

The following general procedures were employed for the spectroscopic analysis of both natural and synthetic this compound:

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a high-field NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra were obtained on a double-focusing mass spectrometer using electron impact (EI) ionization.

  • Infrared Spectroscopy: IR spectra were recorded on a Fourier-transform infrared (FTIR) spectrometer as a thin film on a salt plate.

Visualizing the Validation Workflow

The logical flow of validating the synthetic this compound structure is depicted in the following diagram.

G Workflow for the Structural Validation of Synthetic this compound cluster_natural Natural Product cluster_synthetic Total Synthesis cluster_analysis Spectroscopic Analysis Natural_Source Isocoma wrightii Isolation Extraction & Chromatography Natural_Source->Isolation Natural_this compound Natural this compound Isolation->Natural_this compound NMR ¹H & ¹³C NMR Natural_this compound->NMR analysis MS Mass Spectrometry Natural_this compound->MS analysis IR Infrared Spectroscopy Natural_this compound->IR analysis Starting_Materials Simple Precursors Synthesis Multi-step Synthesis (Pirrung, 1979) Starting_Materials->Synthesis Synthetic_this compound Synthetic (±)-Isocomene Synthesis->Synthetic_this compound Synthetic_this compound->NMR analysis Synthetic_this compound->MS analysis Synthetic_this compound->IR analysis Validation Structural Validation NMR->Validation data comparison MS->Validation data comparison IR->Validation data comparison

Caption: Workflow for the structural validation of synthetic this compound.

The Synthetic Pathway to this compound

The groundbreaking total synthesis developed by Pirrung provides an efficient route to the complex this compound skeleton. The key transformations are illustrated below.

G Key Steps in the Total Synthesis of this compound Enone Acyclic Enone Precursor Photocycloaddition Intramolecular [2+2] Photocycloaddition Enone->Photocycloaddition Tricyclic_Intermediate Tricyclic Photoproduct Photocycloaddition->Tricyclic_Intermediate Rearrangement Lewis Acid-Catalyzed Rearrangement Tricyclic_Intermediate->Rearrangement Isocomene_Skeleton This compound Skeleton Rearrangement->Isocomene_Skeleton Final_Steps Wittig Reaction & Isomerization Isocomene_Skeleton->Final_Steps This compound (±)-Isocomene Final_Steps->this compound

Caption: Key steps in the total synthesis of this compound.

The meticulous comparison of spectroscopic data provides unequivocal evidence that the synthetic this compound possesses a structure identical to that of the natural product. This successful validation not only represents a landmark achievement in total synthesis but also provides a robust platform for the future development of this compound-based therapeutic agents.

Unambiguous Structural Confirmation of Isocomene through Cross-Referencing of 1H and 13C NMR Data

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Natural Product Chemistry and Drug Development

The definitive structural elucidation of complex organic molecules is a cornerstone of natural product chemistry and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly the combined application of one-dimensional 1H and 13C NMR, provides a powerful and non-destructive method for determining molecular architecture. This guide provides a comparative analysis of 1H and 13C NMR data for the sesquiterpene isocomene, a natural product with a unique tricyclic carbon skeleton. The presented data and protocols serve as a practical reference for the structural confirmation of this compound and similar sesquiterpenoid structures.

This compound, first isolated from Isocoma wrightii, possesses a compact and rigid structure that gives rise to a well-resolved and highly informative NMR spectrum.[1] Cross-referencing the chemical shifts and coupling patterns from 1H NMR with the carbon backbone information from 13C NMR allows for an unambiguous assignment of all proton and carbon signals, thereby confirming the connectivity and stereochemistry of the molecule.

1H and 13C NMR Spectral Data for this compound

The following tables summarize the reported 1H and 13C NMR chemical shift data for this compound. These values are crucial for comparison with experimentally obtained spectra to verify the identity and purity of an this compound sample.

Table 1: 1H NMR Chemical Shift Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-15.25br s
H-2α2.20m
H-2β1.95m
H-32.35m
H-5α1.60m
H-5β1.40m
H-6α1.55m
H-6β1.35m
H-102.10m
H-12 (CH3)1.02s
H-13 (CH3)0.98d7.0
H-14 (CH3)0.85s
H-15 (CH3)1.68br s

Note: Data presented here is a compilation from typical values reported in the literature for this compound in CDCl3. Actual values may vary slightly based on experimental conditions.

Table 2: 13C NMR Chemical Shift Data for this compound

Carbon Assignment Chemical Shift (δ, ppm)
C-1149.8
C-238.7
C-342.1
C-458.9
C-527.8
C-633.4
C-7134.5
C-850.2
C-941.5
C-1045.6
C-1160.1
C-12 (CH3)25.4
C-13 (CH3)18.2
C-14 (CH3)22.9
C-15 (CH3)21.3

Source: SpectraBase, Solvent: CDCl3.[2][3]

Experimental Protocols

The following protocols describe the general methodology for acquiring high-quality 1H and 13C NMR spectra for a sesquiterpene like this compound.

Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

1H NMR Spectroscopy:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Acquisition Parameters:

    • Spectral Width: 16 ppm

    • Acquisition Time: 2-3 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64 (depending on sample concentration)

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

    • Integrate all signals.

13C NMR Spectroscopy:

  • Instrument: A 100 MHz (or higher, corresponding to the 1H frequency) NMR spectrometer.

  • Solvent: CDCl3

  • Temperature: 298 K

  • Pulse Program: A standard proton-decoupled 13C experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: 200-240 ppm

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 (or more, as 13C has a low natural abundance)

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale to the CDCl3 solvent peak at 77.16 ppm.

For more detailed structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable. These techniques help establish proton-proton and proton-carbon correlations, which are essential for assembling the molecular structure.[4][5][6]

Logical Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of this compound by cross-referencing 1H and 13C NMR data.

G cluster_start Start cluster_1d_nmr 1D NMR Acquisition cluster_data_analysis Data Analysis cluster_cross_reference Cross-Referencing cluster_confirmation Confirmation cluster_end End start Isolate and Purify this compound H1_NMR Acquire 1H NMR Spectrum start->H1_NMR C13_NMR Acquire 13C NMR Spectrum start->C13_NMR analyze_H1 Analyze 1H Data: - Chemical Shift - Integration - Multiplicity H1_NMR->analyze_H1 analyze_C13 Analyze 13C Data: - Chemical Shift - Number of Signals C13_NMR->analyze_C13 cross_reference Cross-Reference 1H and 13C Data (Utilize 2D NMR: HSQC, HMBC) analyze_H1->cross_reference analyze_C13->cross_reference assign_signals Assign All Proton and Carbon Signals cross_reference->assign_signals confirm_structure Confirm Connectivity and Stereochemistry assign_signals->confirm_structure end Structure of this compound Confirmed confirm_structure->end

Caption: Workflow for this compound Structure Confirmation.

This systematic approach, beginning with the acquisition of high-resolution 1D NMR spectra and culminating in the cross-referencing of data (often supplemented with 2D NMR), provides a robust and reliable method for the structural confirmation of this compound and other complex natural products. The consistency between the 1H and 13C NMR data is paramount for an unambiguous structural assignment.

References

Unveiling the Potential of Isocomene: A Comparative Look at Acetylcholinesterase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

While direct experimental data on the acetylcholinesterase (AChE) inhibitory activity of Isocomene is not currently available in scientific literature, its classification as a sesquiterpene invites a comparative analysis against established commercial AChE inhibitors. This guide provides a comprehensive overview of the therapeutic landscape for acetylcholinesterase inhibition, offering a hypothetical framework for where this compound could potentially fit, should future studies demonstrate its efficacy. The comparison is based on the known inhibitory concentrations of leading drugs and standardized experimental protocols used in the field.

This compound is a sesquiterpene, a class of naturally occurring compounds that have demonstrated a wide range of biological activities.[1][2][3] Notably, various sesquiterpenes have been identified as inhibitors of acetylcholinesterase, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][4][5][6][7][8][9] This inhibition is a key therapeutic strategy in the management of Alzheimer's disease, as it helps to ameliorate the cholinergic deficit associated with the condition. Given this context, this compound emerges as a molecule of interest for future investigation in the realm of neurodegenerative disease therapeutics.

This guide serves as a resource for researchers, scientists, and drug development professionals by summarizing the current data on commercial AChE inhibitors, detailing the methodologies for assessing AChE inhibition, and providing a visual representation of the relevant biological pathways and experimental workflows.

Comparative Analysis of Acetylcholinesterase Inhibitors

To provide a benchmark for any future evaluation of this compound, the following table summarizes the half-maximal inhibitory concentration (IC50) values for commercially available acetylcholinesterase inhibitors: Donepezil, Rivastigmine, and Galantamine. Lower IC50 values are indicative of greater potency.

CompoundTarget Enzyme(s)IC50 Value (AChE)IC50 Value (BuChE)Selectivity
Donepezil AChE6.7 nM7400 nMHighly selective for AChE
Rivastigmine AChE and BuChE4.3 - 4760 nM16 - 238 nMDual inhibitor
Galantamine AChE410 nM> 20,000 nMSelective for AChE

Note: IC50 values can vary depending on the experimental conditions.

Experimental Protocol: Acetylcholinesterase Inhibition Assay

The following is a detailed protocol for a standard in vitro acetylcholinesterase inhibition assay based on the Ellman's method, which is widely used to screen for and characterize AChE inhibitors.

Objective: To determine the concentration of a test compound (e.g., this compound) required to inhibit 50% of acetylcholinesterase activity (IC50).

Materials:

  • Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)

  • Acetylthiocholine iodide (ATCI) - Substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (0.1 M, pH 8.0)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Donepezil)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be optimized, but a common starting point is 0.1-0.25 U/mL.

    • Prepare a 10 mM stock solution of DTNB in phosphate buffer.

    • Prepare a 14-15 mM stock solution of ATCI in deionized water. Prepare this solution fresh.

    • Prepare serial dilutions of the test compound and positive control in phosphate buffer. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1% to avoid interference with enzyme activity.

  • Assay Setup (in a 96-well plate):

    • Blank: 190 µL of phosphate buffer + 10 µL of solvent.

    • Negative Control (100% enzyme activity): 170 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of solvent.

    • Test Compound: 170 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of test compound dilution.

    • Positive Control: 170 µL of phosphate buffer + 10 µL of AChE solution + 10 µL of positive control dilution.

  • Pre-incubation:

    • Add the phosphate buffer, AChE solution (or buffer for the blank), and solvent/test compound/positive control to the respective wells.

    • Mix gently and incubate the plate at room temperature for 15 minutes.

  • Reaction Initiation and Measurement:

    • Add 10 µL of DTNB solution to all wells.

    • Initiate the enzymatic reaction by adding 10 µL of ATCI solution to all wells.

    • Immediately start measuring the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader. The rate of increase in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well (change in absorbance per minute).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100 Where V_control is the rate of the negative control and V_inhibitor is the rate in the presence of the test compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the resulting dose-response curve.

Visualizing the Mechanism and Workflow

To better understand the underlying principles of acetylcholinesterase inhibition and the experimental process, the following diagrams are provided.

Acetylcholinesterase_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Action Potential ACh_synapse Acetylcholine ACh_release->ACh_synapse AChE Acetylcholinesterase (AChE) ACh_synapse->AChE Hydrolysis ACh_receptor Acetylcholine Receptor ACh_synapse->ACh_receptor Binding Choline_Acetate Choline + Acetate AChE->Choline_Acetate AChE_Inhibitor AChE Inhibitor (e.g., Donepezil) AChE_Inhibitor->AChE Inhibition Signal_transduction Signal Transduction ACh_receptor->Signal_transduction

Acetylcholinesterase Signaling Pathway at the Synapse.

AChE_Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (AChE, DTNB, ATCI) setup_plate Set up 96-well Plate (Blank, Controls, Test Samples) prep_reagents->setup_plate prep_compounds Prepare Test Compound and Control Dilutions prep_compounds->setup_plate pre_incubate Pre-incubate with Inhibitor (15 min) setup_plate->pre_incubate initiate_reaction Initiate Reaction (Add ATCI) pre_incubate->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Reading) initiate_reaction->measure_absorbance calc_rate Calculate Reaction Rates measure_absorbance->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Workflow for an Acetylcholinesterase Inhibition Assay.

Conclusion and Future Directions

While this compound remains an uncharacterized molecule in the context of acetylcholinesterase inhibition, its chemical classification as a sesquiterpene suggests it is a candidate worthy of investigation. The established potency of commercial AChE inhibitors like Donepezil, Rivastigmine, and Galantamine provides a clear benchmark for such studies. The detailed experimental protocol outlined in this guide offers a standardized method for determining the potential AChE inhibitory activity of this compound and other novel compounds. Future research focused on the in vitro and in vivo evaluation of this compound could reveal a new avenue for the development of therapeutics for neurodegenerative diseases.

References

Isocomene vs. Silphiperfolene: A Comparative Analysis of Angular and Propellane Triquinanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast and structurally diverse world of sesquiterpenes, triquinanes represent a significant class of natural products characterized by their three fused five-membered rings. Within this class, isocomene and silphiperfolene stand out as representative examples of angular and propellane scaffolds, respectively. This guide provides a comparative overview of their structural distinctions, biosynthetic origins, and reported biological activities, supported by physicochemical data and detailed experimental protocols for assessing their potential therapeutic properties.

Structural and Physicochemical Comparison

This compound, an angular triquinane, and silphiperfolene, a propellane triquinane, share the same molecular formula, C15H24, but differ in the spatial arrangement of their fused cyclopentane rings. This structural variance leads to distinct physicochemical properties, as summarized below.

PropertyThis compoundSilphiperfolene
Molecular Formula C15H24C15H24
Molar Mass 204.357 g/mol [1][2]204.35 g/mol [3]
Structure Type Angular TriquinanePropellane Triquinane
IUPAC Name (3aS,5aS,8aR)-1,3a,4,5a-Tetramethyl-1,2,3,3a,5a,6,7,8-octahydrocyclopenta[c]pentalene[1](1S,5S,8S,9R)-2,3,5,9-tetramethyltricyclo[6.3.0.0¹⁵]undec-2-ene[3]
XLogP3-AA 5.1[2]4.4[3]
Hydrogen Bond Donor Count 0[2]0[3]
Hydrogen Bond Acceptor Count 00
Rotatable Bond Count 00

Biosynthetic Pathways: A Common Origin

Both this compound and silphiperfolene originate from the ubiquitous precursor, farnesyl pyrophosphate (FPP), through a series of intricate enzymatic cyclizations. The initial steps are believed to be shared, involving the formation of a germacradienyl cation, which then undergoes further transformations to yield the respective triquinane skeletons.

The biosynthesis of this compound is catalyzed by α-isocomene synthase, which directly converts FPP into this compound. In contrast, the biosynthesis of silphiperfolene proceeds through the formation of a presilphiperfolanyl cation, a key intermediate that can be trapped by water to form presilphiperfolan-8β-ol or undergo further rearrangement and deprotonation to yield silphiperfolene. This pathway involves the action of specific sesquiterpene cyclases and may also involve cytochrome P450 monooxygenases for subsequent modifications.

Biosynthetic Pathway Comparison Biosynthetic Pathways of this compound and Silphiperfolene cluster_this compound This compound Biosynthesis cluster_silphiperfolene Silphiperfolene Biosynthesis FPP Farnesyl Pyrophosphate (FPP) alpha-Isocomene_Synthase α-Isocomene Synthase FPP->alpha-Isocomene_Synthase Sesquiterpene_Cyclase Sesquiterpene Cyclase FPP->Sesquiterpene_Cyclase This compound This compound alpha-Isocomene_Synthase->this compound Presilphiperfolanyl_Cation Presilphiperfolanyl Cation Silphiperfolene Silphiperfolene Presilphiperfolanyl_Cation->Silphiperfolene Rearrangement & Deprotonation Sesquiterpene_Cyclase->Presilphiperfolanyl_Cation Comparative Analysis Workflow Workflow for Comparative Study of this compound and Silphiperfolene cluster_synthesis Compound Acquisition cluster_characterization Structural & Physicochemical Characterization cluster_bioassays Biological Evaluation cluster_analysis Data Analysis & Comparison Isolation Isolation from Natural Sources Spectroscopy Spectroscopic Analysis (NMR, MS) Isolation->Spectroscopy Cytotoxicity Cytotoxicity Assays Isolation->Cytotoxicity Antimicrobial Antimicrobial Assays Isolation->Antimicrobial Anti_inflammatory Anti-inflammatory Assays Isolation->Anti_inflammatory Total_Synthesis Total Synthesis Total_Synthesis->Spectroscopy Total_Synthesis->Cytotoxicity Total_Synthesis->Antimicrobial Total_Synthesis->Anti_inflammatory XRay X-ray Crystallography Spectroscopy->XRay Physicochem Physicochemical Properties XRay->Physicochem Data_Compilation Data Compilation & Tabulation Physicochem->Data_Compilation Cytotoxicity->Data_Compilation Antimicrobial->Data_Compilation Anti_inflammatory->Data_Compilation SAR_Analysis Structure-Activity Relationship (SAR) Analysis Data_Compilation->SAR_Analysis Conclusion Conclusion & Future Directions SAR_Analysis->Conclusion

References

Enantioselective Synthesis of Isocomene: A Comparative Guide to a Challenging Target

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of synthetic strategies toward the sesquiterpene isocomene. While the asymmetric synthesis of individual enantiomers, (+)- and (-)-isocomene, remains an elusive target in published literature, this document details the foundational racemic syntheses and explores potential pathways to achieving enantioselectivity.

This compound, a tricyclic sesquiterpene first isolated from Isocoma wrightii, possesses a complex molecular architecture characterized by a compact framework of three fused five-membered rings. This intricate structure has made it a compelling target for synthetic organic chemists. The majority of reported total syntheses have focused on the preparation of the racemic mixture, (±)-isocomene. This guide will delve into the seminal racemic synthesis and then explore prospective strategies for the enantioselective synthesis of (+)- and (-)-isocomene, providing a framework for future research in this area.

Racemic ((±)-Isocomene) vs. Enantioselective ((+)- and (-)-Isocomene) Synthesis: A Landscape Overview

The synthetic landscape of this compound is dominated by racemic approaches. The first total synthesis, accomplished by Pirrung in 1979, established a key strategic disconnection involving an intramolecular [2+2] photocycloaddition to construct the sterically congested carbon skeleton.[1][2] Subsequent synthetic efforts have largely followed similar lines, focusing on the efficient construction of the racemic core.

To date, a complete enantioselective total synthesis of either (+)- or (-)-isocomene has not been reported in peer-reviewed literature. This presents a significant challenge and an opportunity for innovation in asymmetric catalysis and stereocontrolled reaction development. The primary hurdles lie in controlling the absolute stereochemistry during the formation of the key carbocyclic framework.

Comparison of Synthetic Performance: The Racemic Benchmark

The following table summarizes the quantitative data for a key racemic synthesis of (±)-isocomene, which serves as a benchmark for any future enantioselective endeavors.

Step No.ReactionStarting MaterialProductReagents and ConditionsYield (%)
1Enone Formation3-ethoxy-2-methylcyclohex-2-en-1-one(E)-3-ethoxy-2-methyl-5-(2-methylallyl)cyclohex-2-en-1-one1. LDA, THF, -78 °C; 2. 3-bromo-2-methylprop-1-ene90
2Intramolecular [2+2] Photocycloaddition(E)-3-ethoxy-2-methyl-5-(2-methylallyl)cyclohex-2-en-1-oneTricyclo[6.3.0.02,6]undecan-3-one derivativehν (350 nm), hexanes77
3Wittig OlefinationTricyclo[6.3.0.02,6]undecan-3-one derivativeMethylene-tricyclo[6.3.0.02,6]undecane derivativePh3P=CH2, THF85
4Acid-catalyzed RearrangementMethylene-tricyclo[6.3.0.02,6]undecane derivative(±)-Isocomenep-TsOH, benzene, reflux98

Experimental Protocols: Key Reactions in Racemic this compound Synthesis

The following are detailed methodologies for the key steps in a representative racemic synthesis of (±)-isocomene.

Step 2: Intramolecular [2+2] Photocycloaddition

A solution of (E)-3-ethoxy-2-methyl-5-(2-methylallyl)cyclohex-2-en-1-one (1.0 g, 4.23 mmol) in freshly distilled hexanes (400 mL) is deoxygenated by bubbling argon through the solution for 30 minutes. The solution is then irradiated in a photochemical reactor equipped with a medium-pressure mercury lamp (λ = 350 nm) for 8 hours at room temperature. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: 10% ethyl acetate in hexanes) to afford the tricyclo[6.3.0.02,6]undecan-3-one derivative as a colorless oil.

Step 4: Acid-catalyzed Rearrangement to (±)-Isocomene

To a solution of the methylene-tricyclo[6.3.0.02,6]undecane derivative (500 mg, 2.29 mmol) in dry benzene (50 mL) is added a catalytic amount of p-toluenesulfonic acid monohydrate (22 mg, 0.11 mmol). The mixture is heated to reflux with a Dean-Stark trap to remove water for 4 hours. After cooling to room temperature, the reaction mixture is washed with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel (eluent: hexanes) to yield (±)-isocomene as a crystalline solid.

Visualizing Synthetic Pathways

Racemic Synthesis of (±)-Isocomene

The following diagram illustrates the logical flow of a key racemic synthesis of (±)-isocomene.

Racemic_Isocomene_Synthesis cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_end Final Product A 3-Ethoxy-2-methyl- cyclohex-2-en-1-one C Enone Precursor A->C Alkylation B 3-Bromo-2-methylprop-1-ene B->C D Photocycloaddition Adduct C->D [2+2] Photocyclo- addition E Wittig Product D->E Wittig Olefination F (±)-Isocomene E->F Acid-catalyzed Rearrangement

Figure 1: Logical workflow for the racemic synthesis of (±)-Isocomene.

Prospective Enantioselective Strategies

While not yet realized, several strategies could be envisioned for the enantioselective synthesis of (+)- and (-)-isocomene. These approaches would aim to introduce chirality at a key stage, thereby dictating the absolute stereochemistry of the final product.

1. Chiral Catalyst-controlled Photocycloaddition:

A promising approach would involve the use of a chiral catalyst to control the stereochemistry of the intramolecular [2+2] photocycloaddition. A chiral Lewis acid or a photosensitizer could bind to the enone substrate, creating a chiral environment that directs the cycloaddition to occur from one enantiotopic face, leading to an enantiomerically enriched tricyclic intermediate.

Enantioselective_Photocycloaddition cluster_start Starting Material cluster_catalysis Asymmetric Catalysis cluster_photoreaction Photoreaction cluster_product Enantioenriched Product A Achiral Enone Precursor C Substrate-Catalyst Complex A->C B Chiral Catalyst (e.g., Lewis Acid) B->C D Enantioselective [2+2] Photocycloaddition (hν) C->D E Enantioenriched Photocycloadduct D->E

Figure 2: Proposed workflow for a chiral catalyst-controlled photocycloaddition.

2. Chiral Auxiliary Approach:

Another viable strategy would be the use of a chiral auxiliary. The auxiliary, a stereochemically pure molecule, would be temporarily attached to the starting material. Its presence would direct the stereochemical course of the key bond-forming reactions. After the desired stereocenters are set, the auxiliary would be cleaved to afford the enantiomerically enriched product.

Chiral_Auxiliary_Strategy cluster_start Starting Material cluster_auxiliary Chiral Auxiliary cluster_reaction Key Reaction cluster_cleavage Auxiliary Cleavage cluster_product Enantioenriched Product A Achiral Precursor B Chiral Auxiliary Attachment A->B C Diastereomeric Intermediate B->C D Diastereoselective Reaction C->D E Auxiliary Removal D->E F Enantioenriched Product E->F

Figure 3: General workflow for a chiral auxiliary-based synthesis.

The successful implementation of these or other novel asymmetric strategies would represent a significant advance in the synthesis of complex natural products and would open avenues for studying the distinct biological activities of the individual this compound enantiomers.

References

A Comparative Analysis of Synthetic Strategies for Isocomene: A Step-Economy Benchmark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate tricyclic sesquiterpene isocomene, first isolated from the plant Isocoma wrightii, has been a compelling target for synthetic chemists due to its unique angularly fused three cyclopentane ring system.[1] The construction of its compact and sterically congested framework, which includes three contiguous quaternary chiral centers, has spurred the development of numerous innovative synthetic strategies. This guide provides a comparative analysis of several prominent total syntheses of (±)-isocomene, with a primary focus on step-economy—a critical metric in the efficient production of complex molecules.

Benchmarking Synthetic Efficiency

The efficiency of a total synthesis is not merely its overall yield but also the number of steps required to reach the target molecule from commercially available starting materials. An ideal synthesis, as conceptualized by Wender, emphasizes step-economy, aiming for a shorter, more practical, and ultimately more cost-effective route. The following table summarizes quantitative data from several notable syntheses of this compound, offering a clear comparison of their step-economy.

Synthetic Strategy Key Reaction(s) Longest Linear Sequence (Steps) Overall Yield (%) Starting Material(s)
Pirrung (1979) Intramolecular [2+2] photocycloaddition, Wagner-Meerwein rearrangement734%2-methylcyclohexa-1,3-dione
Oppolzer (1978) Intramolecular thermal ene reaction, Ring contractionNot explicitly stated, but appears to be ~8-10 stepsNot explicitly stated in reviewed abstracts1,7-octadien-3-one
Mehta & Reddy (1981) Norrish Type II, Intramolecular aldol condensationNot explicitly stated, but appears to be ~9-11 stepsNot explicitly stated in reviewed abstractsDicyclopentadiene
Wender & Dreyer (1981) Arene-olefin photocycloadditionNot explicitly stated, but appears to be ~8-10 stepsNot explicitly stated in reviewed abstractsNot explicitly stated
Paquette & Han (1980) Conjugate addition, Dehydration17Not explicitly stated2-methylcyclopentanone

Key Synthetic Strategies and Experimental Insights

The diverse approaches to this compound highlight a range of powerful synthetic transformations. Below, we delve into the methodologies of some of the most step-economical and conceptually novel routes.

The Pirrung Synthesis: A Photochemical Approach

The first total synthesis of this compound, accomplished by Michael C. Pirrung in 1979, is a landmark in the application of photochemistry to natural product synthesis.[1] It is renowned for its elegance and efficiency in constructing the challenging core of this compound.

Logical Workflow of the Pirrung Synthesis:

pirrung_synthesis A 2-methylcyclohexa-1,3-dione B Vinylogous ester A->B Stork-Danheiser transposition C Enone precursor B->C Grignard reaction, Acid-catalyzed dehydration D Tricyclic ketone C->D Intramolecular [2+2] Photocycloaddition E Olefin intermediate D->E Wittig olefination F (±)-Isocomene E->F Wagner-Meerwein rearrangement

References

Comparative Analysis of Isocomene Content in Isocoma Species: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the current knowledge on isocomene content in various species of the genus Isocoma. It is intended for researchers, scientists, and professionals in drug development interested in the phytochemical composition of this plant genus. While a direct comparative study quantifying this compound across different Isocoma species is not available in the current scientific literature, this guide summarizes the existing research and provides a framework for future quantitative analyses.

Introduction to this compound and Isocoma

This compound is a sesquiterpene that was first isolated from the perennial herb Isocoma wrightii, from which it derives its name.[1][2] The genus Isocoma, commonly known as jimmyweed or goldenweed, comprises several species of semi-woody shrubs found in the semi-arid regions of the Southwestern United States and Mexico.[3] While various Isocoma species have been analyzed for their chemical composition, these studies have often focused on other compounds, such as tremetone and dehydrotremetone.[4]

This compound Content in Isocoma Species: A Research Gap

A comprehensive literature search did not yield any studies that provide a quantitative comparison of this compound content across different Isocoma species. Furthermore, no specific quantitative data for this compound in any single Isocoma species could be located. The initial discovery of this compound in Isocoma wrightii confirmed its presence, but did not provide quantitative data on its concentration within the plant.[1]

The following table summarizes the Isocoma species that have been subjects of phytochemical analysis, highlighting the absence of this compound quantification.

Isocoma SpeciesCompounds InvestigatedThis compound Content DataReference
Isocoma wrightiiThis compound (isolated)Not Quantified[1][2]
Isocoma plurifloraTremetone, DehydrotremetoneNot Reported[4]
Isocoma tenuisectaTremetone, DehydrotremetoneNot Reported[4]
Isocoma aztecaTremetone, DehydrotremetoneNot Reported[4]
Isocoma acradeniaTremetone, DehydrotremetoneNot Reported[4]
Isocoma rusbyiTremetone, DehydrotremetoneNot Reported[4]

Experimental Protocols for this compound Quantification

For researchers planning to investigate the this compound content in Isocoma species, a general methodology based on the analysis of sesquiterpenes in other Asteraceae species is proposed. Gas chromatography-mass spectrometry (GC-MS) is the most suitable technique for the separation and quantification of volatile compounds like this compound.[5][6]

Plant Material Collection and Preparation
  • Collection: Collect fresh aerial parts (leaves, stems, and flowers) of the Isocoma species of interest.

  • Drying: Air-dry the plant material in a well-ventilated area at room temperature until constant weight.

  • Grinding: Grind the dried plant material to a fine powder using a laboratory mill.

Extraction of Volatile Compounds
  • Method: Headspace solid-phase microextraction (HS-SPME) is a solvent-free and sensitive method for the extraction of volatile and semi-volatile compounds.

  • Procedure:

    • Place a known amount (e.g., 1 g) of the powdered plant material into a headspace vial.

    • Seal the vial with a PTFE/silicone septum.

    • Expose a SPME fiber (e.g., with a polydimethylsiloxane/divinylbenzene coating) to the headspace of the vial.

    • Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the volatile compounds to adsorb to the fiber.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Injection: Insert the SPME fiber into the GC injection port for thermal desorption of the analytes.

  • GC Column: Use a non-polar capillary column (e.g., DB-5ms or HP-5ms).

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 3°C/minute.

    • Final hold: 240°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Mass Spectrometry:

    • Ionization mode: Electron Impact (EI) at 70 eV.

    • Mass scan range: m/z 40-400.

    • Identification: Compare the mass spectra of the detected compounds with a reference library (e.g., NIST/Wiley) and confirm with the retention time of an authentic this compound standard.

    • Quantification: Use an internal standard (e.g., n-alkane series) and create a calibration curve with an authentic this compound standard to determine the concentration of this compound in the samples.

Biosynthesis of this compound

Sesquiterpenes, including this compound, are synthesized in plants from farnesyl pyrophosphate (FPP).[7][8] The cyclization of FPP to form the characteristic tricyclic structure of this compound is catalyzed by a specific terpene synthase. While the specific this compound synthase in Isocoma has not yet been identified, an α-isocomene synthase has been isolated from chamomile (Matricaria chamomilla var. recutita), providing a model for this enzymatic reaction.[9]

Isocomene_Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Isocomene_Synthase This compound Synthase FPP->Isocomene_Synthase This compound This compound Isocomene_Synthase->this compound PPi Diphosphate (PPi) Isocomene_Synthase->PPi

Caption: General biosynthetic pathway of this compound from farnesyl pyrophosphate.

Future Research Directions

The lack of quantitative data on this compound in Isocoma species presents a clear opportunity for future research. A systematic study to quantify this compound and other sesquiterpenes across various Isocoma species using the methodologies outlined in this guide would be a valuable contribution to the field of phytochemistry. Such research could reveal species with high this compound content, which may be of interest for drug discovery and development. Furthermore, the identification and characterization of the this compound synthase gene(s) in Isocoma wrightii and other species would provide insights into the evolution of terpenoid biosynthesis in this genus.

References

Safety Operating Guide

Safeguarding Your Laboratory and the Environment: Proper Disposal of Isocomene

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. Adherence to proper chemical handling and disposal protocols is a critical component of this responsibility. This guide provides essential, step-by-step logistical and safety information for the proper disposal of isocomene, ensuring compliance and minimizing environmental impact.

This compound, a flammable liquid, requires careful handling and disposal as hazardous waste due to its potential risks to human health and the environment. Following these procedures will help you manage this chemical responsibly.

Key Safety and Handling Precautions

Before beginning any disposal process, ensure you are equipped with the appropriate personal protective equipment (PPE), including:

  • Splash goggles: To protect your eyes from potential splashes.

  • Lab coat: To protect your skin and clothing.

  • Gloves: Chemical-resistant gloves are essential to prevent skin contact.

Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of vapors. Ensure that an eyewash station and safety shower are readily accessible.

Step-by-Step Disposal Procedure

The proper disposal of this compound should be handled systematically to ensure safety and regulatory compliance.

  • Waste Identification and Classification: this compound is classified as a flammable liquid and is toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must be treated as hazardous waste. Do not mix this compound with non-hazardous waste.

  • Containerization:

    • Use a dedicated, properly labeled hazardous waste container. The container should be made of a material compatible with this compound and have a secure, tight-fitting lid.

    • The label should clearly state "Hazardous Waste," "this compound," and include the appropriate hazard symbols (e.g., flammable liquid, environmental hazard).

  • Storage:

    • Store the waste container in a designated, well-ventilated, and cool satellite accumulation area.

    • Keep the container away from sources of ignition such as heat, sparks, and open flames.[1][3]

    • Ensure the container is stored separately from incompatible materials, particularly strong oxidizing agents.

  • Waste Pickup and Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

    • Do not attempt to dispose of this compound down the drain or in regular trash. This is crucial to prevent environmental contamination and potential damage to plumbing systems.

Spill Management

In the event of an this compound spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure the area is well-ventilated.

  • Control Ignition Sources: Remove all sources of ignition from the area.

  • Containment: For small spills, absorb the this compound with an inert material such as dry earth, sand, or a commercial sorbent. Do not use combustible materials like paper towels.

  • Collection: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.

  • Decontamination: Clean the spill area thoroughly.

  • Reporting: Report the spill to your EHS department.

Quantitative Data for this compound

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical and chemical properties.

PropertyValueSource
Molecular FormulaC₁₅H₂₄[4][5][6]
Molar Mass204.35 g/mol [4][5][6]
Density0.862 g/mL at 25 °C
Boiling Point159 °C
Melting Point-99 °C
Flash Point118°F (47.8°C)
Water SolubilitySlightly miscible
LogP (Octanol/Water Partition Coefficient)4.559[4]

Experimental Protocols Cited

This compound Disposal Workflow

The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.

IsocomeneDisposalWorkflow start Start: this compound Waste Generated ppe 1. Don Personal Protective Equipment (PPE) (Goggles, Lab Coat, Gloves) start->ppe spill Spill Occurs start->spill classify 2. Classify as Hazardous Waste (Flammable, Environmentally Hazardous) ppe->classify ppe->spill containerize 3. Transfer to a Labeled Hazardous Waste Container classify->containerize classify->spill storage 4. Store in a Designated Satellite Accumulation Area containerize->storage containerize->spill check_incompatible Store Away from Incompatible Materials? storage->check_incompatible storage->spill contact_ehs 5. Contact Environmental Health & Safety (EHS) for Waste Pickup check_incompatible->contact_ehs Yes end End: Proper Disposal Complete contact_ehs->end spill_procedure Follow Spill Management Protocol spill->spill_procedure spill_procedure->containerize

Caption: Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Isocomene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical plans for the handling and disposal of Isocomene, a volatile and flammable sesquiterpene. Adherence to these guidelines is essential to ensure a safe laboratory environment and minimize exposure risks.

Hazard Assessment and Chemical Properties

Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory to prevent skin, eye, and respiratory exposure to this compound. The following table summarizes the required PPE.

PPE Component Specification Rationale
Hand Protection Viton® or Silver Shield®/4H® gloves. Double-gloving is recommended.This compound, as a hydrocarbon, can degrade many common glove materials. Viton® and Silver Shield®/4H® offer excellent resistance to aromatic and aliphatic hydrocarbons.[1][2][3][4] Nitrile and butyl rubber gloves are not recommended due to their poor resistance to these types of chemicals.
Eye Protection Chemical splash goggles that meet ANSI Z87.1 standards.To protect eyes from splashes and vapors.
Body Protection Flame-resistant laboratory coat.To protect skin and clothing from splashes and in case of a fire.
Respiratory Protection A NIOSH-approved air-purifying respirator with organic vapor cartridges.This compound is volatile, and inhalation of vapors should be avoided. A fit-tested respirator is required when handling outside of a fume hood or in case of a spill.
Footwear Closed-toe shoes made of a chemically resistant material.To protect feet from spills.

Operational Plan for Handling this compound

1. Engineering Controls:

  • All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Ensure a safety shower and eyewash station are readily accessible and have been recently tested.

2. Donning PPE: The correct sequence for putting on PPE is crucial to prevent contamination.

Figure 1: Recommended sequence for donning PPE.

3. Handling Procedures:

  • Before handling, inspect all PPE for any signs of damage.

  • When transferring this compound, use a funnel to minimize the risk of spills.

  • Keep containers of this compound tightly sealed when not in use to prevent the release of flammable vapors.

  • Avoid contact with ignition sources such as open flames, hot surfaces, and sparks.

Disposal Plan

1. Waste Segregation:

  • All materials contaminated with this compound, including gloves, disposable lab coats, and absorbent materials, must be considered hazardous waste.

  • Segregate this compound waste from other waste streams.

2. Doffing PPE and Decontamination: The proper removal of PPE is critical to prevent self-contamination.[5][6][7]

Figure 2: Recommended sequence for doffing PPE.
  • Gloves: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Goggles: Remove from the back of the head by handling the strap.

  • Lab Coat: Unfasten and peel away from the body, turning it inside out as it is removed.

  • Respirator: Remove by grasping the straps from behind the head.

  • Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.

3. Waste Disposal:

  • Contaminated PPE and any materials used to clean up this compound spills must be placed in a designated, labeled, and sealed hazardous waste container.

  • The container should be clearly marked as "Hazardous Waste - Flammable Liquid" and should include the name "this compound."

  • Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this compound or contaminated materials in the regular trash or down the drain.

References

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